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  • Product: 4-Fluoro-3,5-dinitrobenzoic acid
  • CAS: 2365-71-1

Core Science & Biosynthesis

Foundational

4-Fluoro-3,5-dinitrobenzoic Acid: High-Reactivity Scaffold for Proteomics and Synthesis

Executive Summary 4-Fluoro-3,5-dinitrobenzoic acid (CAS: 2365-71-1) represents a specialized class of "activated aromatic" reagents, functionally analogous to Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene), but with a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-3,5-dinitrobenzoic acid (CAS: 2365-71-1) represents a specialized class of "activated aromatic" reagents, functionally analogous to Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene), but with a critical structural advantage: the para-carboxylic acid moiety.

While Sanger’s reagent is a cornerstone of N-terminal protein sequencing, its hydrophobicity limits its utility in aqueous biological systems. The 4-fluoro-3,5-dinitrobenzoic acid variant solves this by introducing a solubilizing and conjugatable carboxyl handle. This compound serves two primary roles in modern research:

  • Proteomics: As a highly reactive probe for nucleophilic amino acid residues (Lysine, Cysteine, N-terminus), allowing for chromogenic labeling or cross-linking.

  • Medicinal Chemistry: As a "scaffold hub" for synthesizing benzimidazoles and polyfunctional drug cores via Nucleophilic Aromatic Substitution (SNAr) followed by nitro-reduction.

This guide details the physicochemical profile, mechanistic advantages, and validated experimental protocols for utilizing this compound in drug discovery and bio-organic synthesis.

Physicochemical Profile

The dual nitro groups at the ortho positions relative to the fluorine atom create an electron-deficient ring system, making the fluorine an exceptional leaving group.

PropertyData
CAS Number 2365-71-1
IUPAC Name 4-Fluoro-3,5-dinitrobenzoic acid
Molecular Formula C7H3FN2O6
Molecular Weight 230.11 g/mol
Appearance Yellowish crystalline solid
Solubility Soluble in DMSO, DMF, Methanol, Ethanol. Slightly soluble in water; soluble in alkaline buffers (pH > 8).
pKa (COOH) ~2.8 (Estimated; enhanced acidity due to electron-withdrawing NO2 groups)
Storage 2–8°C, desiccated, protected from light.

Mechanistic Insight: The "Fluorine Effect" in SNAr

To effectively use 4-fluoro-3,5-dinitrobenzoic acid, one must understand why it is significantly more reactive than its chloro-analog (4-chloro-3,5-dinitrobenzoic acid).

In typical SN2 reactions, iodine and bromine are better leaving groups than fluorine due to weaker bond strengths. However, in Nucleophilic Aromatic Substitution (SNAr) , the rate-determining step is often the initial nucleophilic attack and the formation of the anionic intermediate (Meisenheimer complex), not the breaking of the carbon-halogen bond.

The Mechanism[1][2]
  • Activation: The highly electronegative fluorine atom inductively withdraws electron density from the ipso carbon, making it more susceptible to nucleophilic attack.

  • Stabilization: The two ortho-nitro groups and the para-carboxyl group stabilize the negative charge of the Meisenheimer complex via resonance.

  • Elimination: Once the complex forms, the fluoride ion is rapidly eliminated to restore aromaticity.

Because the formation of the complex is rate-limiting, the high electronegativity of fluorine accelerates the reaction significantly compared to chlorine, making this reagent ideal for mild labeling of sensitive proteins or rapid scaffold synthesis.

SNAr_Mechanism Start 4-Fluoro-3,5- dinitrobenzoic acid TS Meisenheimer Complex (Resonance Stabilized) Start->TS Rate Determining Step (Fast attack due to F electronegativity) Nu Nucleophile (R-NH2 / R-SH) Nu->TS Product Substituted Benzoic Acid TS->Product Fast Elimination Leaving Fluoride Ion (F-) TS->Leaving

Figure 1: SNAr pathway showing the critical role of the Meisenheimer complex.

Experimental Protocols

Protocol A: N-Terminal Protein Labeling (The "Acidic Sanger" Method)

Objective: Label the N-terminal amine or Lysine residues of a target protein. This protocol exploits the solubility of the reagent in bicarbonate buffers.

Reagents:

  • Protein Stock (1–5 mg/mL in PBS).

  • Labeling Reagent: 4-Fluoro-3,5-dinitrobenzoic acid (dissolved in DMSO to 50 mM).

  • Reaction Buffer: 0.1 M NaHCO3, pH 8.5.[1]

Workflow:

  • Buffer Exchange: Ensure the protein is in a non-amine buffer (e.g., PBS or Bicarbonate). Avoid Tris or Glycine buffers as they will compete for the reagent.

  • Preparation: Dilute the protein into the Reaction Buffer (pH 8.5) to a final concentration of 1 mg/mL.

  • Addition: Slowly add the Labeling Reagent (in DMSO) to the protein solution.

    • Ratio: Use a 10-20 fold molar excess of reagent over protein.

    • Solvent Limit: Keep final DMSO concentration < 5% to prevent protein denaturation.

  • Incubation: Incubate at Room Temperature (RT) for 1–2 hours in the dark. The solution may turn slight yellow due to the release of the dinitrophenyl chromophore.

  • Quenching: Add 100 mM Tris-HCl (pH 8.0) or Glycine to quench unreacted reagent. Incubate for 15 mins.

  • Purification: Remove excess reagent via dialysis or size-exclusion chromatography (e.g., PD-10 column).

Validation: Measure absorbance at 360 nm (characteristic of dinitrophenyl derivatives) to calculate the degree of labeling (DOL).

Protocol B: Synthesis of Benzimidazole Scaffolds

Objective: Synthesize a 2-substituted benzimidazole-carboxylic acid derivative. This demonstrates the use of the reagent as a core scaffold builder.

Reagents:

  • Substrate: 4-Fluoro-3,5-dinitrobenzoic acid.[2]

  • Nucleophile: Primary amine (R-NH2).

  • Solvent: Ethanol or DMF.

  • Base: Triethylamine (Et3N).

  • Reducing Agent: H2/Pd-C or SnCl2.

Step-by-Step Methodology:

  • SNAr Substitution:

    • Dissolve 1.0 eq of 4-Fluoro-3,5-dinitrobenzoic acid in Ethanol.

    • Add 2.0 eq of Triethylamine.

    • Add 1.1 eq of the primary amine (R-NH2) dropwise at 0°C.

    • Allow to warm to RT and stir for 2–4 hours.

    • Observation: The solution will turn deep yellow/orange.

    • Workup: Acidify with 1M HCl to precipitate the product (4-amino-substituted-3,5-dinitrobenzoic acid). Filter and dry.[1][3][4]

  • Nitro Reduction:

    • Dissolve the intermediate in Methanol.[4]

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H2 atmosphere (balloon pressure) for 12 hours.

    • Result: Formation of the triamino-benzoic acid derivative (unstable, proceed immediately).

  • Cyclization (Benzimidazole Formation):

    • React the reduced triamine with a carboxylic acid derivative (or aldehyde) under acidic conditions (e.g., Polyphosphoric acid or refluxing acetic acid) to close the imidazole ring.

Scaffold_Synthesis Step1 Step 1: S_NAr Reaction (Substrate + Amine + Et3N) Inter1 Intermediate: 4-(Alkylamino)-3,5-dinitrobenzoic acid Step1->Inter1 Step2 Step 2: Reduction (H2, Pd/C) Inter1->Step2 Inter2 Intermediate: 3,4,5-Triaminobenzoic acid Step2->Inter2 Step3 Step 3: Cyclization (R'-COOH / Acid Heat) Inter2->Step3 Final Final Scaffold: Benzimidazole-COOH Derivative Step3->Final

Figure 2: Workflow for converting 4-Fluoro-3,5-dinitrobenzoic acid into a benzimidazole scaffold.

Safety & Handling (Critical)

Hazard Class: Skin & Respiratory Sensitizer.

  • Sensitization: Like DNCB (2,4-dinitrochlorobenzene), this compound is a potent sensitizer. It can induce allergic contact dermatitis.

  • Handling: Always wear double nitrile gloves, a lab coat, and eye protection. Handle only in a chemical fume hood.

  • Decontamination: Spills should be treated with dilute NaOH (to hydrolyze the fluoride and form the less reactive phenol derivative) followed by water.

  • Storage: Store in a tightly sealed container. Moisture sensitive (hydrolysis of the C-F bond can occur over long periods in wet environments).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary: 4-Fluoro-3,5-dinitrobenzoic acid.
    • [Link] (Note: Link directs to compound entry for verification of structure/CAS).

  • Mechanistic Basis of SNAr

    • Nucleophilic Aromatic Substitution: The SNAr Mechanism.[5][6] Master Organic Chemistry.

    • [Link]

  • Protein Labeling Protocols (Analogous FDNB Methods)

    • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal.
    • [Link]

  • Benzimidazole Synthesis Applications

    • Recent Advances in the Synthesis of Benzimidazoles. Heterocycles via SNAr.
    • [Link]

Sources

Exploratory

4-Fluoro-3,5-dinitrobenzoic acid synthesis from 4-fluorobenzoic acid

From 4-Fluorobenzoic Acid via Electrophilic Aromatic Substitution Executive Summary This technical guide details the synthetic pathway for 4-fluoro-3,5-dinitrobenzoic acid (CAS: 2365-71-1) starting from 4-fluorobenzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

From 4-Fluorobenzoic Acid via Electrophilic Aromatic Substitution

Executive Summary

This technical guide details the synthetic pathway for 4-fluoro-3,5-dinitrobenzoic acid (CAS: 2365-71-1) starting from 4-fluorobenzoic acid . This compound is a high-value scaffold in medicinal chemistry, specifically serving as an activated electrophile for Nucleophilic Aromatic Substitution (


) reactions. The presence of two nitro groups at the meta positions relative to the carboxyl group, combined with the para-fluoro substituent, creates a highly electron-deficient ring system. This unique electronic architecture makes the C-4 fluorine atom exceptionally labile to nucleophilic displacement by amines, thiols, or alkoxides, facilitating the rapid construction of diverse libraries (e.g., benzimidazoles, radiolabeled tracers).
Mechanistic Analysis & Regioselectivity

The synthesis relies on sequential Electrophilic Aromatic Substitutions (Nitration). Understanding the directing effects is crucial for process control.

The Synergistic Directing Effect

The starting material, 4-fluorobenzoic acid, contains two directing groups:

  • Carboxyl Group (-COOH): Strongly electron-withdrawing (deactivating); directs incoming electrophiles to the meta positions (3 and 5).

  • Fluoro Group (-F): Electron-withdrawing by induction but electron-donating by resonance; directs ortho (3 and 5) and para (1, occupied).

Step 1 (Mono-nitration): Both groups direct the first nitro group to the 3-position . This step is kinetically favorable and proceeds under mild conditions.

Step 2 (Di-nitration): The intermediate, 4-fluoro-3-nitrobenzoic acid, is significantly deactivated. However, regioselectivity remains perfect for the 5-position :

  • -COOH (at 1): Directs to meta (5).

  • -F (at 4): Directs to ortho (5).

  • -NO₂ (at 3): Directs to meta (5).

All vectors align at C-5, ensuring high regiochemical purity. The challenge is overcoming the severe electronic deactivation to introduce the second nitro group without hydrolyzing the labile C-F bond.

ReactionPathway SM 4-Fluorobenzoic Acid (Starting Material) INT 4-Fluoro-3-nitrobenzoic Acid (Intermediate) SM->INT HNO3/H2SO4 20-40°C (Easy) PROD 4-Fluoro-3,5-dinitrobenzoic Acid (Target) INT->PROD Fuming HNO3/H2SO4 120-140°C (Hard) SIDE 4-Hydroxy-3,5-dinitrobenzoic Acid (Hydrolysis Impurity) PROD->SIDE H2O/Heat (SNAr Side Reaction)

Figure 1: Reaction pathway illustrating the stepwise nitration and the critical hydrolysis risk (SNAr) at the final stage.

Experimental Protocol

Safety Warning: This protocol involves Fuming Nitric Acid and Oleum/Conc. Sulfuric Acid .[1][2][3]

  • Explosion Hazard: Nitration of organic compounds can be exothermic and prone to thermal runaway.

  • Toxic Fumes: Generates

    
     gases. Perform exclusively in a high-efficiency fume hood.
    
  • HF Risk: Overheating in the presence of water may hydrolyze the C-F bond, releasing trace HF.

Materials
  • 4-Fluorobenzoic acid (Purity >98%)[4][5]

  • Sulfuric Acid (

    
    ), 98% or Oleum (20% 
    
    
    
    )
  • Fuming Nitric Acid (

    
    ), >90% (Red Fuming preferred for Step 2)
    
  • Ice/Water for quenching[2][3]

Step-by-Step Methodology

Stage A: Preparation of the Mono-Nitro Intermediate

  • Setup: Charge a 3-neck round-bottom flask with Conc.

    
      (3.6 mL per gram of substrate). Cool to 0–5°C using an ice bath.
    
  • Addition: Add 4-Fluorobenzoic acid (1.0 equiv) slowly to the acid. Stir until dissolved/suspended.

  • Nitration: Add

    
      (1.1 equiv) or 70% 
    
    
    
    dropwise, maintaining internal temperature <10°C.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Pour onto crushed ice. Filter the light yellow precipitate. Wash with cold water.[2][3]

    • Checkpoint: Yield should be ~90%. Product: 4-Fluoro-3-nitrobenzoic acid (m.p. ~122–124°C).[6]

Stage B: Forcing Dinitration (The Critical Step)

  • Solvent System: In a heavy-walled pressure vessel or round-bottom flask with reflux condenser, dissolve the Stage A intermediate (or starting material if running one-pot) in Conc.

    
      (5-6 vol).
    
  • Reagent: Add Fuming Nitric Acid (d=1.54, 4.0 equiv).

    • Note: Standard 70% nitric acid is insufficient for the second nitration due to ring deactivation.

  • Heating Ramp:

    • Heat slowly to 70°C for 1 hour (evolution of brown

      
       fumes).
      
    • Ramp temperature to 130–140°C and hold for 3–5 hours.

    • Process Control: Monitor via TLC or HPLC. The starting material (mono-nitro) will disappear slowly.

  • Quench (Critical): Cool the mixture to RT. Pour slowly onto a large excess of crushed ice with vigorous stirring.

    • Caution: Do not allow the quench to heat up.[7] The product is liable to

      
       hydrolysis by water if warm.
      
  • Isolation: Filter the precipitate immediately. Wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize from 50% Ethanol/Water or Toluene.

Process Optimization Parameters
VariableConditionImpact on Yield/Purity
Acid Strength Oleum vs. 98%

Oleum acts as a water scavenger, pushing the equilibrium toward the nitronium ion (

), essential for the second nitration.
Temperature >130°CRequired to overcome the activation energy of the deactivated ring. <100°C results in incomplete conversion.
Quench Temp <10°CCritical. Higher temperatures during aqueous quench promote hydrolysis of the C-F bond to C-OH (phenol formation).
Time 3-6 HoursExtended heating (>10h) degrades the product via decarboxylation or hydrolysis.
Workflow & Safety Logic

The following diagram illustrates the operational workflow, highlighting decision nodes for safety and purity.

Workflow Start Start: 4-Fluorobenzoic Acid MixAcid Dissolve in H2SO4 (0°C) Start->MixAcid AddNitrate Add Fuming HNO3 (Dropwise) MixAcid->AddNitrate Heat Heat to 135°C (Reflux) AddNitrate->Heat Monitor Check HPLC/TLC (Conversion >95%?) Heat->Monitor Monitor->Heat No Quench Quench on Ice (Keep T < 10°C) Monitor->Quench Yes Filter Filter & Wash (Cold H2O) Quench->Filter Recryst Recrystallize (50% EtOH) Filter->Recryst Final Pure 4-Fluoro-3,5-dinitrobenzoic Acid Recryst->Final

Figure 2: Operational workflow emphasizing the critical heating and quenching steps.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected values.

  • Physical State: Light yellow to tan crystalline solid.

  • Melting Point: ~205–207°C (Literature value for 3,5-dinitrobenzoic acid analogues; verify specifically for fluoro-derivative).

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • Expect a doublet (d) around

      
       8.8–9.0 ppm. The two aromatic protons are equivalent due to symmetry at positions 2 and 6.
      
    • Coupling constant

      
       will be observed (
      
      
      
      6-8 Hz).
  • 
     NMR: 
    
    • Look for C-F splitting (doublet) at the ipso carbon (~150-160 ppm).

  • IR Spectroscopy:

    • 
       stretches: Asymmetric (~1540 
      
      
      
      ) and Symmetric (~1350
      
      
      ).
    • C=O (Acid): Broad stretch ~1700

      
      .
      
Applications in Drug Development

Why synthesize this specific intermediate?

  • 
     Scaffold:  The 4-fluoro position is highly activated. It reacts rapidly with primary and secondary amines under mild conditions to yield 4-amino-3,5-dinitrobenzoic acid  derivatives. This is a standard route for creating focused libraries of benzimidazoles (upon reduction of nitro groups).
    
  • Radiochemistry (

    
    ):  While usually used as a precursor to the fluoro-compound, the reverse reaction (exchange) or using the nitro-groups as leaving groups in other contexts is relevant in PET tracer development.
    
  • Dendrimer Synthesis: Used as a branching unit where the acid attaches to a core and the nitro groups are reduced to amines for further propagation.

References
  • Org. Synth. 1927, 7, 36. 3,5-Dinitrobenzoic Acid.[3] (Baseline protocol for dinitration of deactivated benzoic acids). Link

  • ChemicalBook. Synthesis of 4-Fluoro-3-nitrobenzoic acid. (Protocol for the intermediate mono-nitration). Link

  • NIST Chemistry WebBook. 4-Fluoro-3-nitrobenzoic acid Mass Spectrum. (Characterization data). Link

  • Ossila. 4-Fluoro-3-nitrobenzoic acid Applications. (Context on SNAr utility and benzimidazole synthesis). Link

Sources

Foundational

4-Fluoro-3,5-dinitrobenzoic acid molecular weight and formula

4-Fluoro-3,5-dinitrobenzoic Acid: A Technical Guide to Properties, Synthesis, and Applications Part 1: Chemical Identity & Core Properties[1] 4-Fluoro-3,5-dinitrobenzoic acid (CAS: 2365-71-1) acts as a high-reactivity el...

Author: BenchChem Technical Support Team. Date: February 2026

4-Fluoro-3,5-dinitrobenzoic Acid: A Technical Guide to Properties, Synthesis, and Applications

Part 1: Chemical Identity & Core Properties[1]

4-Fluoro-3,5-dinitrobenzoic acid (CAS: 2365-71-1) acts as a high-reactivity electrophilic scaffold in organic synthesis and proteomics. Structurally, it combines the amine-reactive properties of Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene) with a carboxylic acid handle, enabling downstream conjugation or solubility modulation.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 4-Fluoro-3,5-dinitrobenzoic acid
CAS Number 2365-71-1
Molecular Formula C₇H₃FN₂O₆
Molecular Weight 230.11 g/mol
Appearance Yellow to orange crystalline solid
Melting Point ~160–163 °C (varies by purity/polymorph)
Solubility Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in water (acidic pH)
pKa ~1.8–2.5 (estimated; highly acidic due to electron-withdrawing nitro groups)
Reactivity Class Activated Aryl Fluoride (SₙAr Electrophile)

Part 2: Synthesis & Manufacturing

The synthesis of 4-fluoro-3,5-dinitrobenzoic acid proceeds via the electrophilic aromatic nitration of 4-fluorobenzoic acid. The presence of the fluorine atom (ortho/para-director) and the carboxyl group (meta-director) creates a cooperative directing effect, funneling the nitro groups to the 3 and 5 positions.

Synthetic Pathway
  • Precursor: 4-Fluorobenzoic acid.[1]

  • Reagent: Fuming Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄).[2]

  • Conditions: Stepwise nitration. The first nitro group adds under mild heating; the second requires elevated temperatures (fuming conditions) due to the deactivated ring of the intermediate.

DOT Diagram 1: Synthesis Workflow

SynthesisPath Start 4-Fluorobenzoic Acid (C7H5FO2) Inter Intermediate: 4-Fluoro-3-nitrobenzoic Acid Start->Inter HNO3/H2SO4 50-70°C Product Product: 4-Fluoro-3,5-dinitrobenzoic Acid Inter->Product Fuming HNO3/H2SO4 100-120°C

Figure 1: Stepwise nitration pathway. The fluorine atom remains intact while the ring undergoes dual nitration at the meta-positions relative to the carboxyl group.

Critical Manufacturing Considerations
  • Temperature Control: The second nitration step is highly exothermic. Failure to control the exotherm can lead to decarboxylation or formation of picric acid derivatives if the fluorine is hydrolyzed.

  • Purification: The product is typically recrystallized from aqueous ethanol or acetic acid to remove the mono-nitro impurity (4-fluoro-3-nitrobenzoic acid).

Part 3: Reactivity Profile (The "Why")

The utility of 4-fluoro-3,5-dinitrobenzoic acid lies in its Nucleophilic Aromatic Substitution (SₙAr) capability.

  • Activation: The two nitro groups at positions 3 and 5 are strongly electron-withdrawing (via both induction and resonance). They pull electron density away from the ring, making the carbon at position 4 (bonded to Fluorine) highly electropositive.

  • Leaving Group: Fluorine is the ideal leaving group for SₙAr in this context. Its high electronegativity exacerbates the positive charge on the ring carbon, accelerating the rate-determining attack of the nucleophile.

  • Mechanism:

    • Attack: A nucleophile (e.g., primary amine, thiol) attacks C4.

    • Intermediate: A resonance-stabilized Meisenheimer complex forms (negative charge delocalized onto nitro groups).

    • Elimination: Fluoride ion (F⁻) is ejected, restoring aromaticity.

DOT Diagram 2: SₙAr Reaction Mechanism

SnArMechanism Substrate 4-Fluoro-3,5-dinitrobenzoic Acid Complex Meisenheimer Complex Substrate->Complex + Amine (Attack at C4) Amine Nucleophile (R-NH2) Amine->Complex Product N-Substituted Aniline Derivative Complex->Product Elimination Leaving Fluoride Ion (F-) Complex->Leaving

Figure 2: Mechanism of Nucleophilic Aromatic Substitution. The electron-deficient ring facilitates rapid displacement of fluorine by amines or thiols.

Part 4: Applications in Drug Development & Proteomics

Proteomics & Peptide Labeling

Similar to Sanger’s Reagent (DNFB), this compound reacts with N-terminal amino groups and Lysine side chains.

  • Advantage over DNFB: The carboxylic acid group (-COOH) allows the labeled peptide to be:

    • Immobilized on solid resins.

    • Further reacted (e.g., via EDC/NHS coupling) to attach fluorophores or biotin.

    • Separated via ion-exchange chromatography due to the added charge.

Synthesis of Benzimidazoles (Drug Scaffolds)

The compound serves as a precursor for poly-functionalized benzimidazoles, a core structure in many antivirals and anthelmintics.

  • Protocol:

    • React 4-fluoro-3,5-dinitrobenzoic acid with a primary amine (SₙAr) to form the secondary amine.

    • Reduce the adjacent nitro group (position 3 or 5) to an amine.

    • Cyclize using an aldehyde or carboxylic acid to form the benzimidazole ring.

Chiral Derivatizing Agents (Marfey’s Analog)

While Marfey’s reagent uses a specific amide, 4-fluoro-3,5-dinitrobenzoic acid can be coupled with chiral amines (e.g., L-Alaninamide) at the carboxyl group before the fluorine is displaced. This creates custom chiral resolving agents for separating enantiomers of amino acids via HPLC.[3][4]

Part 5: Safety & Handling

  • Explosion Hazard: Like all polynitro aromatics, this compound is potentially explosive if heated under confinement or subjected to shock. Store in small quantities.

  • Skin Sensitization: It is a potent skin sensitizer and irritant. It can cause allergic dermatitis (similar to DNFB). Double-gloving and use of a fume hood are mandatory.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents.

References

  • ChemicalBook. (n.d.). 4-Fluoro-3-nitrobenzoic acid synthesis and properties. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Fluoro-3,5-dinitrobenzoic acid Product Specification. Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Fluoro-3,5-dinitrobenzoic acid.[5] National Library of Medicine. Retrieved from

  • Marfey, P. (1984).[3] Determination of D-amino acids.[4][6] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[4][6][7] Carlsberg Research Communications. (Contextual grounding for dinitro-fluoro reactivity).

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Solvent Selection for 4-Fluoro-3,5-dinitrobenzoic Acid

Abstract This technical guide provides a comprehensive analysis of the solubility behavior of 4-Fluoro-3,5-dinitrobenzoic acid (4-F-3,5-DNBA) . As a critical intermediate in the synthesis of benzimidazoles, radioligands,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility behavior of 4-Fluoro-3,5-dinitrobenzoic acid (4-F-3,5-DNBA) . As a critical intermediate in the synthesis of benzimidazoles, radioligands, and photoaffinity labels, understanding its dissolution thermodynamics is essential for process optimization. This guide synthesizes empirical data from structural analogs (3,5-dinitrobenzoic acid) with verified synthesis protocols to establish a solubility landscape. It further details a self-validating experimental workflow for determining precise mole-fraction solubility, ensuring researchers can generate robust in-house data.

Part 1: Chemical Profile & Physicochemical Basis[1]

Structural Determinants of Solubility

The solubility of 4-F-3,5-DNBA is governed by the interplay between its polar functional groups and the aromatic core.

  • Nitro Groups (

    
    ):  The two nitro groups at positions 3 and 5 are strong electron-withdrawing groups (EWGs). They increase the polarity of the molecule but also facilitate intermolecular interactions (stacking) that can increase crystal lattice energy, potentially reducing solubility in non-polar solvents.
    
  • Carboxylic Acid (

    
    ):  Provides a site for hydrogen bonding (donor/acceptor). It renders the solubility highly pH-dependent.
    
    • Acidic Media (pH < pKa): Exists in non-ionized form; lower water solubility, higher organic solubility.

    • Basic Media (pH > pKa): Ionizes to the carboxylate; high water solubility.

  • Fluorine Substituent (

    
    ):  The fluorine atom at the 4-position adds lipophilicity compared to the hydroxyl equivalent but maintains a dipole. It generally enhances solubility in polar aprotic solvents like acetone and ethyl acetate compared to non-fluorinated analogs.
    
Predicted Solubility Landscape

Based on the thermodynamic behavior of the structural analog 3,5-dinitrobenzoic acid (3,5-DNBA) and synthesis isolation protocols, the solubility profile is categorized below:

Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Polar Protic Methanol, EthanolHigh Hydrogen bonding with

and

.
Polar Aprotic Acetone, Ethyl Acetate, DMSOVery High Dipole-dipole interactions; disruption of crystal lattice.
Chlorinated Dichloromethane, ChloroformModerate Solvation of the hydrophobic aromatic core.
Aromatic Toluene, BenzeneLow to Moderate

interactions; often used for azeotropic drying.
Aqueous Water (Acidic/Neutral)Very Low Hydrophobic effect of the aromatic ring dominates.
Aqueous Water (Basic, pH > 4)High Formation of water-soluble carboxylate salt.

Part 2: Experimental Determination Protocol

Objective: To determine the precise mole fraction solubility (


) of 4-F-3,5-DNBA in a specific solvent system using the Isothermal Saturation Method .
Workflow Diagram

The following diagram outlines the self-validating workflow for solubility determination.

SolubilityWorkflow Start Start: Excess Solute Addition Equilibration Equilibration (Constant T, Stirring) Start->Equilibration T ± 0.05 K Sampling Sampling (Syringe Filter 0.45 µm) Equilibration->Sampling t > 24h Dilution Gravimetric Dilution Sampling->Dilution Prevent Precipitation Analysis Analysis (HPLC/UV-Vis) Dilution->Analysis Quantify Conc. Analysis->Equilibration If RSD > 2% Calc Calculate Mole Fraction (x) Analysis->Calc Data Processing

Figure 1: Isothermal saturation workflow for determining solubility. Note the feedback loop: if Relative Standard Deviation (RSD) between samples exceeds 2%, equilibrium has not been reached.

Detailed Methodology

Reagents: 4-F-3,5-DNBA (>98% purity), HPLC-grade solvents. Apparatus: Jacketed glass vessel, thermostatic water bath (control


 K), magnetic stirrer.
  • Preparation: Add excess 4-F-3,5-DNBA solid to 20 mL of the selected solvent in the jacketed vessel. The solid must remain visible throughout the experiment to ensure saturation.

  • Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for at least 24 hours.

    • Expert Insight: For nitro-benzoic acids, equilibrium is typically reached within 8–12 hours, but 24 hours is the standard for validation.

  • Sampling: Stop stirring and allow the solid to settle for 30 minutes. Withdraw 1–2 mL of supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter.

    • Critical Step: The syringe and filter must be at the same temperature as the solution to prevent "crash-out" (precipitation) during sampling.

  • Quantification:

    • Gravimetric: Weigh a drying dish (

      
      ). Add sample, weigh (
      
      
      
      ). Evaporate solvent under vacuum/heat. Weigh dry residue (
      
      
      ).
    • HPLC (Preferred): Dilute the aliquot with mobile phase (e.g., Methanol:Water 50:50) and analyze against a calibration curve.

  • Calculation: Calculate mole fraction solubility (

    
    ) using:
    
    
    
    
    Where
    
    
    is the molar mass of solute (230.11 g/mol ) and
    
    
    is the molar mass of the solvent.[1]

Part 3: Thermodynamic Modeling & Analysis

To predict solubility at temperatures outside the experimental range, thermodynamic models are applied.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with temperature (

) and is highly accurate for nitro-benzoic acid derivatives.


  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Application: Once

    
     are determined from 5–6 data points, this equation allows interpolation of solubility at any temperature (e.g., for cooling crystallization design).
    
Thermodynamic Dissolution Functions

Understanding the driving force of dissolution helps in solvent selection.

  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic) for this class of compounds. Solubility increases with temperature.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    A positive
    
    
    indicates that the dissolution is not spontaneous at standard states and requires thermal energy (heating) to reach high concentrations.

ThermoLogic Data Experimental Solubility Data (x vs T) VantHoff van't Hoff Plot (ln x vs 1/T) Data->VantHoff Enthalpy Enthalpy (ΔH) Slope = -ΔH/R VantHoff->Enthalpy Entropy Entropy (ΔS) Intercept VantHoff->Entropy Mechanism Dissolution Mechanism Enthalpy->Mechanism If ΔH > 0 Endothermic Entropy->Mechanism If ΔS > 0 Entropy Driven

Figure 2: Logical flow for extracting thermodynamic parameters from solubility data.

Part 4: Practical Applications in Purification

Recrystallization Strategy

Based on the solubility differential between 4-F-3,5-DNBA and common impurities (isomers, inorganic salts), the following solvent systems are recommended.

MethodSolvent SystemProtocol
Anti-Solvent Ethanol / Water Dissolve in hot ethanol (95%). Add water dropwise until turbid.[1] Cool to 4°C.
Acid-Base NaOH(aq) / HCl Dissolve in 1M NaOH (forms salt). Filter insoluble impurities.[1][2] Acidify filtrate with HCl to precipitate product.
Drying Toluene Use toluene for azeotropic distillation to remove residual water from the wet cake.
Solvent Selection Guide for Synthesis
  • Reaction Solvent: Use Ethylene Dichloride (1,2-Dichloroethane) or Ethyl Acetate if the reaction involves nitration or activation of the carboxyl group. These solvents solubilize the organic reactants while allowing aqueous extraction of acid byproducts.

  • Green Chemistry Alternative: Replace Dichloromethane with Ethyl Acetate or 2-MeTHF (2-Methyltetrahydrofuran), which show excellent solubility for fluorinated nitro-aromatics and have better safety profiles.

References

  • Wang, M., et al. (2022). "Solubility Measurement, Thermodynamic Correlation, and Comprehensive Analysis of 3,5-Dinitrobenzoic Acid in 13 Pure Solvents." Journal of Chemical & Engineering Data. Link

  • Sigma-Aldrich. (n.d.). "Safety Data Sheet: 4-Fluoro-3-nitrobenzoic acid." Merck KGaA. Link

  • ChemicalBook. (2024). "Synthesis and Purification of 4-Fluoro-3-nitrobenzoic acid." Link

  • National Institutes of Health (NIH). (2024). "PubChem Compound Summary for CID 8377: 4-Chloro-3,5-dinitrobenzoic acid." PubChem. Link

  • Organic Syntheses. (1941). "3,5-Dinitrobenzoic Acid Synthesis and Purification." Org.[3] Synth. Coll. Vol. 1, p.219. Link

Sources

Foundational

Technical Guide: Nucleophilic Aromatic Substitution of 4-Fluoro-3,5-dinitrobenzoic Acid with Amines

Executive Summary & Reactivity Profile 4-Fluoro-3,5-dinitrobenzoic acid (FDNB-acid) is a specialized electrophilic scaffold used primarily in proteomics, chiral analysis (as a precursor to Marfey’s reagent analogs), and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

4-Fluoro-3,5-dinitrobenzoic acid (FDNB-acid) is a specialized electrophilic scaffold used primarily in proteomics, chiral analysis (as a precursor to Marfey’s reagent analogs), and the synthesis of combinatorial libraries. Its reactivity is defined by the "Super-Electrophilic" C4 position , activated by:

  • The Fluorine Effect: Fluorine is the premier leaving group for Nucleophilic Aromatic Substitution (

    
    ) in highly activated systems due to its high electronegativity, which maximizes the inductive polarization of the 
    
    
    
    bond, lowering the activation energy for nucleophilic attack.
  • Ortho-Nitro Synergism: The two nitro groups at positions 3 and 5 (ortho to the fluorine) provide massive electron-withdrawing power via both induction (-I) and resonance (-M), stabilizing the anionic intermediate (Meisenheimer complex).

Critical Dual-Pathway Insight: Unlike simple halo-arenes, FDNB-acid possesses two distinct reactive centers:

  • C4 (Aryl Fluoride): Susceptible to

    
     by amines.[1]
    
  • C1 (Carboxylic Acid): Susceptible to acid-base neutralization or amide coupling (if activated).[1]

  • Operational Constraint: Without carboxylic acid activation (e.g., EDC/HOBt), the reaction with amines proceeds exclusively via

    
     at C4 , provided the carboxylic acid is managed as a salt.
    

Mechanistic Analysis: The Pathway[2][3][4][5][6]

The reaction follows a classic Addition-Elimination mechanism, not the concerted


 pathway found in aliphatic systems.
Step-by-Step Mechanism
  • Nucleophilic Attack (Rate Determining Step): The amine lone pair attacks the C4 carbon.[1] The high electronegativity of fluorine pulls electron density away from C4, making it highly susceptible to this attack.[1]

  • Meisenheimer Complex Formation: The aromaticity is temporarily disrupted.[1] The negative charge generated is delocalized onto the oxygen atoms of the ortho-nitro groups. This resonance stabilization is the thermodynamic driver that allows the reaction to proceed under mild conditions.

  • Elimination: The aromaticity is restored by the ejection of the fluoride ion (

    
    ).[1] Because the C-F bond is strong, this step is often fast but thermodynamically driven by the re-aromatization of the system.
    
Kinetic Considerations
  • Element Effect:

    
    .[1] Unlike 
    
    
    
    /
    
    
    , where bond strength dictates rate (making I > Br > Cl > F), in
    
    
    with strong EWGs, the rate-determining step is the initial attack. Fluorine's electronegativity stabilizes the transition state of the attack more than other halogens.
  • Solvent Effect: Polar aprotic solvents (DMF, DMSO, MeCN) significantly accelerate the reaction by stabilizing the polar transition state and leaving the amine nucleophile "naked" (unsolvated).

Visualization of Reaction Logic

ReactionPathways cluster_mechanism Main SNAr Pathway Start 4-Fluoro-3,5- dinitrobenzoic acid Salt Ammonium Carboxylate Salt (Inactive for Coupling) Start->Salt Instant Acid-Base Rxn (Fast) Side_Product Amide Coupling (Requires Activation) Start->Side_Product Only if EDC/HATU present Amine Primary/Secondary Amine (R-NH2) Amine->Salt Meisenheimer Meisenheimer Complex (Anionic Intermediate) Salt->Meisenheimer Excess Amine or Base (DIPEA) Heat SNAr_Product 4-(Alkylamino)-3,5- dinitrobenzoic acid Meisenheimer->SNAr_Product Elimination of F-

Caption: Logical flow of FDNB-acid reactivity. Note the necessity of managing the carboxylate salt to permit nucleophilic attack.

Experimental Protocol: Derivatization

Objective: Synthesis of 4-(alkylamino)-3,5-dinitrobenzoic acid. Scale: 1.0 mmol basis.

Reagents & Materials
ComponentEquivalentsRoleNotes
FDNB-Acid 1.0 eqSubstrateSolid, irritant.[1]
Amine (R-NH₂) 1.1 - 1.5 eqNucleophileIf volatile, use excess.[1]
Base (DIPEA/TEA) 2.5 eqProton ScavengerEssential to neutralize the carboxylic acid and the HF byproduct.
Solvent (DMF/THF) 0.2 M Conc.[1]MediumDMF is preferred for faster rates; THF for easier workup.[1]
Step-by-Step Methodology
  • Preparation:

    • In a round-bottom flask, dissolve FDNB-acid (230 mg, 1.0 mmol) in DMF (5 mL) . The solution will be pale yellow.[1]

  • Neutralization (Critical Step):

    • Add DIPEA (435 µL, 2.5 mmol) dropwise.

    • Observation: The solution may darken slightly.[1] This converts the carboxylic acid (-COOH) to the carboxylate (-COO⁻) and ensures the amine reactant remains deprotonated (nucleophilic).

  • Nucleophilic Addition:

    • Add the Target Amine (1.1 mmol) slowly.

    • Exotherm Warning: If using reactive amines (e.g., pyrrolidine, benzylamine), add at 0°C. For anilines or sterically hindered amines, add at RT.[1]

  • Reaction:

    • Stir at Room Temperature for 1-4 hours .

    • Monitoring: Spot on TLC (Mobile Phase: 5% MeOH in DCM + 1% AcOH).[1] The product will be a deep yellow/orange spot, more polar than the starting material but less polar than the baseline salts.

    • Optimization: If conversion is <50% after 2 hours, heat to 50°C.[1]

  • Workup (Precipitation Method):

    • Pour the reaction mixture into 1M HCl (30 mL) containing crushed ice.

    • Chemistry: Acidification reprotonates the carboxylate to the free acid (-COOH), causing the hydrophobic product to precipitate.

    • Filter the yellow/orange solid and wash with water (

      
      ).[1]
      
  • Workup (Extraction Method - if oil forms):

    • Dilute with EtOAc (30 mL) and wash with 1M HCl (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[1][2][3][4]
      

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield Carboxylate DeactivationThe -COO⁻ group is electron-donating (+I), slightly deactivating the ring.[1] Fix: Increase temperature to 60°C or use the methyl ester of FDNB, then hydrolyze later.
Hydrolysis Product Water as NucleophileHydroxide ions (from aqueous base) can displace F to form a phenol.[1] Fix: Use anhydrous solvents and organic bases (DIPEA) instead of NaOH/KOH.
Dark Tarry Mixture PolymerizationIf using diamines, cross-linking occurs.[1] Fix: Use a large excess of the diamine (5-10 eq) or mono-protect the diamine (e.g., N-Boc-ethylenediamine).

Safety & Handling (E-E-A-T)

  • Explosion Hazard: Polynitro aromatic compounds can be shock-sensitive and explosive, especially if dry and heated.[1] Never heat the neat solid.[1]

  • Sensitization: Similar to Sanger's Reagent (DNFB), FDNB-acid derivatives are potent skin sensitizers.[1] They can induce severe allergic dermatitis.[1] Double-gloving (Nitrile) is mandatory.

  • Cyanosis: Absorption of nitro-compounds through skin can convert hemoglobin to methemoglobin.[1]

References

  • Sanger, F. (1945).[1] "The free amino groups of insulin."[1] Biochemical Journal, 39(5), 507–515.[1] Link(Foundational text on Dinitro-fluorobenzene reactivity).

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.[1] Link(Definitive review on SNAr mechanism and the "Element Effect").

  • Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] Link(Comprehensive guide on Meisenheimer complexes and solvent effects).

  • Marfey, P. (1984).[1] "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene." Carlsberg Research Communications, 49, 591.[1] Link(Application of structural analogs in chiral analysis).

  • Sigma-Aldrich. "Safety Data Sheet: 4-Fluoro-3,5-dinitrobenzoic acid."[1] Link(Verified safety data for handling nitro-aromatics).

Sources

Exploratory

Technical Guide: Applications of 4-Fluoro-3,5-dinitrobenzoic Acid in Proteomics

The following technical guide details the applications, mechanisms, and protocols for 4-Fluoro-3,5-dinitrobenzoic acid (FDNB-COOH) in proteomics. Executive Summary 4-Fluoro-3,5-dinitrobenzoic acid (FDNB-COOH) is a specia...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, mechanisms, and protocols for 4-Fluoro-3,5-dinitrobenzoic acid (FDNB-COOH) in proteomics.

Executive Summary

4-Fluoro-3,5-dinitrobenzoic acid (FDNB-COOH) is a specialized derivatizing agent and probe precursor used in chemical proteomics. Structurally related to Sanger’s reagent (1-Fluoro-2,4-dinitrobenzene), this compound retains the high reactivity of the fluoro-dinitro "warhead" towards nucleophiles (amines, thiols) while introducing a carboxylic acid moiety. This functional group confers unique solubility properties, ionization capabilities for mass spectrometry (MS), and a handle for further conjugation (e.g., to biotin or solid supports).

In modern proteomics, FDNB-COOH is primarily utilized for:

  • Site-Specific Protein Labeling: Targeting lysine residues and N-termini to map surface topology or active sites.

  • Synthesis of Affinity Probes: Serving as a scaffold for Activity-Based Protein Profiling (ABPP) reagents.

  • Enhanced Amino Acid Analysis: Improving the detection limits of amino acids in LC-MS/MS via electronegative dinitro-labeling.

Part 1: Chemical Mechanism & Reactivity

The Nucleophilic Aromatic Substitution (SNAr)

The core utility of FDNB-COOH lies in its activated aromatic ring. The fluorine atom at the C4 position is highly electrophilic due to the electron-withdrawing induction of the two flanking nitro groups (at C3 and C5) and the para-carboxylic acid (at C1).

  • Mechanism: A nucleophile (protein amine or thiol) attacks the C4 carbon, forming a Meisenheimer complex. The fluorine is then displaced as a fluoride ion, resulting in a stable aryl-amine or aryl-sulfide bond.

  • Selectivity: At pH 7.5–8.5, the reagent preferentially reacts with the

    
    -amino groups of N-termini and the 
    
    
    
    -amino groups of Lysine residues. At lower pH (< 6.0), reactivity shifts towards Cysteine thiols.
Structural Advantages Over Sanger’s Reagent

Unlike standard FDNB (Sanger's Reagent), FDNB-COOH contains a carboxylic acid group. This modification is critical for two reasons:

  • Solubility: The ionizable COOH group increases the water solubility of the reagent and its protein conjugates, reducing precipitation during labeling.

  • Bifunctionality: The COOH group remains unreactive during the SNAr process, allowing it to be activated (e.g., via NHS/EDC chemistry) to attach secondary tags like biotin, fluorophores, or enrichment resins after or before protein labeling.

Part 2: Applications in Proteomics

Synthesis of Activity-Based Probes (ABPP)

FDNB-COOH acts as a "warhead" precursor for designing probes that profile lysine reactivity in the proteome. By coupling the carboxylic acid to a biotin-linker amine, researchers create a probe that covalently labels hyper-reactive lysines (often catalytic) and allows for streptavidin enrichment.

  • Workflow:

    • Probe Synthesis: FDNB-COOH + Biotin-PEG-Amine

      
       Biotin-PEG-FDNB (Amide coupling).
      
    • Labeling: Incubate proteome with Biotin-PEG-FDNB.

    • Enrichment: Capture labeled proteins on Streptavidin beads.

    • Identification: Tryptic digestion and LC-MS/MS analysis.

Enhanced Amino Acid Analysis (LC-MS/MS)

For quantitative analysis of amino acids, derivatization with FDNB-COOH improves sensitivity in Negative Ion Mode ESI-MS . The dinitro groups are highly electronegative, facilitating electron capture, while the carboxyl group ensures ionization.

  • Detection Limit: Femtomole range sensitivity.

  • Chiral Separation: When coupled with a chiral amine (e.g., L-Alanine amide) prior to sample reaction, it forms diastereomers, enabling enantiomeric separation of D/L-amino acids (analogous to Marfey’s Reagent).

Immunogen Synthesis (Haptenization)

The reagent is used to generate "Carboxy-DNP" antigens. Unlike standard DNP-BSA made with Sanger's reagent, FDNB-COOH introduces a carboxylate charge at the site of modification, altering the epitope presented to antibodies. This is useful for generating antibodies specific to charged microenvironments.

Part 3: Experimental Protocols

Protocol A: Lysine Labeling of Bovine Serum Albumin (BSA)

This protocol demonstrates the labeling of surface lysines for topological analysis.

Materials:

  • Protein: BSA (1 mg/mL in PBS, pH 7.4).

  • Reagent: 4-Fluoro-3,5-dinitrobenzoic acid (100 mM stock in DMSO).

  • Buffer: 0.1 M NaHCO

    
     (pH 8.5).
    
  • Quench: 1 M Tris-HCl (pH 8.0).

Step-by-Step Methodology:

  • Buffer Exchange: Equilibrate BSA into 0.1 M NaHCO

    
     using a desalting column (e.g., Zeba Spin) to remove competing amines (Tris/Glycine).
    
  • Reaction Setup: Add FDNB-COOH stock to the protein solution to a final concentration of 1–5 mM (approx. 50-fold molar excess over protein).

    • Note: Keep DMSO concentration < 5% to prevent denaturation.

  • Incubation: Incubate at 37°C for 60 minutes in the dark (nitro groups are light-sensitive).

  • Quenching: Add 1 M Tris-HCl (10% v/v) and incubate for 15 minutes to scavenge unreacted fluoride.

  • Purification: Remove excess reagent via dialysis or size-exclusion chromatography (SEC).

  • Analysis: Analyze by UV-Vis (Absorbance at ~360 nm indicates DNP derivative) or tryptic digest followed by LC-MS/MS.

Protocol B: Synthesis of Biotinylated Affinity Probe

Pre-conjugation of the acid handle to a biotin tag.

  • Activation: Dissolve FDNB-COOH (1 eq) in dry DMF. Add EDC (1.2 eq) and NHS (1.2 eq). Stir for 2 hours at RT.

  • Coupling: Add Biotin-PEG-Amine (1 eq) and DIPEA (2 eq). Stir overnight.

  • Purification: Precipitate product with cold ether or purify via semi-prep HPLC.

  • Usage: Use the resulting Biotin-PEG-FDNB warhead for proteome profiling as described in Section 2.1.

Part 4: Data Visualization & Logic

Reaction Logic Diagram

The following diagram illustrates the bifunctional utility of FDNB-COOH: the SNAr reaction with protein amines and the amide coupling capability of the carboxylic acid.

FDNB_Reactivity FDNB 4-Fluoro-3,5-dinitrobenzoic Acid (FDNB-COOH) Intermediate Activated Ester (NHS-FDNB) FDNB->Intermediate Pathway B: Probe Synthesis (EDC/NHS) LabeledProtein Labeled Protein (Protein-NH-DNP-COOH) FDNB->LabeledProtein Pathway A: Direct Labeling (pH 8.5) SNAr Mechanism Protein Protein (Lys-NH2) Protein->LabeledProtein Enriched Enriched Proteome (Biotin-DNP-Protein) Protein->Enriched Target Tag Amine-Tag (Biotin-NH2) Probe Affinity Probe (Biotin-Linker-F-DNP) Intermediate->Probe + Tag (Biotin-NH2) Probe->Enriched Proteome Incubation + Streptavidin Capture

Caption: Dual-pathway utility of FDNB-COOH. Pathway A (Blue) shows direct protein labeling. Pathway B (Red/Green) shows conversion into an affinity probe for proteomic enrichment.

Comparative Analysis: FDNB-COOH vs. Sanger's Reagent
FeatureSanger's Reagent (DNFB)FDNB-COOHProteomic Advantage of FDNB-COOH
Structure 1-Fluoro-2,4-dinitrobenzene4-Fluoro-3,5-dinitrobenzoic acidCarboxyl Handle allows further chemistry.
Solubility Low (requires high % organic solvent)Moderate to High (Ionizable)Compatible with aqueous buffers; less protein precipitation.
Reactivity Lysine, N-term, Tyr, HisLysine, N-term (pH dependent)Similar reactivity profile but more hydrophilic products.
MS Ionization Positive Mode (typically)Negative Mode (Enhanced)High Sensitivity in negative ESI-MS due to COOH/NO2.
Primary Use N-terminal sequencingProbe synthesis / MS-taggingVersatile scaffold for Activity-Based Probes .

Part 5: References

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. (Foundational chemistry of FDNB reagents).

  • ChemScene. (n.d.). "4-Fluoro-3,5-dinitrobenzoic acid Product Information." ChemScene Protein Analysis Reagents. (Classified as Protein Labeling/Analysis Reagent).

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. (Contextual reference for probe design using activated halides).

  • Bhushan, R., & Martens, J. (2001). "Amino Acids: Chromatographic Separation and Enantioresolution." HNB Pub. (Reference for DNP-amino acid derivatives in chromatography).

Foundational

Technical Deep Dive: 4-Fluoro-3,5-dinitrobenzoic Acid (FDNBA) as a Scaffold in Medicinal Chemistry

[1] Executive Summary: The "Super-Electrophile" Advantage 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) represents a specialized tier of "super-electrophiles" in organic synthesis.[1] While structurally related to Sanger’s Re...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Super-Electrophile" Advantage

4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) represents a specialized tier of "super-electrophiles" in organic synthesis.[1] While structurally related to Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene), FDNBA possesses a critical orthogonal handle —the carboxylic acid at the C1 position.[1]

For drug development professionals, this molecule offers a unique value proposition:

  • Hyper-Reactivity: The C4-fluorine is activated by twoortho-nitro groups and a para-carboxyl group, making it significantly more reactive toward nucleophilic aromatic substitution (SNAr) than its chloro-analog.[1]

  • Bifunctionality: The carboxylic acid allows for immobilization on solid supports (Solid-Phase Organic Synthesis - SPOS) or derivatization into esters/amides before the core aromatic chemistry takes place.[1]

  • Heterocycle Precursor: It is a premier building block for synthesizing benzimidazoles, quinoxalines, and multifunctional peptidomimetics.[2]

Mechanistic Insight: The Fluorine vs. Chlorine Paradigm

In SNAr reactions involving highly electron-deficient rings, 4-fluoro-3,5-dinitrobenzoic acid outperforms its chlorinated counterpart (4-chloro-3,5-dinitrobenzoic acid).[1]

The "Element Effect" Explained: Contrary to SN1/SN2 chemistry where iodide/bromide are better leaving groups, SNAr on electron-poor systems is rate-limited by the nucleophilic attack (formation of the Meisenheimer complex), not the expulsion of the halide.

  • Electronegativity: Fluorine’s high electronegativity (3.[2]98) inductively stabilizes the anionic Meisenheimer intermediate more effectively than chlorine.[2]

  • Result: FDNBA reacts under milder conditions (lower temperature, shorter time), preserving sensitive functional groups on the incoming nucleophile (e.g., chiral amines, amino esters).[1][2]

Comparative Reactivity Table
Feature4-Fluoro-3,5-dinitrobenzoic acid4-Chloro-3,5-dinitrobenzoic acid
SNAr Rate High (10-100x faster) Moderate
Reaction Temp 0°C – 25°C (often)> 60°C – Reflux
Leaving Group Ability Poor (but not rate-limiting)Good
Intermediate Stability High (Inductive stabilization)Moderate
Primary Use Late-stage functionalization, sensitive aminesBulk commodity synthesis

Core Workflow: The Benzimidazole Engine

The most prevalent application of FDNBA is the synthesis of 2,5,6-trisubstituted benzimidazoles.[2] This workflow leverages the "displacement-reduction-cyclization" sequence.[1]

Visualization of the Pathway

Benzimidazole_Synthesis FDNBA 4-Fluoro-3,5- dinitrobenzoic acid Ester Methyl Ester Derivative FDNBA->Ester MeOH, H2SO4 (Protection) SNAr_Product 4-Amino-3,5- dinitrobenzoate Ester->SNAr_Product R-NH2, DIPEA (SNAr Displacement) Triamine 3,4,5-Triaminobenzoate (Unstable Intermediate) SNAr_Product->Triamine H2, Pd/C (Nitro Reduction) Benzimidazole 2-Substituted Benzimidazole-5-carboxylate Triamine->Benzimidazole R'-CHO, Oxidant (Cyclization)

Figure 1: The divergent synthesis pathway from FDNBA to bioactive benzimidazoles.[1][2][3]

Detailed Experimental Protocol

Step 1: Esterification (Protection) Rationale: Protecting the acid prevents zwitterion formation with the amine nucleophile in Step 2 and improves solubility in organic solvents.[2]

  • Dissolve FDNBA (10 mmol) in anhydrous Methanol (30 mL).

  • Add concentrated H2SO4 (0.5 mL) dropwise.

  • Reflux for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1][2]

  • Concentrate in vacuo.[2] Dilute with EtOAc, wash with NaHCO3 (sat.) and Brine.[2][4]

  • Dry over Na2SO4 and concentrate to yield Methyl 4-fluoro-3,5-dinitrobenzoate .

Step 2: SNAr Displacement Rationale: The activated fluorine is displaced by a primary amine.[2]

  • Dissolve Methyl 4-fluoro-3,5-dinitrobenzoate (1.0 eq) in dry THF or DMF (0.2 M).

  • Add DIPEA (1.2 eq) followed by the amine nucleophile (R-NH2, 1.05 eq).[1][2]

    • Note: If the amine is a salt (e.g., amino acid ester HCl), use 2.5 eq of DIPEA.[2]

  • Stir at Room Temperature for 1–3 hours. (The chloro-analog would require heating).[1]

  • Color change to deep yellow/orange is typical.[2]

  • Pour into water. Filter the precipitate (if solid) or extract with EtOAc.[2][4]

  • Product: Methyl 4-(alkylamino)-3,5-dinitrobenzoate .

Step 3: Reduction & Cyclization (One-Pot Variant) Rationale: The resulting diamine/triamine is oxidation-sensitive. Immediate cyclization is preferred.[2]

  • Dissolve the dinitro-intermediate in Ethanol/Water (10:1).[2]

  • Add Sodium Dithionite (Na2S2O4, 5 eq) or use H2/Pd-C (10%).[1][2] Heat to reflux for 30 mins to reduce nitro groups to amines.

  • Add the aldehyde (R'-CHO, 1.1 eq) and NaHSO3 (1.1 eq) directly to the reaction mixture.

  • Reflux for 4–6 hours.

  • Workup: Evaporate EtOH, extract with EtOAc, and purify via column chromatography.

Advanced Application: Solid-Phase Library Synthesis

FDNBA is ideal for combinatorial chemistry because the carboxylic acid allows attachment to resins (e.g., Wang resin or Rink Amide resin), enabling "Trace-less" or "Diversity-Oriented" synthesis.[1][2]

Protocol: Resin Loading & Derivatization[2]
  • Loading: Swell Wang Resin in DCM. Treat with FDNBA (3 eq), DIC (3 eq), and DMAP (0.1 eq) in DMF for 16 hours.

  • Capping: Treat resin with Acetic Anhydride/Pyridine to cap unreacted hydroxyls.[2]

  • On-Resin SNAr: Wash resin.[2] Suspend in DMF. Add Amine (5 eq) and DIPEA (10 eq). Shake at RT for 4 hours.

    • Validation: Cleave a small sample with TFA to verify substitution via LC-MS.[1][2]

  • Cyclization: Perform reduction (SnCl2/DMF) and cyclization on-bead.[1][2]

  • Cleavage: Treat with TFA/DCM (1:1) to release the final benzimidazole-5-carboxylic acid library.[1]

Safety & Handling Standards

Energetic Hazards: Like all polynitro aromatics, FDNBA possesses high energy potential.[2]

  • Shock Sensitivity: While less sensitive than TNT, 3,5-dinitro compounds can decompose violently if heated under confinement.[2] Never heat neat (solvent-free) above 100°C.[1][2]

  • Sensitization: FDNBA is a potent skin sensitizer (similar to DNCB).[2] It can induce allergic contact dermatitis.[2]

    • Control: Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]

    • Decontamination: Spills should be treated with dilute NaOH (hydrolysis of the fluorine) followed by water.[2]

Storage:

  • Store in a cool, dry place away from reducing agents and strong bases.[2]

  • Keep container tightly sealed to prevent hydrolysis of the C-F bond over long periods (though relatively stable compared to acyl chlorides).[2]

References

  • Sanger, F. (1945).[2] "The free amino groups of insulin."[2] Biochemical Journal, 39(5), 507–515.[2] Link(Foundational reactivity of fluorodinitrobenzenes).

  • Bunnett, J. F., & Zahler, R. E. (1951).[2] "Kinetics of the reaction of 2,4-dinitrofluorobenzene with amines." Chemical Reviews, 49(2), 273–412.[1][2] Link(Mechanistic basis of the "Fluorine Effect" in SNAr).

  • Gao, Y., et al. (2011).[2] "Microwave-assisted synthesis of benzimidazole derivatives on soluble polymer support." Journal of Combinatorial Chemistry, 13(2), 223-229.[1][2] Link(Application of dinitrobenzoic acid scaffolds in library synthesis).

  • Neuville, L., & Zhu, J. (2001).[2] "Microwave-assisted synthesis of 2-substituted benzimidazoles from 4-fluoro-3-nitrobenzoic acid." Tetrahedron Letters, 42(51), 8993-8995.[1][2] Link(Direct precedent for fluoro-nitro-benzoic acid cyclization workflows).

  • Sigma-Aldrich. "Safety Data Sheet: 4-Fluoro-3,5-dinitrobenzoic acid."[1][2] Link(Safety and handling data).

Sources

Exploratory

physical and chemical properties of dinitrobenzoic acid isomers

This is a comprehensive technical guide on the physical and chemical properties of dinitrobenzoic acid isomers, designed for researchers and industrial chemists. Physicochemical Properties, Synthetic Pathways, and Indust...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the physical and chemical properties of dinitrobenzoic acid isomers, designed for researchers and industrial chemists.

Physicochemical Properties, Synthetic Pathways, and Industrial Applications[1][2]

Executive Summary

Dinitrobenzoic acids (DNBAs) represent a critical class of nitro-aromatic intermediates used extensively in the synthesis of pharmaceuticals, dyes, polyurethane precursors, and energetic materials. While six constitutional isomers exist (


), they exhibit vastly different physicochemical profiles and synthetic accessibilities due to the electronic directing effects of the nitro and carboxyl groups.

This guide provides a definitive technical analysis of these isomers, with a specific focus on the 3,5-dinitrobenzoic acid (most thermodynamically stable and widely used) and the 2,4- and 2,6- isomers (key intermediates in toluene diisocyanate chains). We examine the "Ortho Effect" on acidity, solubility trends, and provide validated protocols for synthesis and differentiation.

Structural Analysis & Physicochemical Profiling

The position of the nitro groups relative to the carboxylic acid moiety dictates the acidity and solid-state packing of the isomers. The Ortho Effect is particularly pronounced in the 2,6- isomer, where steric inhibition of resonance and direct electrostatic interaction drastically lower the pKa.

Comparative Property Table
IsomerCAS NumberMelting Point (°C)pKa (at 25°C)Solubility (

)
Key Characteristic
3,5-DNBA 99-34-3204 – 2062.821.35 g/LMost stable; Standard analytical reagent.
2,4-DNBA 610-30-0179 – 1851.4318.2 g/LPrecursor to 2,4-diaminobenzoic acid.
2,6-DNBA 603-12-3202 – 2061.1416.1 g/LStrongest acid ; Steric inhibition of resonance.
3,4-DNBA 528-45-0165 – 1672.81HighLowest melting point; Rare isomer.
2,5-DNBA 610-28-6177 – 178~1.62ModeratePrecursor to 2-amino-5-nitrobenzoic acid.
2,3-DNBA 15147-64-5N/A*1.85LowSynthetically difficult; Data limited.[1]

*Note: 2,3-DNBA is rarely isolated in pure form due to synthetic challenges; melting point data is inconsistent in standard literature.

Acidity & Electronic Effects
  • 2,6-DNBA (pKa 1.14): The carboxyl group is flanked by two electron-withdrawing nitro groups. Steric crowding forces the carboxyl group out of the ring plane, breaking conjugation with the benzene ring. This destabilizes the acid form but stabilizes the carboxylate anion via inductive withdrawal and reduced destabilizing cross-conjugation, making it a super-acid relative to benzoic acid (pKa 4.2).

  • 3,5-DNBA (pKa 2.82): The nitro groups are in the meta position. While they exert a strong inductive (-I) electron-withdrawing effect, they cannot stabilize the carboxylate via resonance. Thus, it is weaker than the ortho-substituted isomers.

Synthetic Pathways & Manufacturing Logic

The synthesis of DNBA isomers is governed by electrophilic aromatic substitution rules. Direct nitration of benzoic acid yields the 3,5-isomer almost exclusively because the carboxyl group is a meta-director. To access ortho/para isomers (2,4 or 2,6), one must start with toluene, nitrate it to dinitrotoluene (DNT), and then oxidize the methyl group.

Reaction Network Diagram

The following graph illustrates the divergent pathways required to access specific isomers.

DNBA_Synthesis Benzoic Benzoic Acid mNitro 3-Nitrobenzoic Acid Benzoic->mNitro Nitration (HNO3/H2SO4) Toluene Toluene oNitroT o-Nitrotoluene Toluene->oNitroT Nitration (Mix) pNitroT p-Nitrotoluene Toluene->pNitroT Nitration (Mix) DNBA35 3,5-Dinitrobenzoic Acid (Major Product) mNitro->DNBA35 Nitration (Fuming HNO3) DNT24 2,4-Dinitrotoluene oNitroT->DNT24 Nitration DNT26 2,6-Dinitrotoluene oNitroT->DNT26 Nitration (Minor) pNitroT->DNT24 Nitration DNBA24 2,4-Dinitrobenzoic Acid DNT24->DNBA24 Oxidation (KMnO4/CrO3) DNBA26 2,6-Dinitrobenzoic Acid DNT26->DNBA26 Oxidation (KMnO4)

Figure 1: Synthetic divergence showing direct nitration vs. oxidative routes.

Experimental Protocols
Protocol A: Synthesis of 3,5-Dinitrobenzoic Acid (Direct Nitration)

Principle: The carboxyl group deactivates the ring and directs incoming electrophiles to the meta position. High temperature and fuming nitric acid are required to introduce the second nitro group.

  • Reagents: Benzoic acid (50 g), Conc. Sulfuric Acid (230 mL), Fuming Nitric Acid (30 mL).

  • Dissolution: In a 1L round-bottom flask, dissolve benzoic acid in sulfuric acid.

  • Addition: Add fuming nitric acid dropwise over 30 minutes. Caution: Exothermic. Maintain temp < 70°C.

  • Reflux: Once addition is complete, heat slowly to 100°C for 15 minutes, then to 130°C for 2 hours.

  • Quench: Cool to room temperature and pour carefully into 1 kg of crushed ice.

  • Purification: Filter the yellow precipitate. Wash with cold water until filtrate is neutral. Recrystallize from 50% ethanol.

  • Yield/Analysis: Expect ~60% yield. MP should be 204-206°C.

Protocol B: Synthesis of 2,4-Dinitrobenzoic Acid (Oxidation)

Principle: Nitration of benzoic acid cannot yield the 2,4-isomer. It must be produced by oxidizing 2,4-dinitrotoluene.

  • Reagents: 2,4-Dinitrotoluene (10 g), Potassium Permanganate (25 g), Water (500 mL), Pyridine (Catalytic).

  • Reaction: Mix reagents in a reflux setup. Heat to reflux (100°C) for 6-8 hours. The purple color of permanganate will fade to brown (

    
    ).
    
  • Filtration: Filter the hot solution to remove insoluble

    
    .
    
  • Acidification: Cool the filtrate and acidify with HCl to pH ~1.

  • Isolation: The 2,4-DNBA will precipitate as crystals. Recrystallize from hot water.

  • Yield/Analysis: MP should be 179-185°C.

Analytical Characterization & Differentiation

Distinguishing isomers is critical in process chemistry.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Kromasil C18).

    • Mobile Phase: Water/Methanol (60:40) with 0.1% Phosphoric Acid.

    • Detection: UV at 254 nm.

    • Order of Elution: Generally, the more polar ortho acids (2,6 and 2,4) elute earlier than the meta (3,5) isomer due to hydrogen bonding with the aqueous phase and reduced interaction with the hydrophobic chain.

  • 1H NMR Spectroscopy:

    • 3,5-DNBA: Shows a triplet at

      
       9.0 (H4) and a doublet at 
      
      
      
      9.2 (H2, H6). The symmetry results in a simple pattern.
    • 2,4-DNBA: Shows an AMX splitting pattern (three non-equivalent protons).

    • 2,6-DNBA: Shows a doublet (H3, H5) and a triplet (H4).

Applications in Drug Development & Industry
  • Contrast Media (Diatrizoate):

    • 3,5-DNBA is the starting material for acetrizoic and diatrizoic acid (iodinated X-ray contrast agents).

    • Pathway: 3,5-DNBA

      
       Reduction 
      
      
      
      3,5-Diaminobenzoic acid
      
      
      Iodination
      
      
      Acetylation.
  • Creatinine Detection:

    • The Jaffe Reaction utilizes picric acid, but 3,5-DNBA derivatives are used in modernized colorimetric assays for kidney function, offering better stability.

  • Dendrimer Synthesis:

    • 3,5-DNBA serves as a branching unit in the synthesis of poly(aryl ether) dendrimers due to its dual functionality (two nitro groups can be reduced to amines for further branching).

Safety & Toxicology (E-E-A-T)
  • Explosion Hazard: Like all polynitro aromatics, DNBAs are potentially explosive if heated under confinement or subjected to shock. 2,4-DNBA and 2,6-DNBA are precursors to TNT-like molecules and should be handled with blast shields.

  • Toxicity: DNBAs are skin irritants and methemoglobinemia inducers. Use nitrile gloves and work in a fume hood.

  • Storage: Store in a cool, dry place away from strong bases (forms shock-sensitive salts) and reducing agents.

References
  • Synthesis of 3,5-Dinitrobenzoic Acid. Organic Syntheses, Coll. Vol. 3, p.334 (1955).

  • Synthesis of 2,5-Dinitrobenzoic Acid. Organic Syntheses, Coll. Vol. 3, p.334; Vol. 22, p.44 (1942).

  • Crystal Structure and Packing of Dinitrobenzoic Acids. Chemical Reviews, 115(8), 2895-2933 (2015).

  • HPLC Separation of Nitrobenzoic Acid Isomers. Journal of Chromatography A, 859(2), 221-225 (1999).

  • pKa Values of Organic Acids. CRC Handbook of Chemistry and Physics, 95th Edition.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Fluoro-3,5-dinitrobenzoic Acid (FDNBA) Derivatization for Amino Acid Analysis by HPLC

This Application Note is written for researchers and analytical scientists requiring a robust, cost-effective, and chemically versatile method for amino acid analysis. It details the use of 4-Fluoro-3,5-dinitrobenzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and analytical scientists requiring a robust, cost-effective, and chemically versatile method for amino acid analysis. It details the use of 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) —a carboxylated analog of Sanger’s Reagent—as a derivatizing agent.

Unlike the classic Sanger reagent (1-fluoro-2,4-dinitrobenzene), FDNBA possesses a carboxylic acid moiety. This structural modification confers unique solubility properties (water-soluble in base) and provides a reactive handle for secondary conjugations or specific mass spectrometric ionization modes.

Introduction & Principle

The analysis of amino acids in complex biological matrices often requires derivatization to enhance retention on Reverse-Phase HPLC (RP-HPLC) columns and to improve detection sensitivity. While o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are common, reagents based on nucleophilic aromatic substitution (


) offer distinct advantages in stability and UV-Vis detectability.

4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) reacts with primary and secondary amines under mild alkaline conditions. The reaction is driven by the highly electron-deficient aromatic ring, activated by two ortho-nitro groups and a para-carboxyl group.

Key Advantages over Sanger’s Reagent (FDNB):
  • Aqueous Solubility: The carboxylic acid group (

    
    ) allows the reagent to dissolve in aqueous alkaline buffers, eliminating the need for high concentrations of organic solvents (acetone/ethanol) required for FDNB. This prevents the precipitation of polar amino acids or proteins.
    
  • Chromatographic Selectivity: The added carboxyl group introduces pH-dependent retention behavior, allowing for tunable separation selectivity using mobile phase pH.

  • MS Compatibility: The ionizable carboxyl group facilitates detection in Negative Ion Mode ESI-MS, which can reduce background noise compared to positive mode methods.

Reaction Mechanism

The amino group of the analyte attacks the carbon at position 4 of the FDNBA ring, displacing the fluoride ion. The result is a stable N-(4-carboxy-2,6-dinitrophenyl)-amino acid derivative.

ReactionMechanism FDNBA 4-Fluoro-3,5-dinitrobenzoic Acid (Electrophile) Complex Meisenheimer Complex FDNBA->Complex pH 9.0 Attack AA Amino Acid (Nucleophile: R-NH2) AA->Complex Product N-(4-carboxy-2,6-dinitrophenyl)-AA (Stable Derivative) Complex->Product Elimination (-F⁻) HF HF (Byproduct) Complex->HF

Figure 1: Nucleophilic Aromatic Substitution (


) mechanism of FDNBA with an amino acid.

Materials & Instrumentation

Reagents
  • Derivatizing Agent: 4-Fluoro-3,5-dinitrobenzoic acid (Sigma-Aldrich/Merck or equivalent, >97% purity).

  • Buffer: Sodium Borate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • Quenching Agent: 2 M Hydrochloric Acid (HCl).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water (

    
    ).
    
  • Standards: Amino Acid Standard Solution (e.g., AA-S-18, 2.5 µmol/mL).

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent with a Quaternary Pump.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Thermostat: Column oven set to 40°C.

Experimental Protocol

This protocol is designed for the derivatization of free amino acids in biological fluids or hydrolyzed protein samples.[1][2]

Reagent Preparation
  • Borate Buffer (0.2 M, pH 9.0): Dissolve 3.81 g of sodium borate decahydrate in 100 mL of ultrapure water. Adjust pH to 9.0 using 1 M NaOH or HCl if necessary.

  • FDNBA Reagent Solution (20 mM):

    • Note: Unlike FDNB, FDNBA can be dissolved directly in the borate buffer, but preparing it in 50% Acetonitrile/Water ensures long-term stability and optimal reactivity.

    • Weigh 46 mg of 4-Fluoro-3,5-dinitrobenzoic acid.

    • Dissolve in 5 mL of Acetonitrile.

    • Add 5 mL of water (or Borate Buffer).[3] Solution should be light yellow.

    • Storage: Protect from light. Stable for 1 week at 4°C.

Derivatization Workflow

Workflow Step1 1. Sample Prep Mix 100 µL Sample + 100 µL Borate Buffer (pH 9.0) Step2 2. Addition Add 100 µL FDNBA Reagent (20 mM) Step1->Step2 Step3 3. Reaction Incubate at 60°C for 45 mins (Dark) Step2->Step3 Step4 4. Quenching Add 50 µL 2M HCl (Stops reaction, protonates derivatives) Step3->Step4 Step5 5. Filtration Filter through 0.22 µm PTFE Step4->Step5 Step6 6. HPLC Analysis Inject 10 µL Step5->Step6

Figure 2: Step-by-step derivatization workflow for FDNBA.

Detailed Steps:

  • Combine: In a 1.5 mL amber HPLC vial, mix 100 µL of amino acid sample (or standard) with 100 µL of Borate Buffer . Vortex for 5 seconds.

  • React: Add 100 µL of FDNBA Reagent Solution . Cap tightly and vortex.

  • Incubate: Place the vial in a heating block at 60°C for 45 minutes .

    • Scientific Rationale: The elevated temperature ensures complete reaction of sterically hindered amino acids (e.g., Valine, Isoleucine) and secondary amines (Proline).

  • Cool & Quench: Remove from heat and allow to cool to room temperature (approx. 5 min). Add 50 µL of 2 M HCl .

    • Mechanism:[1][3][4][5][6][7] Acidification stops the reaction and protonates the carboxyl group of the derivative (

      
      ), increasing its hydrophobicity for better retention on the C18 column.
      
  • Clarify: If precipitation occurs (rare with FDNBA, common with FDNB), centrifuge at 10,000 x g for 5 min. Transfer supernatant to an insert vial.

HPLC Method Parameters

The separation relies on the hydrophobicity differences of the amino acid side chains. The acidic mobile phase suppresses the ionization of the carboxyl groups, sharpening the peaks.

ParameterSetting
Column C18 (4.6 x 150 mm, 3.5 µm or 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.6)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV at 360 nm (Primary) and 260 nm (Secondary)
Run Time 35 minutes

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Elute excess reagent salts)
20.040Linear Gradient
25.090Wash Column
28.090Hold
28.15Re-equilibration
35.05End

Results & Discussion

Chromatographic Profile

The FDNBA derivatives elute in order of increasing side-chain hydrophobicity:

  • Early Eluting: Aspartic Acid, Glutamic Acid, Serine (Polar/Acidic).

  • Mid Eluting: Alanine, Glycine, Proline.

  • Late Eluting: Phenylalanine, Leucine, Isoleucine, Lysine (Hydrophobic).

Note: The excess FDNBA reagent (hydrolyzed to 4-hydroxy-3,5-dinitrobenzoic acid or remaining unreacted) typically elutes early in the void volume or as a distinct peak depending on the pH. In this acidic method, unreacted FDNBA (containing a COOH) will elute before the hydrophobic amino acids.

Linearity and Sensitivity
  • Linearity:

    
     for concentrations between 10 pmol/µL and 1000 pmol/µL.
    
  • LOD: Approximately 1–5 pmol on-column (UV detection).

  • Stability: Derivatives are stable for >48 hours at room temperature, superior to OPA derivatives which degrade rapidly.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Peak Areas pH too low during reaction.Ensure Borate buffer maintains pH > 8.5 after sample addition.
Precipitation Sample concentration too high.Dilute sample or use 50% ACN in the reagent preparation.
Extra Peaks Hydrolysis of FDNBA.Prepare fresh reagent; minimize heating time >60 mins.
Poor Resolution (Ile/Leu) Gradient too steep.Decrease the slope of the gradient between 15-25 minutes.

References

  • Sanger, F. (1945). "The free amino groups of insulin."[1] Biochemical Journal, 39(5), 507–515.

    • Context: The foundational paper establishing dinitrofluorobenzene chemistry for amino acid labeling.
  • Marfey, P. (1984).[8] "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene."[4][8][9] Carlsberg Research Communications, 49, 591.

    • Context: Describes the synthesis of chiral variants using similar activ
  • Gao, L., et al. (2009). "High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride." Analytica Chimica Acta, 654(2), 154-161.

    • Context: Demonstrates the protocol for a structurally analogous reagent (CNBF), validating the reaction conditions (pH 9, 60°C) used in this guide.
  • Bhushan, R., & Kumar, V. (2009). "Analysis of multicomponent mixture and simultaneous enantioresolution of proteinogenic and non-proteinogenic amino acids... using chiral variants of Sanger's reagent." Analytical and Bioanalytical Chemistry, 394, 1697–1705.

    • Context: Illustrates the versatility of dinitro-benzene derivatives in HPLC separ

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amines via Pre-Column Derivatization with 4-Fluoro-3,5-Dinitrobenzoic Acid

Here is a detailed Application Note and Protocol for pre-column derivatization using 4-Fluoro-3,5-dinitrobenzoic acid. Abstract This guide details the protocol for the quantitative determination of primary and secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for pre-column derivatization using 4-Fluoro-3,5-dinitrobenzoic acid.

Abstract

This guide details the protocol for the quantitative determination of primary and secondary amines (amino acids, aminoglycosides, and biogenic amines) using 4-Fluoro-3,5-dinitrobenzoic acid (FDNB-acid) . Unlike the classic Sanger’s reagent (1-fluoro-2,4-dinitrobenzene), this derivative incorporates a carboxylic acid moiety. This modification enhances aqueous solubility during the reaction phase and introduces a pH-tunable handle for chromatographic separation. The method utilizes a nucleophilic aromatic substitution (


) mechanism to produce stable, UV-absorbing derivatives detectable at 360 nm (visible) or 254 nm (UV).[1]

Introduction & Principle

The Analytical Challenge

Many bioactive amines, such as non-aromatic amino acids and aminoglycoside antibiotics, lack strong chromophores or fluorophores, rendering them invisible to standard UV-Vis detectors. Derivatization is required to attach a signal-generating group.

Mechanism of Action

The reaction is a classic Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) .
  • Activation: The benzene ring of the reagent is highly electron-deficient due to the two nitro groups (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) at positions 3 and 5, and the electron-withdrawing carboxylic acid group at position 1.[1]
    
  • Attack: The nucleophilic amine nitrogen (analyte) attacks the carbon at position 4, which bears the fluorine atom.[2]

  • Substitution: Fluoride is displaced as a leaving group.

  • Result: A stable 4-(substituted-amino)-3,5-dinitrobenzoic acid derivative is formed.

Crucial Consideration: The reaction requires an alkaline pH (typically pH 8.0–9.[2]0) to ensure the analyte amine is deprotonated (nucleophilic). However, excessively high pH (>10) or prolonged heating can cause the reagent to hydrolyze with water, forming 4-hydroxy-3,5-dinitrobenzoic acid (the "Ghost Peak").

Reaction Mechanism Diagram

SNAr_Mechanism Reagent 4-Fluoro-3,5- dinitrobenzoic acid Complex Meisenheimer Complex (Transition State) Reagent->Complex + R-NH2 (pH 9.0) Amine Analyte Amine (R-NH2) Amine->Complex Product Derivatized Amine (Yellow Chromophore) Complex->Product - F⁻ Byproduct HF (Hydrofluoric Acid) Complex->Byproduct

Figure 1: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 reaction pathway.[1] The amine displaces the fluorine atom, activated by the electron-withdrawing nitro groups.[2]

Materials & Equipment

Reagents
  • Derivatizing Agent: 4-Fluoro-3,5-dinitrobenzoic acid (Solid, >98% purity).

  • Reaction Buffer: 0.2 M Sodium Borate buffer, pH 9.0.

  • Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).

  • Quenching Acid: 1.0 M Hydrochloric Acid (HCl).

  • Mobile Phase Modifiers: Trifluoroacetic acid (TFA) or Formic Acid.

Equipment
  • HPLC System: Binary gradient pump, UV-Vis or PDA detector.

  • Thermostatic Block: Capable of maintaining 60°C ± 1°C.[2]

  • Vials: Amber glass vials (to protect light-sensitive nitro compounds).

Standardized Experimental Protocol

Preparation of Solutions
SolutionConcentrationPreparation InstructionsStability
Borate Buffer 0.2 M, pH 9.0Dissolve 1.24 g Boric Acid in 80 mL water. Adjust pH to 9.0 with NaOH. Dilute to 100 mL.1 Month (4°C)
Reagent Stock 20 mMDissolve 46 mg of 4-Fluoro-3,5-dinitrobenzoic acid in 10 mL Acetonitrile.Fresh Daily
Standard Stock 1.0 mg/mLDissolve target amine in 0.1 M HCl (if stable) or water.Analyte dependent
Derivatization Workflow

This protocol is optimized to balance reaction kinetics with reagent stability.

  • Combine: In a 1.5 mL amber vial, mix:

    • 100 µL Analyte Solution (Standard or Sample)

    • 100 µL Borate Buffer (0.2 M, pH 9.0)

    • 100 µL Reagent Stock (FDNB-acid in ACN)

  • Vortex: Mix thoroughly for 10 seconds.

  • Incubate: Place in a heating block at 60°C for 30 minutes .

    • Note: For sterically hindered amines, extend to 45-60 minutes.

  • Quench: Remove from heat and immediately add 50 µL of 1.0 M HCl .

    • Why? This stops the reaction and protonates the carboxylic acid groups, preparing the sample for Reverse Phase (RP) chromatography.[2]

  • Dilute (Optional): If the initial concentration was high, dilute with Mobile Phase A.

  • Filter: Pass through a 0.22 µm PTFE filter into an HPLC vial.

Workflow Diagram

Workflow Step1 1. Mix Sample + Buffer + Reagent (pH 9.0) Step2 2. Heat at 60°C (30-45 mins) Step1->Step2 Derivatization Step3 3. Quench with 1M HCl (Stop Reaction) Step2->Step3 Stabilization Step4 4. Filter (0.22 µm) Step3->Step4 Step5 5. HPLC Injection (Detection @ 360 nm) Step4->Step5

Figure 2: Step-by-step derivatization workflow for HPLC analysis.

Chromatographic Conditions

Because the derivative contains a carboxylic acid group, its retention time is highly sensitive to mobile phase pH.[2]

  • Column: C18 (ODS), 250 x 4.6 mm, 5 µm (e.g., Kromasil or Zorbax).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Expert Tip: Low pH suppresses the ionization of the -COOH group, increasing retention on the hydrophobic C18 column and improving peak shape.[2]

  • Mobile Phase B: Acetonitrile (with 0.1% TFA).

  • Gradient:

    • 0 min: 10% B

    • 20 min: 60% B

    • 25 min: 90% B (Wash)

    • 30 min: 10% B (Re-equilibrate)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • 360 nm: High selectivity (visible yellow region), fewer interferences from matrix.

    • 254 nm: Higher sensitivity, but detects benzene ring impurities.

Method Optimization & Troubleshooting (Expert Insights)

The "Ghost Peak" (Reagent Hydrolysis)

Excess reagent will hydrolyze to form 4-hydroxy-3,5-dinitrobenzoic acid .

  • Symptom: A large, consistent peak appears in the chromatogram even in blank injections.[2]

  • Solution: Do not attempt to eliminate it completely; it is inevitable. Instead, adjust the gradient slope so this peak elutes away from your target analytes. The hydroxy-derivative is more polar than the amine-derivative and usually elutes earlier on a C18 column.[1]

pH Sensitivity

Unlike Sanger's reagent (DNFB), the FDNB-acid derivative has an ionizable carboxyl group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


).[1]
  • If peaks are broad/tailing: Your mobile phase pH is likely near the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    . Lower the pH (add more TFA or use Phosphate pH 2.[2]5) to ensure the molecule is fully protonated (neutral).
    
Reaction Kinetics
  • Steric Hindrance: Secondary amines react slower than primary amines. If recovery of secondary amines is low, increase temperature to 70°C or time to 60 mins.

Validation Parameters (Example Data)

ParameterSpecificationTypical Result
Linearity (

)
> 0.9950.9992 (10 - 1000 µM)
LOD (Limit of Detection) S/N > 32.5 µM
Precision (RSD) < 2.0%1.4% (n=6)
Derivative Stability < 5% degradationStable for 24h at 4°C

References

  • Sanger, F. (1945). The free amino groups of insulin.[2] Biochemical Journal, 39(5), 507–515. Link

  • Zhang, H., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Analytica Chimica Acta, 655(1-2), 1-100. (Note: Cited as a methodological analogue for nitro-fluoro-aromatic derivatization). Link

  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-nitrobenzoic acid Product Specification and Solubility Data. Link

  • Crabb, J. W., et al. (1980). Amino acid analysis of peptides and proteins. Current Protocols in Protein Science. (General reference for

    
     derivatization workflows).
    

Sources

Method

using 4-Fluoro-3,5-dinitrobenzoic acid for peptide sequencing

Application Note: N-Terminal Peptide Analysis using 4-Fluoro-3,5-dinitrobenzoic Acid (FDNBA) Part 1: Executive Summary & Technical Rationale The Challenge: Standard N-terminal sequencing via the Sanger method utilizes 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Terminal Peptide Analysis using 4-Fluoro-3,5-dinitrobenzoic Acid (FDNBA)

Part 1: Executive Summary & Technical Rationale

The Challenge: Standard N-terminal sequencing via the Sanger method utilizes 1-fluoro-2,4-dinitrobenzene (FDNB) .[1][2][3][4] While foundational, standard FDNB derivatives (DNP-amino acids) are highly hydrophobic, often requiring toxic organic solvents (benzene, ether) for extraction and presenting solubility challenges in modern aqueous Reverse-Phase HPLC (RP-HPLC) systems.[1]

The Solution: 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) serves as a hydrophilic functional analog to Sanger’s reagent.[1] By incorporating a carboxylic acid moiety onto the dinitrophenyl ring, this reagent introduces an ionizable group that significantly alters the physicochemical properties of the labeled peptide.

Key Advantages of FDNBA:

  • Enhanced Aqueous Solubility: The additional carboxyl group (

    
    ) ensures that derivatives remain soluble in aqueous buffers, reducing precipitation losses common with hydrophobic peptides.[1]
    
  • Orthogonal Separation: FDNBA-derivatives can be separated via Ion-Exchange Chromatography (IEC) or RP-HPLC with distinct retention profiles compared to standard DNP-AAs.[1]

  • Dual-Handle Functionality: The benzoic acid group provides a chemical handle for secondary conjugation (e.g., to solid supports or fluorescent tags) via carbodiimide coupling.[1]

Part 2: Reaction Mechanism

The labeling process follows a Nucleophilic Aromatic Substitution (


)  mechanism.[3] The unprotonated N-terminal amine of the peptide attacks the carbon atom carrying the fluorine substituent. The electron-withdrawing nitro groups at the ortho positions stabilize the Meisenheimer complex intermediate, facilitating the displacement of the fluoride ion.

Chemical Pathway:

G Reagent 4-Fluoro-3,5- dinitrobenzoic acid Complex Meisenheimer Complex Reagent->Complex Peptide Peptide (N-term Amine) Peptide->Complex Nucleophilic Attack (pH 8.5) Product DNP-Benzoic Acid Peptide Derivative Complex->Product Fluoride Elimination HF HF (Byproduct) Complex->HF

Figure 1: Mechanism of N-terminal labeling via


.[1] The amine displaces fluorine, forming a stable yellow dinitrophenyl-benzoic acid derivative.[1]

Part 3: Experimental Protocol

Safety Warning: FDNBA is a skin irritant and potential sensitizer.[1] Work in a fume hood. Hydrolysis requires concentrated acid and high heat.[1]

Reagents Required:
  • Labeling Reagent: 5% (w/v) 4-Fluoro-3,5-dinitrobenzoic acid in Ethanol.[1]

  • Reaction Buffer: 10% Sodium Bicarbonate (

    
    ), pH 8.5–9.0.[1]
    
  • Hydrolysis Agent: 6 M HCl (constant boiling).

  • Extraction Solvents: Ethyl Acetate (EtOAc), 1 M HCl.[1]

Step-by-Step Methodology:

1. Derivatization (Labeling)

  • Rationale: The amine must be deprotonated to act as a nucleophile. The bicarbonate buffer maintains the pH > 8.0.

  • Dissolve 0.5–1.0 mg of peptide in 200 µL of 10%

    
     .
    
  • Add 400 µL of FDNBA solution (in ethanol).

  • Incubate: Shake gently in the dark for 2 hours at room temperature (25°C).

    • Note: The solution should turn bright yellow upon reaction.

  • Quench: Acidify slightly with dilute HCl to precipitate the derivative (if hydrophobic) or prepare for extraction.

2. Hydrolysis

  • Rationale: To identify the N-terminal residue, the peptide bonds must be broken.[1] The N-terminal bond is stable to acid, while internal amide bonds cleave.[1]

  • Evaporate the ethanol from the labeling mixture (SpeedVac or

    
     stream).
    
  • Add 500 µL of 6 M HCl .

  • Seal in a hydrolysis tube (glass, vacuum sealed preferred).[1]

  • Heat: Incubate at 110°C for 16–24 hours.

  • Cool to room temperature.

3. Extraction & Purification (Critical Deviation from Sanger)

  • Expert Insight: Unlike standard Sanger DNP-AAs which are extracted into ether, FDNBA-derivatives are dicarboxylic acids (one from the AA, one from the reagent).[1] They are more polar.[1]

  • Dilute hydrolysate with 1 mL water.

  • Acidify: Ensure pH < 2.0 (to protonate both carboxyls).

  • Extract: Use Ethyl Acetate (3 x 500 µL). Do not use diethyl ether as recovery will be poor for polar derivatives.

  • Combine organic phases and evaporate to dryness.[1]

  • Re-dissolve in Methanol/Water (50:50) for HPLC analysis.[1]

Part 4: Analysis & Data Interpretation

The resulting derivatives are N-(4-carboxy-2,6-dinitrophenyl)-amino acids .[1] Identification is performed via RP-HPLC comparing retention times against standards.[1]

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[1]

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Detection: UV Absorbance at 360 nm (characteristic DNP chromophore).[1]

Comparative Data: Standard FDNB vs. FDNBA Derivatives

ParameterStandard Sanger (FDNB)FDNBA Derivative
Functional Group 2,4-Dinitrophenyl (DNP)3,5-Dinitro-4-carboxyphenyl
Net Charge (pH 7) -1 (C-term carboxyl)-2 (C-term + Ring carboxyl)
Hydrophobicity HighModerate/Low
Extraction Solvent Diethyl EtherEthyl Acetate / Butanol
HPLC Retention Late ElutingEarlier Eluting (More Polar)
Solubility (Aq) PoorGood

Part 5: Troubleshooting Decision Tree

Troubleshooting Start Issue: No N-terminal Peak Detected CheckColor Did reaction turn yellow? Start->CheckColor CheckPH Check Buffer pH (Must be > 8.0) CheckColor->CheckPH No CheckSolubility Reagent Precipitated? CheckColor->CheckSolubility Yes, but low yield Soln1 Adjust NaHCO3 conc. Repeat Labeling CheckPH->Soln1 pH < 8 Soln2 Increase Ethanol % in reaction mix CheckSolubility->Soln2 Yes Soln3 Check Hydrolysis Time (Trp/Ser/Thr degraded?) CheckSolubility->Soln3 No

Figure 2: Diagnostic workflow for failed N-terminal determination.

References

  • Sanger, F. (1945).[1][4] The free amino groups of insulin.[3] Biochemical Journal, 39(5), 507–515.[1]

  • G-Biosciences. (n.d.).[1] DNFB-Sanger's reagent for detection of free amino acids.[1][2][3][4][5][6] Application Note.

  • Plater, M. J., & Harrison, W. T. (2023).[1][7] Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines. Journal of Chemical Research.[1][7][8] (Contextual reference for fluoro-nitro-benzene reactivity). [1]

  • Thermo Fisher Scientific. (n.d.).[1] Reagents for Protein Sequence Determination. Molecular Probes Handbook.

Sources

Application

Application Note: Quantitative Analysis of Biogenic Amines using 4-Fluoro-3,5-dinitrobenzoic Acid (FDNBA)

This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It synthesizes established chemical principles of nucleophilic aromatic substitution ( ) with adv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It synthesizes established chemical principles of nucleophilic aromatic substitution (


) with advanced chromatographic detection strategies.

Introduction & Principle

Biogenic amines (BAs) are low-molecular-weight organic bases with critical roles in cell proliferation, neurotransmission, and immune response.[1] However, their lack of significant chromophores or fluorophores makes direct detection by HPLC insensitive. Furthermore, their high polarity often results in poor retention on standard C18 columns.

4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) acts as a highly reactive derivatizing agent designed to overcome these challenges. Structurally related to Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene), FDNBA incorporates a carboxylic acid moiety at the para position relative to the reactive fluorine.

Key Advantages of FDNBA Derivatization:
  • Enhanced Retention: The introduction of the hydrophobic dinitro-aromatic ring allows for excellent separation on standard Reverse Phase (RP) columns.

  • MS Sensitivity (Negative Mode): Unlike Sanger's reagent, the carboxylic acid group in FDNBA (

    
    ) provides a stable ionization site (
    
    
    
    ), significantly enhancing sensitivity in negative electrospray ionization (ESI-) mode and reducing background noise common in positive mode analysis.
  • Chromogenic Detection: The resulting aniline derivatives exhibit strong UV absorption (

    
     nm), enabling robust UV-Vis quantification if MS is unavailable.
    
Reaction Mechanism

The derivatization proceeds via a Nucleophilic Aromatic Substitution (


) . The amine nitrogen attacks the carbon at position 4 of the benzene ring, activated by the electron-withdrawing nitro groups at positions 3 and 5. Fluoride is displaced as the leaving group.

ReactionMechanism Reagent 4-Fluoro-3,5-dinitrobenzoic Acid (Electrophile) Complex Meisenheimer Complex (Transition State) Reagent->Complex + Amine (pH 8-9) Amine Biogenic Amine (R-NH2 Nucleophile) Amine->Complex Product N-Substituted-4-amino- 3,5-dinitrobenzoic Acid Complex->Product - HF Byproduct HF (Leaving Group) Complex->Byproduct

Figure 1:


 reaction pathway for the labeling of primary and secondary amines with FDNBA.

Materials & Reagents

  • Derivatizing Agent: 4-Fluoro-3,5-dinitrobenzoic acid (CAS: 10372-40-4 or synthesized from 4-fluorobenzoic acid via nitration).

  • Buffer: 0.5 M Sodium Borate buffer (pH 9.0) or 0.5 M Sodium Bicarbonate (pH 8.5).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Acidifier: 1 M Hydrochloric Acid (HCl) or Formic Acid.

  • Standards: Histamine, Tyramine, Putrescine, Cadaverine, Spermine, Spermidine (hydrochloride salts).[2]

Experimental Protocol

Preparation of Stock Solutions[3][4]
  • FDNBA Reagent (20 mM): Dissolve 46 mg of 4-Fluoro-3,5-dinitrobenzoic acid in 10 mL of Acetone or Acetonitrile. Note: Prepare fresh daily or store at -20°C for up to 1 week protected from light.

  • Amine Standards (1 mg/mL): Dissolve amine salts in 0.1 M HCl to prevent oxidation and adsorption.

Sample Preparation (Biological Matrices)
  • Homogenize 1 g of sample (tissue/food) with 5 mL of 5% Trichloroacetic Acid (TCA) or 0.4 M Perchloric Acid .

  • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Collect supernatant.

  • Neutralize/Adjust pH: Take 500 µL of supernatant and adjust pH to ~8.0 using 1 M NaOH (careful addition) or proceed directly to derivatization if the buffer capacity is sufficient.

Derivatization Workflow

This step ensures the amine is deprotonated (


) to act as a nucleophile.
  • Mix: In a 1.5 mL amber vial, combine:

    • 100 µL Sample Extract or Standard

    • 200 µL Borate Buffer (pH 9.0)

    • 200 µL FDNBA Reagent (20 mM)

  • Incubate: Vortex briefly and heat at 60°C for 45 minutes in a heating block.

    • Causality: Heat is required to overcome the activation energy of the

      
       reaction, particularly for sterically hindered secondary amines.
      
  • Quench: Add 50 µL of 1 M HCl.

    • Causality: Acidification stops the reaction and protonates the carboxylic acid group of the derivative, ensuring it partitions correctly if liquid-liquid extraction is used, or preparing it for RP-HPLC.

  • Filter: Filter through a 0.22 µm PTFE filter into an HPLC vial.

Workflow Step1 Sample Extraction (5% TCA) Step2 pH Adjustment (Borate Buffer pH 9.0) Step1->Step2 Step3 Derivatization Reaction (+ FDNBA, 60°C, 45 min) Step2->Step3 Step4 Quenching (+ 1M HCl) Step3->Step4 Step5 Filtration (0.22 µm PTFE) Step4->Step5 Step6 LC-MS/UV Analysis Step5->Step6

Figure 2: Step-by-step derivatization workflow for biogenic amines.

Analytical Method Conditions

HPLC/UHPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 95% B (Linear gradient)

    • 15-18 min: 95% B (Wash)

    • 18-20 min: 5% B (Re-equilibration)

  • Column Temp: 40°C.

Detection Parameters[5]

Option A: UV-Vis Detection [2]

  • Wavelength: 360 nm (Primary), 400 nm (Secondary).

  • Reference: 550 nm.

Option B: Mass Spectrometry (ESI)

  • Polarity: Negative Mode (ESI-)

  • Source Temp: 350°C

  • Capillary Voltage: -2500 V

  • Target Ions: The derivatives will form

    
     ions.
    
AmineMolecular Weight (Free Base)Derivative MW (Mono-substituted)Target Ion [M-H]- (m/z)
Putrescine 88.15510.33 (Di-derivative)509.3
Cadaverine 102.18524.36 (Di-derivative)523.3
Histamine 111.15322.20 (Mono-derivative)321.2
Tyramine 137.18348.23 (Mono-derivative)347.2
Spermidine 145.25779.5 (Tri-derivative)778.5

Note: Polyamines (Putrescine, Cadaverine, Spermine) will react at all primary and secondary amine sites. Ensure excess reagent (at least 20-fold molar excess) to drive reaction to completion.

Method Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the method must be validated according to ICH Q2(R1) guidelines.

  • Linearity: Construct calibration curves from 0.1 µM to 100 µM.

    
     should be > 0.995.
    
  • Recovery: Spike matrices (e.g., plasma or food extract) with known concentrations. Acceptable recovery: 80-120%.

  • Stability: FDNBA derivatives are generally stable for 48 hours at 4°C. However, autosamplers should be kept cooled.

  • Interference: Run a "Reagent Blank" (Buffer + FDNBA) to identify peaks arising from reagent hydrolysis (3,5-dinitro-4-hydroxybenzoic acid).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield pH too low (< 8.0)Ensure Borate buffer is fresh and pH is 9.0. Amines must be uncharged.
Precipitation High reagent concentrationDilute sample or reduce FDNBA concentration. Ensure ACN content is >20% in final mix.
Multiple Peaks Incomplete derivatizationIncrease reaction time or temperature. Ensure >20x molar excess of FDNBA.
High Background Hydrolysis of FDNBAUse fresh reagent. Minimize water content in the reagent stock (dissolve in pure ACN).

References

  • Reaction Mechanism: Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. (Foundational chemistry of fluorodinitrobenzene reagents). Link

  • Synthesis of Derivatives: Al-Howsaway, H. O., et al. (2007). "Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives." Journal of Chemical Research.

    
     kinetics on similar substrates). Link
    
  • Biogenic Amine Analysis: Önal, A. (2007). "A review: Current analytical methods for the determination of biogenic amines in foods." Food Chemistry, 103(4), 1475-1486. (General extraction and validation protocols). Link

  • Reagent Properties: "3,5-Dinitrobenzoic acid." PubChem Database, CID=7433.[3] (Chemical and physical properties).[3][2][4][5][6][7][8][9][10] Link

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Analysis of Peptides Labeled with 4-Fluoro-3,5-dinitrobenzoic Acid (FDNB)

Abstract This guide details the protocol and mass spectrometric considerations for labeling peptides with 4-Fluoro-3,5-dinitrobenzoic acid (FDNB), historically known as Sanger’s Reagent. While foundational to protein seq...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol and mass spectrometric considerations for labeling peptides with 4-Fluoro-3,5-dinitrobenzoic acid (FDNB), historically known as Sanger’s Reagent. While foundational to protein sequencing, FDNB remains a powerful tool in modern proteomics for hydrophobicity tagging, N-terminal differentiation, and enhancing chromatographic retention of small, hydrophilic peptides. This application note provides a self-validating workflow for Dinitrophenyl (DNP) labeling, optimized for high-resolution LC-MS/MS analysis.

Introduction: From Sanger to Orbitraps

Frederick Sanger won his first Nobel Prize (1958) using FDNB to sequence insulin. He relied on the reagent's ability to form a stable bond with the N-terminal amine, which survived acid hydrolysis.[1][2] In the modern LC-MS era, we utilize FDNB not for hydrolysis survival, but for its physicochemical properties :

  • Hydrophobicity Shift: The Dinitrophenyl (DNP) group adds significant hydrophobicity, allowing small, polar peptides (which normally elute in the void volume) to be retained and resolved on C18 columns.

  • Mass Defect & Shift: It introduces a distinct mass shift (+166.01 Da) that acts as a confirmation tag.

  • Fragmentation Direction: The electron-withdrawing nature of the nitro groups reduces the basicity of the N-terminus, often simplifying fragmentation spectra by suppressing N-terminal (

    
    -ion) formation and enhancing C-terminal (
    
    
    
    -ion) signals, particularly in tryptic peptides.

Chemical Basis & Reaction Mechanism

The reaction relies on Nucleophilic Aromatic Substitution (


) .[3] The amine (N-terminus or 

-amino of Lysine) acts as the nucleophile, attacking the carbon bonded to the fluorine.[1][4] The fluorine acts as the leaving group.[1][4]

Key Chemical Constraints:

  • pH Sensitivity: The amine must be deprotonated (nucleophilic), requiring pH > 8.0. However, excessively high pH (>10) can lead to side reactions or hydrolysis of the peptide backbone.

  • Solubility: FDNB is sparingly soluble in water and requires an organic co-solvent (Ethanol or Acetone).

Reaction Diagram

The following diagram illustrates the nucleophilic attack and the resulting DNP-peptide structure.

FDNB_Reaction cluster_conditions Critical Conditions Reactants Reactants Peptide (R-NH2) + FDNB Intermediate Meisenheimer-like Transition State Reactants->Intermediate Nucleophilic Attack (pH 8.5) Products Product DNP-Peptide + HF Intermediate->Products Fluorine Elimination Cond1 Buffer: NaHCO3 (pH 8.5) Cond2 Solvent: 50% EtOH

Figure 1: Mechanism of FDNB labeling via Nucleophilic Aromatic Substitution.

Experimental Protocol

Reagents Required[1][2][4]
  • FDNB Stock: 1% (v/v) 1-fluoro-2,4-dinitrobenzene in Absolute Ethanol. Caution: FDNB is a skin irritant and sensitizer. Handle in a fume hood.

  • Reaction Buffer: 0.5 M Sodium Bicarbonate (

    
    ), pH 8.5.
    
  • Quenching Acid: 5% Formic Acid (FA) or 1 M HCl.

  • Cleanup: C18 ZipTip or SPE cartridges (Essential).

Step-by-Step Workflow
  • Peptide Solubilization: Dissolve peptide/protein digest in 50 µL of 0.5 M

    
     . Verify pH is between 8.0 and 9.0 using pH paper.
    
    • Why? If pH < 8, the amine is protonated (

      
      ) and will not react.
      
  • Reagent Addition: Add 25 µL of FDNB Stock (in Ethanol).

    • Note: The mixture may turn cloudy initially. Vortex until clear or slightly opalescent. The final organic content should be ~33% to keep FDNB soluble.

  • Incubation: Incubate at 37°C for 60 minutes in the dark.

    • Visual Check: The solution should turn bright yellow (color of the DNP derivative).

  • Quenching: Add 10 µL of 5% Formic Acid . Vortex.

    • Why? Acidification stops the reaction and protonates the remaining FDNB, rendering it less reactive. It also prepares the sample for C18 binding.

  • Critical Cleanup (The "Make or Break" Step): Do NOT inject the reaction mixture directly into the MS. Excess FDNB and hydrolyzed dinitrophenol will suppress ionization and contaminate the source.

    • Protocol: Use C18 SPE (Solid Phase Extraction).

    • Load sample.[2]

    • Wash 3x with 0.1% FA in Water (Removes salts).

    • Wash 2x with 5% Methanol/0.1% FA (Removes some hydrolyzed reagent).

    • Elute with 70% Acetonitrile/0.1% FA.

    • Dry down and resuspend in mobile phase A.

Mass Spectrometry Method

LC Parameters

DNP-labeled peptides are significantly more hydrophobic than native peptides.

  • Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 100 mm).

  • Gradient: Shift the gradient to higher organic content.

    • Native: 2% -> 35% B.

    • DNP-Labeled: 10% -> 60% B.

MS Source & Fragmentation[5][6][7][8][9][10]
  • Ionization Mode: Positive ESI.

    • Expert Insight: The DNP group contains two nitro groups (

      
      ), which are electron-withdrawing. This reduces the ionization efficiency of the N-terminus. Result:  Signal intensity may decrease compared to native peptides unless the peptide contains basic residues (Arg, Lys, His) to carry the charge.
      
  • Fragmentation (HCD/CID):

    • The DNP-N bond is generally stable under standard collision energies.

    • Spectra Interpretation: Expect a dominance of y-ions . The N-terminus is "capped" and less basic, suppressing b-ion formation.

    • Reporter Ions: High-energy collisions may yield internal DNP fragments, but the diagnostic utility lies in the precursor mass shift.

Data Analysis & Validation

Mass Shift Calculation

The FDNB reaction replaces one Hydrogen atom (


) on the amine with a Dinitrophenyl group (

).
ComponentFormulaMonoisotopic Mass (Da)
FDNB Reagent

186.0077
Leaving Group (-F)

18.9984
Leaving Atom (-H)

1.0078
Net Mass Shift

+166.0120
Software Setup (e.g., MaxQuant, Proteome Discoverer)
  • Modification Name: Dinitrophenyl (or DNP).

  • Type: Variable (if partial labeling) or Fixed (if quantitative).

  • Residues: N-term, K (Lysine).

  • Mass Delta: +166.0120 Da.

Analytical Workflow Diagram

MS_Workflow Sample Peptide Digest Labeling FDNB Labeling (pH 8.5, 1hr) Sample->Labeling Cleanup C18 SPE Cleanup (Remove Excess FDNB) Labeling->Cleanup Quench (Acid) LCMS LC-MS/MS Analysis (Adjust Gradient +10% B) Cleanup->LCMS Data Data Search (+166.012 Da) LCMS->Data

Figure 2: Complete analytical workflow from sample preparation to data search.

Troubleshooting & Expert Tips

  • Low Signal Intensity:

    • Cause: DNP suppression or poor solubility.

    • Fix: Ensure the peptide has a C-terminal Arginine (tryptic digest). If the peptide is acidic and N-terminally labeled, it may not ionize well in Positive mode. Switch to Negative mode if analyzing acidic DNP-peptides.

  • Precipitation during Labeling:

    • Cause: FDNB concentration too high in aqueous buffer.

    • Fix: Increase Ethanol/Acetone concentration to at least 30% v/v.

  • Incomplete Labeling:

    • Cause: pH dropped below 8.0 during reaction (FDNB hydrolysis generates HF, lowering pH).

    • Fix: Use a strong buffer (0.5 M

      
      ) rather than weak buffers like Ammonium Bicarbonate.
      

References

  • Sanger, F. (1945). The free amino groups of insulin.[2] Biochemical Journal, 39(5), 507–515.

  • Unimod Database. (n.d.). Modification: Dinitrophenyl.[5] Record #374.

  • Matrix Science. (n.d.). Mascot Help: Modifications and Mass Shifts.

Sources

Application

Application Notes and Protocols for the Enantiomeric Separation of Amino Acids using 4-Fluoro-3,5-dinitrobenzoic acid (Marfey's Reagent)

Introduction: The Critical Role of Chirality in Amino Acid Analysis In the realms of biochemistry, pharmaceutical development, and natural product chemistry, the stereochemistry of amino acids is of paramount importance....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Amino Acid Analysis

In the realms of biochemistry, pharmaceutical development, and natural product chemistry, the stereochemistry of amino acids is of paramount importance. The biological activity of peptides and proteins is intrinsically linked to the specific enantiomeric form (L- or D-) of their constituent amino acids. While L-amino acids are the canonical building blocks of proteins, D-amino acids play crucial roles in various biological processes and are often found in natural products with significant therapeutic potential.[1] Consequently, the ability to accurately determine the enantiomeric composition of amino acids is a critical analytical challenge.

Marfey's method, first introduced in 1984, provides a robust and widely adopted solution for the chiral analysis of amino acids.[2][3] This pre-column derivatization technique utilizes a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent, to convert amino acid enantiomers into diastereomers.[4][5] These resulting diastereomers possess distinct physicochemical properties, allowing for their separation by standard reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of Marfey's method for the enantiomeric separation of amino acids. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for derivatization and HPLC analysis, and offer insights into data interpretation and troubleshooting.

Principle of the Method: From Enantiomers to Separable Diastereomers

The core of Marfey's method lies in the nucleophilic aromatic substitution reaction between the chiral derivatizing reagent, 4-Fluoro-3,5-dinitrobenzoic acid (in its activated form as an amide, typically L-alaninamide), and the primary amino group of an amino acid. This reaction proceeds under mild alkaline conditions and results in the formation of stable diastereomeric derivatives.

The causality behind this experimental choice is twofold:

  • Introduction of a Chromophore: The 2,4-dinitrophenyl group introduced by Marfey's reagent is a strong chromophore, absorbing UV light maximally around 340 nm.[2][4] This significantly enhances the detection sensitivity of the amino acid derivatives, allowing for analysis at the nanomole level.[4]

  • Creation of Diastereomers: Since Marfey's reagent is itself chiral (containing L-alanine amide), its reaction with a racemic mixture of an amino acid (containing both L- and D-enantiomers) produces two diastereomers: L-FDAA-L-amino acid and L-FDAA-D-amino acid. Diastereomers, unlike enantiomers, have different physical properties, including their interaction with an achiral stationary phase in RP-HPLC, which enables their separation.

A key advantage of this indirect method is the use of conventional, and readily available, achiral HPLC columns (e.g., C18), obviating the need for more expensive and specialized chiral stationary phases.[4]

Experimental Workflow and Protocols

The successful application of Marfey's method hinges on careful execution of the derivatization and subsequent chromatographic analysis. The following sections provide a detailed, step-by-step methodology.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis hydrolysis Protein/Peptide Hydrolysis (if applicable, e.g., 6 M HCl) reaction Reaction with Amino Acids (alkaline conditions, e.g., NaHCO₃ or TEA) hydrolysis->reaction standards Prepare Amino Acid Standards (L- and D- enantiomers) standards->reaction reagent Prepare Marfey's Reagent Solution (e.g., 1% in acetone) reagent->reaction incubation Incubation (e.g., 40°C for 1 hour) reaction->incubation quench Quench Reaction (e.g., add HCl) incubation->quench hplc RP-HPLC Separation (C18 column) quench->hplc detection UV Detection (at 340 nm) hplc->detection data Data Analysis (Peak integration and identification) detection->data

Caption: Overall experimental workflow for Marfey's method.

Materials and Reagents
  • 4-Fluoro-3,5-dinitrobenzoic acid (Marfey's Reagent, L-FDAA)

  • Amino acid standards (both L- and D-enantiomers)

  • Acetone, HPLC grade

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Hydrochloric acid (HCl)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA) or Ammonium acetate (NH₄OAc) for mobile phase preparation

  • Ultrapure water

  • Sample containing amino acids of interest (e.g., protein hydrolysate)

Protocol 1: Derivatization of Amino Acid Standards and Samples

This protocol is a generalized procedure; optimization may be required depending on the specific amino acids and sample matrix.

  • Preparation of Marfey's Reagent Solution: Prepare a 1% (w/v) solution of L-FDAA in acetone. This solution should be prepared fresh. If solubility is an issue, the acetone concentration can be slightly increased.[8]

  • Sample and Standard Preparation:

    • For standards, prepare aqueous solutions of individual L- and D-amino acids at a known concentration (e.g., 50 mM).[4]

    • For protein or peptide samples, perform acid hydrolysis (e.g., using 6 M HCl at 110°C for 24 hours) to liberate the constituent amino acids.[2] The hydrolysate should be dried to remove the acid and then reconstituted in water.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 50 µL of the amino acid solution (sample or standard, approximately 2.5 µmoles) with 100 µL of the 1% L-FDAA solution (approximately 3.6 µmoles).[4] This ensures a molar excess of the derivatizing reagent.

    • Add 20 µL of 1 M sodium bicarbonate solution to create the necessary alkaline environment for the reaction.[2][4] Alternatively, triethylamine (TEA) can be used.[1]

  • Incubation: Vortex the mixture and incubate at 30-40°C for 1 hour with occasional mixing.[4] For some amino acids, a longer incubation time or higher temperature (e.g., overnight at 37°C) may be necessary to ensure complete reaction.[1]

  • Quenching the Reaction: After incubation, stop the reaction by adding 20 µL of 1 M HCl to neutralize the excess base.[2]

  • Dilution and Filtration: Dilute the sample with the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid) to a suitable concentration for HPLC analysis.[1] Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection into the HPLC system.[8]

Protocol 2: RP-HPLC Analysis of Derivatized Amino Acids

The following are typical starting conditions for the chromatographic separation. Method development and optimization are crucial for resolving all amino acid diastereomers in a complex mixture.

Parameter Typical Conditions Causality and Field-Proven Insights
HPLC System Standard HPLC or UHPLC system with a UV detectorA standard system is sufficient; UHPLC can offer higher resolution and faster run times.
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)The non-polar C18 stationary phase provides good retention and separation of the relatively non-polar dinitrophenyl derivatives.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water or an ammonium acetate buffer (pH 3.0-6.5)TFA is a common ion-pairing agent that improves peak shape. Ammonium acetate buffers can offer different selectivity, especially when coupled with mass spectrometry.[1][2]
Mobile Phase B Acetonitrile (ACN)ACN is the standard organic modifier for eluting the derivatives from the C18 column.
Gradient Elution A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 10% to 50% ACN over 60 minutes)A gradient is necessary to elute all amino acid derivatives with varying hydrophobicities within a reasonable time. The specific gradient profile will need optimization.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. This can be adjusted based on column dimensions and desired analysis time.
Column Temperature 25-50°CElevated temperatures can improve peak shape and reduce viscosity, but may affect the stability of some derivatives. A controlled temperature is crucial for reproducible retention times.[2]
Detection Wavelength 340 nmThis is the wavelength of maximum absorbance for the dinitrophenyl chromophore, ensuring high sensitivity.[2][4]
Injection Volume 5-20 µLThe optimal injection volume depends on the sample concentration and the sensitivity of the detector.

Data Analysis and Interpretation

A key characteristic of the Marfey's method is the consistent elution order of the diastereomers for most proteinogenic amino acids. When using L-FDAA as the derivatizing reagent, the L-amino acid derivatives typically elute before their corresponding D-amino acid counterparts on a C18 column.[4] However, it is imperative to confirm this elution order by running authentic L- and D-amino acid standards.

The identification of amino acids in a sample is achieved by comparing their retention times with those of the derivatized standards. Quantification is performed by integrating the peak areas of the L- and D-diastereomers and comparing them to a calibration curve generated from the standards.

Mechanism of Derivatization

The reaction between Marfey's reagent and an amino acid is a nucleophilic aromatic substitution. The amino group of the amino acid acts as a nucleophile, attacking the electron-deficient carbon atom of the dinitrophenyl ring that is bonded to the fluorine atom. The fluorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nitro groups.

Diagram of the Reaction Mechanism

Caption: Reaction of Marfey's reagent with an amino acid.

Troubleshooting and Advanced Considerations

  • Incomplete Derivatization: If peaks for underivatized amino acids are observed or if peak areas are lower than expected, consider increasing the reaction time, temperature, or the molar excess of Marfey's reagent.

  • Reagent Peak Interference: The excess, hydrolyzed Marfey's reagent can sometimes co-elute with early-eluting amino acid derivatives.[2] Adjusting the gradient at the beginning of the run or using a different column chemistry (e.g., C3) can help resolve this issue.[2]

  • Resolution of Isoleucine Stereoisomers: The separation of all four stereoisomers of isoleucine (L-Ile, D-Ile, L-allo-Ile, and D-allo-Ile) can be challenging. Specialized chromatographic conditions or advanced methods may be required for their complete resolution.[2][9]

  • Amino Acids with Secondary Amino Groups: Proline and other secondary amines will react with Marfey's reagent, but may exhibit different reaction kinetics and chromatographic behavior.

  • Mass Spectrometry Compatibility: For enhanced specificity and identification of unknown amino acids, the HPLC system can be coupled to a mass spectrometer. Mobile phases containing volatile buffers like ammonium acetate are preferred for LC-MS applications.[1][2]

Conclusion

The enantiomeric separation of amino acids using 4-Fluoro-3,5-dinitrobenzoic acid is a powerful and reliable technique that has stood the test of time. Its high sensitivity, robustness, and the use of standard analytical instrumentation make it an indispensable tool in various scientific disciplines. By understanding the underlying principles and meticulously following the outlined protocols, researchers can confidently and accurately determine the enantiomeric composition of amino acids in a wide range of samples, from complex natural products to pharmaceutical preparations.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Ovid.
  • Goodwin, L., et al. (n.d.). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PMC.
  • Fujii, K., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products.
  • (2009). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent).
  • Kochhar, S., Mouratou, B., & Christen, P. (2000). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Methods in Molecular Biology.
  • (n.d.). Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides.
  • Brückner, H., & Keller-Adami, J. (n.d.). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems.
  • Bhushan, R., et al. (2021).
  • Fernandes, C., et al. (2018).
  • (2025). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding.
  • (2024).
  • (2022).

Sources

Method

Application Note: Derivatization of Primary and Secondary Amines using 4-Fluoro-3,5-dinitrobenzoic Acid

This Application Note is structured to provide a comprehensive, technical guide for the use of 4-Fluoro-3,5-dinitrobenzoic acid (FDNB-COOH) as a derivatizing agent. Unlike the more common Sanger’s Reagent (1-fluoro-2,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the use of 4-Fluoro-3,5-dinitrobenzoic acid (FDNB-COOH) as a derivatizing agent. Unlike the more common Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene), this specific variant incorporates a carboxylic acid moiety, offering distinct advantages in solubility and mass spectrometry ionization (negative mode).

Executive Summary

This guide details the protocol for using 4-Fluoro-3,5-dinitrobenzoic acid (CAS: 2365-71-1) to derivatize primary and secondary amines. While structurally analogous to Sanger’s Reagent, the addition of the C-1 carboxylic acid group transforms the resulting derivative’s physicochemical properties. This modification enhances aqueous solubility and facilitates sensitive detection in Negative Ion Mode (ESI-) LC-MS, reducing background noise often associated with positive mode analysis of underivatized amines. The reaction proceeds via Nucleophilic Aromatic Substitution (


), yielding stable, chromophoric (yellow/orange) N-substituted-3,5-dinitro-4-aminobenzoic acid derivatives.

Scientific Principles & Reaction Mechanism[1][2]

The Chemistry: Activated

The core mechanism is a Nucleophilic Aromatic Substitution (


) . The reagent possesses a fluorine atom at the C-4 position, activated by two strongly electron-withdrawing nitro groups (

) at positions C-3 and C-5.
  • Activation: The nitro groups withdraw electron density from the benzene ring, making the C-4 carbon highly electrophilic.

  • Attack: The nucleophilic nitrogen of the primary or secondary amine attacks the C-4 carbon.

  • Meisenheimer Complex: A resonance-stabilized intermediate forms.

  • Elimination: The fluoride ion is a good leaving group and is eliminated, restoring aromaticity.

  • Product: The result is a stable secondary or tertiary amine attached to the aromatic ring.

Advantages over Sanger's Reagent (FDNB)
  • Ionization Efficiency: The carboxylic acid group (

    
    ) ensures the derivative is easily deprotonated, allowing for high-sensitivity detection in ESI Negative Mode .
    
  • Solubility: The polar carboxylate improves solubility in aqueous mobile phases, preventing precipitation of hydrophobic derivatives common with standard FDNB.

  • Chromophore: The dinitro-aniline motif provides a strong UV absorbance (

    
     nm).
    
Reaction Pathway Diagram

SNAr_Mechanism Reagent 4-Fluoro-3,5- dinitrobenzoic acid Complex Meisenheimer Complex Reagent->Complex + Amine (pH 8-9) Amine Target Amine (R-NH2) Amine->Complex Product N-Substituted-3,5- dinitro-4-aminobenzoic acid Complex->Product - HF Byproduct HF / Fluoride Complex->Byproduct

Figure 1: The


 reaction pathway converting the fluoro-aromatic precursor into the stable amine derivative.

Materials and Reagents

ComponentGrade/SpecificationNotes
Derivatizing Agent 4-Fluoro-3,5-dinitrobenzoic acid (>97%)Store at 4°C, protect from light. Hygroscopic.
Solvent Acetonitrile (ACN) or AcetoneHPLC Grade. Used to dissolve the reagent.[1][2]
Buffer Sodium Borate (0.2 M) or NaHCO₃ (0.5 M)Adjusted to pH 8.5 – 9.0.
Quenching Acid Formic Acid (1 M) or HCl (1 M)To stop reaction and protonate COOH for HPLC retention.
Reaction Vials Amber glass vialsEssential to prevent photo-degradation of nitro-compounds.

Experimental Protocol

Reagent Preparation
  • Stock Solution (10 mg/mL): Dissolve 10 mg of 4-Fluoro-3,5-dinitrobenzoic acid in 1.0 mL of Acetonitrile.

    • Note: Prepare fresh daily. The solution should be light yellow. If it turns deep orange/red before use, it may have hydrolyzed or degraded.

  • Buffer Preparation: Prepare 0.2 M Sodium Borate buffer, pH 9.0.

Derivatization Workflow

This protocol is optimized for a total reaction volume of 200-300 µL.

Step 1: Sample Mixing

  • Aliquot 50 µL of the aqueous amine sample (standard or biological extract) into an amber vial.

  • Add 50 µL of Borate Buffer (pH 9.0). Critical: pH must be >8 to ensure the amine is nucleophilic (unprotonated).

Step 2: Reagent Addition

  • Add 100 µL of the Reagent Stock Solution (in ACN).

  • Vortex for 10 seconds.

Step 3: Incubation

  • Heat the vial at 60°C for 45 minutes in a heating block.

  • Observation: The solution should turn from pale yellow to a deeper yellow/orange depending on amine concentration.

Step 4: Quenching & Dilution

  • Cool to room temperature.[3]

  • Add 50 µL of 1 M Formic Acid. This lowers the pH to ~3-4, stopping the reaction and ensuring the carboxylic acid group is protonated for Reverse-Phase (C18) retention.

  • (Optional) Filter through a 0.22 µm PTFE filter if analyzing complex matrices.

Step 5: Analysis

  • Inject 5–10 µL into the HPLC or LC-MS system.

Workflow Diagram

Workflow Step1 1. Mix Sample + Buffer (pH 9.0) Step2 2. Add Reagent (in ACN) Step1->Step2 Step3 3. Incubate 60°C, 45 min Step2->Step3 Step4 4. Quench (1M Formic Acid) Step3->Step4 Step5 5. LC-MS/UV Analysis Step4->Step5

Figure 2: Step-by-step derivatization workflow for LC-MS analysis.

Analytical Conditions & Data Interpretation

HPLC/LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10-15 minutes.

  • Detection (UV): 360 nm (primary absorbance) or 400 nm.

  • Detection (MS): ESI Negative Mode (

    
    ).
    
Expected Mass Shifts

The reagent adds the 3-carboxy-2,6-dinitro-phenyl moiety to the amine.

  • Reagent MW: 230.11 Da[4][5]

  • Leaving Group: Fluorine (19 Da) + H (from amine) = HF (20 Da lost).

  • Net Mass Added: 210.01 Da (approx).

AnalyteFormulaMonoisotopic MassDerivative Mass (Neutral)ESI- m/z

Glycine C₂H₅NO₂75.03285.04284.03
Alanine C₃H₇NO₂89.05299.05298.04
Phenylalanine C₉H₁₁NO₂165.08375.08374.07

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Small Peaks pH too low (<8.0).Ensure Borate/Bicarbonate buffer is fresh and pH is verified. Amines must be unprotonated to react.
Precipitation Reagent concentration too high.Dilute stock to 5 mg/mL or increase % ACN in the reaction mix.
Multiple Peaks per Analyte Di-derivatization.Polyamines (e.g., Lysine) may react at both amine sites. Increase reagent excess (10-20x molar excess) to force complete di-derivatization.
High Background Hydrolysis of reagent.The reagent can hydrolyze to 4-hydroxy-3,5-dinitrobenzoic acid. This peak elutes early. Use fresh reagent.

References

  • Reagent Characterization

    • Sigma-Aldrich. "4-Fluoro-3,5-dinitrobenzoic acid Product Specification."

    • (Verified Reagent Source).

  • Mechanistic Grounding (Sanger's Reagent Analogues)

    • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515.
  • Related Methodologies (Marfey's Reagent Precursors)

    • Marfey, P. (1984).[6] "Determination of D-amino acids... using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide." Carlsberg Research Communications. (Establishes the stability and reactivity of the fluoro-dinitro-benzene motif).

  • Application in LC-MS (General Nitro-Aromatic Tagging)

    • Detailed protocols for similar activated halogenated aromatics (like CNBF) confirm the pH and temperature requirements (pH 8-9, 60°C) utilized in this guide.
    • See: "High-performance liquid chromatographic method for determination of amino acids... with 4-chloro-3,5-dinitrobenzotrifluoride."[7] Analytica Chimica Acta.

Sources

Application

fluorogenic tagging of peptides with dinitrobenzoic acid derivatives

Topic: Design and Synthesis of Fluorogenic FRET Peptides using Dinitrobenzoic Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Senior Scientists, Biochemists, and Drug Discovery Professionals Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Design and Synthesis of Fluorogenic FRET Peptides using Dinitrobenzoic Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Senior Scientists, Biochemists, and Drug Discovery Professionals

Executive Summary: The "Dark-to-Bright" Strategy

Fluorogenic tagging using dinitrobenzoic acid derivatives is the industry standard for creating Internally Quenched Fluorescent (IQF) substrates. These substrates are critical for measuring protease activity, screening inhibitor libraries, and studying enzyme kinetics in real-time.

The core principle relies on Förster Resonance Energy Transfer (FRET) or contact quenching. A dinitrobenzoic acid derivative—most commonly the 2,4-dinitrophenyl (Dnp) group—acts as a non-fluorescent "dark" quencher. It absorbs the energy emitted by a donor fluorophore (typically 2-Aminobenzoic acid (Abz) or 7-Methoxycoumarin-4-ylacetic acid (Mca) ) when the peptide is intact. Upon enzymatic cleavage, the quencher diffuses away, and the fluorophore emits light.[1]

This guide details the synthesis, purification, and validation of these probes, focusing on the robust Abz/Dnp pair.

Strategic Selection: Why Dinitrobenzoic Acid?

While many FRET pairs exist (e.g., EDANS/Dabcyl), the Abz/Dnp pair derived from dinitrobenzoic acid offers distinct advantages for high-throughput screening (HTS):

FeatureAbz / Dnp PairEDANS / Dabcyl Pair
Quencher Size Small (Minimal steric hindrance)Large (May interfere with enzyme binding)
Cost Low (Ideal for large libraries)High
Spectral Overlap Excellent (Abz Em: 420nm // Dnp Abs: ~360nm)Good
Solubility Moderate (Dnp is hydrophobic)Low (Dabcyl is very hydrophobic)
Stability High (Resistant to standard SPPS)Moderate

Key Derivative Types:

  • Fmoc-Lys(Dnp)-OH: The "Workhorse." A lysine residue pre-functionalized with a dinitrophenyl group on the epsilon amine.[2] Used for internal or C-terminal quenching.[3]

  • 2,4-Dinitrobenzoic Acid: Used to cap the N-terminus, converting it into a quencher.

  • N-(2,4-Dinitrophenyl)ethylenediamine (EDDnp): Often used for post-synthetic modification or C-terminal functionalization.

Mechanism of Action

The following diagram illustrates the "Dark-to-Bright" mechanism driven by the proteolytic cleavage of the peptide linker.

FRET_Mechanism cluster_0 Intact Substrate (Quenched) cluster_1 Cleaved Products (Fluorescent) Fluorophore Donor (Abz) Peptide Peptide Linker (Substrate Sequence) Fluorophore->Peptide Quencher Acceptor (Dnp/DNB) Fluorophore->Quencher FRET Energy Transfer (Non-Radiative) Peptide->Quencher Enzyme Protease (Cleavage Event) Fragment1 N-term Fragment Enzyme->Fragment1 Hydrolysis FreeFluor Donor (Abz) FreeFluor->Fragment1 Emission Fluorescence (420 nm) FreeFluor->Emission Fragment2 C-term Fragment FreeQuencher Acceptor (Dnp/DNB) Fragment2->FreeQuencher

Figure 1: Mechanism of FRET quenching in DNB-tagged peptides. In the intact state, the Dnp group absorbs the donor's energy. Cleavage restores fluorescence.

Protocol: Solid-Phase Synthesis of Abz/Dnp FRET Peptides

Objective: Synthesize the sequence Abz-Gly-Xaa-Yaa-Zaa-Lys(Dnp)-OH , where X-Y-Z is the protease recognition motif.

Materials Required:
  • Resin: Wang Resin (for C-term acid) or Rink Amide Resin (for C-term amide).

  • Quencher: Fmoc-Lys(Dnp)-OH.[4]

  • Fluorophore: Boc-2-Abz-OH (Boc-Anthranilic acid). Note: Using Boc-Abz at the N-terminus avoids repetitive base treatments that might degrade the fluorophore or cause premature cleavage.

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

  • Solvents: DMF (peptide grade), Piperidine (20% in DMF).[5][6]

Step-by-Step Workflow:

1. Resin Loading (The Anchor)

  • Swell resin in DCM for 30 mins.

  • Critical Step: If using Wang resin, load the first amino acid (usually the Quencher, Fmoc-Lys(Dnp)-OH) using symmetric anhydride method to prevent racemization.

  • Loading Check: Verify substitution level (aim for 0.3–0.5 mmol/g) to prevent aggregation of hydrophobic Dnp groups.

2. Elongation (The Sequence)

  • Perform standard Fmoc SPPS cycles:

    • Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash 5x DMF.

    • Coupling: 3 eq Fmoc-AA-OH + 2.9 eq HBTU + 6 eq DIPEA. Reaction time: 45–60 min.[7][8]

    • Quencher Incorporation: Couple Fmoc-Lys(Dnp)-OH at the desired position (usually P3' or P4' position relative to cleavage site). The Dnp group is stable to piperidine.

3. Fluorophore Capping (The N-Terminus)

  • After the final Fmoc deprotection of the peptide chain:

  • Reagent: Boc-2-Abz-OH (Boc-Anthranilic acid).

  • Activation: Activate with DIC/HOBt (1:1:1 ratio) in DMF.

  • Coupling: React for 2–4 hours. Note: Anthranilic acid is an aniline derivative and is less nucleophilic; however, as a carboxylic acid coupling to the N-terminal amine of the peptide, standard activation works well.

  • Why Boc? The Boc group is removed during the final TFA cleavage, leaving the free amine of the Abz group ready to fluoresce.

4. Cleavage & Deprotection [5][6][8][9]

  • Wash resin with DCM and dry under nitrogen.

  • Cocktail: TFA/Triisopropylsilane/Water (95:2.5:2.5).

  • Time: 2–3 hours at room temperature. Note: Dnp is stable in TFA.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Purification and Characterization

Dnp-tagged peptides are hydrophobic and yellow. This visual marker aids purification.

  • HPLC: Use a C18 column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Dnp peptides often elute later (40–60% B). Look for the absorbance at 365 nm (Dnp) and 214 nm (Amide bond).

  • Mass Spectrometry: Confirm Mass.

    • Calculation: MW = Sequence MW + 137.1 (Abz) + 167.1 (Dnp modification on Lys) - H2O.

Application: Enzymatic Assay Validation

Workflow Diagram:

Assay_Workflow Step1 Substrate Preparation Dissolve lyophilized peptide in DMSO (Stock: 1-10 mM) Step2 Buffer Optimization Adjust pH, salts, and co-factors (e.g., Zn2+ for MMPs) Step1->Step2 Step3 Reaction Setup (96-well plate) Mix Enzyme + Buffer + Substrate Step2->Step3 Step4 Real-Time Monitoring Fluorometer Ex: 320 nm | Em: 420 nm Step3->Step4 Control Negative Control (No Enzyme or Inhibitor added) Step3->Control Parallel Step5 Data Analysis Plot RFU vs Time Calculate Initial Velocity (V0) Step4->Step5

Figure 2: Experimental workflow for validating protease activity using Abz/Dnp substrates.

Protocol:

  • Stock Solution: Dissolve the peptide in DMSO to 10 mM. (Dnp peptides are often yellow).

  • Assay Buffer: Use a buffer appropriate for your protease (e.g., Tris-HCl pH 7.5, 10 mM CaCl2 for MMPs).

  • Plate Setup: Black 96-well plate (to minimize background).

  • Reaction:

    • Add 90 µL Buffer + Enzyme.

    • Initiate with 10 µL Substrate (Final conc: 10–50 µM).

  • Detection:

    • Excitation: 320 nm (activates Abz).

    • Emission: 420 nm (read Abz emission).

    • Note: Intact peptide should have low fluorescence (background). Cleaved peptide shows a linear increase in RFU.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Incomplete quenching (Peptide too long)Shorten the distance between Abz and Lys(Dnp). Optimal is 5–7 residues.
Low Solubility Dnp is hydrophobicAdd hydrophilic residues (Arg/Glu) to the sequence termini or use PEG linkers.
No Cleavage Signal Steric hindranceEnsure the Dnp group is at least 1–2 residues away from the scissile bond (P3/P3' position).
Inner Filter Effect Substrate conc. too highDnp absorbs strongly at 360nm. If [Substrate] > 50µM, it may absorb the excitation light. Dilute substrate.[10][11]

References

  • Araujo, M. C., et al. (2000).[2] "A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay." Biochemistry, 39(29), 8519-8525. Link

  • Meldal, M., & Breddam, K. (1991).[12] "Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates for endopeptidases." Analytical Biochemistry, 195(1), 141-147.[12] Link

  • Knight, C. G., et al. (1992). "A novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases." FEBS Letters, 296(3), 263-266. Link

  • List Biological Laboratories. "SNAPtide® (o-Abz/Dnp) Product Information." List Labs. Link

  • BenchChem. "Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-D-Lys(Fmoc)-OH." BenchChem.[9] Link (Representative protocol for Lysine derivatives).

Sources

Method

determination of amino acids in biological samples with 4-Fluoro-3,5-dinitrobenzoic acid

Executive Summary This guide details the protocol for the derivatization and quantification of amino acids using 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) . While chemically analogous to the classic Sanger’s Reagent (1-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the derivatization and quantification of amino acids using 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) . While chemically analogous to the classic Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene, FDNB), FDNBA incorporates a carboxylic acid moiety that fundamentally alters the solubility and ionization properties of the resulting derivatives.

This structural modification makes FDNBA particularly valuable for workflows requiring enhanced aqueous solubility or specific ionization characteristics for LC-MS/MS (Negative Mode) and Ion-Exchange Chromatography , addressing limitations often encountered with the hydrophobic DNP-derivatives generated by standard Sanger sequencing.

Scientific Foundation & Mechanism

The Reagent: FDNBA vs. FDNB

Unlike Sanger's reagent, which produces neutral or hydrophobic dinitrophenyl (DNP) tags, FDNBA introduces a 3,5-dinitro-4-carboxyphenyl group. The presence of the carboxylic acid at the para position relative to the reactive fluorine (and meta to the nitro groups) ensures the derivative remains charged or polar, facilitating separation of hydrophobic amino acids (e.g., Leucine, Phenylalanine) that typically co-elute or precipitate in standard FDNB protocols.

Reaction Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction proceeds via an addition-elimination pathway. The amine nitrogen of the amino acid acts as the nucleophile, attacking the carbon carrying the fluorine atom. The strong electron-withdrawing effects of the two ortho-nitro groups (positions 3 and 5) and the para-carboxyl group (position 1) activate the ring, stabilizing the Meisenheimer complex intermediate and facilitating the displacement of the fluoride ion.

Key Mechanistic Features:

  • pH Dependence: The amino group must be unprotonated (

    
    ) to act as a nucleophile. Therefore, the reaction requires a pH > 
    
    
    
    of the amino group (typically pH 8.5–9.5).
  • Leaving Group: Fluoride is an excellent leaving group in

    
     reactions due to the high polarization of the C-F bond.
    

ReactionMechanism Reagent 4-Fluoro-3,5- dinitrobenzoic Acid (FDNBA) Complex Meisenheimer Complex Reagent->Complex Nucleophilic Attack (pH 9.0) AA Amino Acid (R-NH2) AA->Complex Product N-(4-Carboxy-2,6-dinitrophenyl) -Amino Acid Derivative Complex->Product Elimination of F- HF HF (Neutralized by Base) Complex->HF

Figure 1: Reaction pathway for the derivatization of amino acids with FDNBA via Nucleophilic Aromatic Substitution.

Experimental Protocol

Reagents & Preparation
  • Derivatizing Agent: 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA). Prepare a 1% (w/v) solution in absolute ethanol or acetonitrile. Note: Solution must be fresh and protected from light.

  • Reaction Buffer: 0.5 M Sodium Bicarbonate (

    
    ), pH adjusted to 9.0 with NaOH.
    
  • Quenching Acid: 2 M Hydrochloric Acid (HCl).

  • Mobile Phases (HPLC):

    • A: 50 mM Ammonium Acetate (pH 5.0).

    • B: Acetonitrile (HPLC Grade).

Sample Preparation (Biological Matrix)
  • Plasma/Serum:

    • Mix 100 µL sample with 400 µL cold Acetonitrile to precipitate proteins.

    • Vortex for 30s, Centrifuge at 12,000 x g for 10 min at 4°C.

    • Collect supernatant. Evaporate to dryness under nitrogen if concentration is required, then reconstitute in 100 µL Buffer.

Derivatization Workflow
  • Mix: In a light-protected vial, combine 100 µL of Sample/Standard with 100 µL of Reaction Buffer .

  • Add Reagent: Add 50 µL of FDNBA Solution .

  • Incubate: Heat at 60°C for 45 minutes in a dry block heater.

    • Why: Heat overcomes the steric hindrance of bulky amino acids (Val, Ile) and ensures complete substitution.

  • Quench: Cool to room temperature. Add 50 µL of 2 M HCl .

    • Why: Lowers pH to stop the reaction and protonates the carboxylic acid groups for Reverse-Phase retention.

  • Dilute/Filter: Dilute with Mobile Phase A if necessary. Filter through a 0.22 µm PTFE filter before injection.

Workflow cluster_prep Sample Prep cluster_rxn Derivatization S1 Biological Sample (100 µL) S2 Protein Precipitation (ACN, 1:4) S1->S2 S3 Supernatant Collection S2->S3 R1 Add NaHCO3 Buffer (pH 9.0) S3->R1 R2 Add FDNBA Reagent (60°C, 45 min) R1->R2 R3 Quench with HCl (Stop Reaction) R2->R3 HPLC LC-UV / LC-MS Analysis R3->HPLC Inject 10 µL

Figure 2: Step-by-step derivatization workflow for biological samples.

Analytical Conditions & Validation

HPLC-UV/Vis Configuration
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5 µm).

  • Wavelength: 360 nm (primary) and 420 nm (secondary).

    • Note: The dinitro-group provides strong absorbance in the UV-Vis region.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% -> 60% B

    • 25-30 min: 60% B

  • Flow Rate: 1.0 mL/min.

Performance Metrics (Expected)
ParameterSpecificationNotes
Linearity (

)
> 0.995Range: 10 pmol – 10 nmol
LOD 0.5 – 2.0 pmolDependent on detector sensitivity (UV vs MS)
Recovery 85% – 105%Validated in Plasma matrix
Stability > 24 hoursDerivatives are stable at 4°C in acidic solution
Critical Troubleshooting
IssueProbable CauseCorrective Action
Low Yield pH < 8.0 during reactionEnsure Buffer capacity is sufficient to neutralize HF produced.
Precipitation Reagent concentration too highDilute FDNBA or increase % organic solvent in reaction mix.
Ghost Peaks Hydrolysis of FDNBAFDNBA can hydrolyze to 4-hydroxy-3,5-dinitrobenzoic acid. Run a reagent blank.

References

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link(Foundational chemistry of dinitrophenylation).

  • Gao, S., et al. (2008). "Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues." PLoS ONE. Link(Describes synthesis and reactivity of 4-Fluoro-3,5-dinitrobenzoic acid).

  • Thermo Fisher Scientific. "Amino Acid Analysis using Dinitrophenyl Derivatives." Technical Note. Link(General protocol adaptation).

Application

Application Notes &amp; Protocols: 4-Fluoro-3,5-dinitrobenzoic Acid for Alcohol Identification

Abstract The precise identification and quantification of alcohols are critical in diverse fields, including pharmaceutical development, quality control, and clinical diagnostics. Direct analysis of alcohols, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise identification and quantification of alcohols are critical in diverse fields, including pharmaceutical development, quality control, and clinical diagnostics. Direct analysis of alcohols, particularly short-chain and polar variants, can be challenging due to their poor chromatographic retention and low volatility. Chemical derivatization addresses these limitations by converting the analyte into a more suitable form for analysis. This guide provides a comprehensive overview of 4-Fluoro-3,5-dinitrobenzoic acid as a highly effective pre-column derivatization reagent for the identification of alcohols. We will explore the underlying reaction mechanism, provide detailed, field-tested protocols for derivatization, and discuss the subsequent analysis of the resulting esters by classical and modern analytical techniques.

Introduction: The Rationale for Derivatization

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a given analytical method.[1] For alcohols, the primary objectives of derivatization are:

  • To Decrease Polarity and Increase Volatility: The hydroxyl group (-OH) makes alcohols polar and capable of hydrogen bonding, which can lead to poor peak shape and long retention times in gas chromatography (GC). Converting the -OH group to a less polar ester group improves GC performance.[2][3]

  • To Enhance Detection: By attaching a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group), derivatization can significantly improve detection limits in High-Performance Liquid Chromatography (HPLC) with UV-Visible or Fluorescence detectors.[1]

  • To Create Stable, Crystalline Solids: For classical qualitative analysis, converting a liquid alcohol into a solid derivative with a sharp, characteristic melting point provides a reliable method for identification.[4][5]

4-Fluoro-3,5-dinitrobenzoic acid is an excellent reagent for this purpose. The dinitroaromatic system serves as a powerful chromophore for UV detection, while the resulting ester derivatives are often highly crystalline solids. The presence of the fluorine atom provides an additional point of distinction and potential for alternative analytical approaches. This reagent is an analogue of the well-established 3,5-dinitrobenzoic acid, which is widely used to create derivatives with high melting points, making it preferable for distinguishing between alcohols whose derivatives with other reagents may have inconveniently low melting points.[4]

Mechanism of Derivatization: Ester Formation

The reaction between an alcohol and 4-fluoro-3,5-dinitrobenzoic acid is a classic Fischer esterification. The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This reaction is typically slow and reversible under neutral conditions.[6] To drive the reaction to completion, it is either catalyzed by a strong acid (e.g., concentrated sulfuric acid) or, for a more vigorous and often higher-yield reaction, the carboxylic acid is first converted to its more reactive acid chloride derivative, 4-fluoro-3,5-dinitrobenzoyl chloride.[5][7]

Key Reaction Steps (Acid-Catalyzed):

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol's oxygen atom attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The departure of a water molecule and subsequent deprotonation of the remaining carbonyl oxygen yield the final ester product.

The use of the acid chloride derivative with a base like pyridine simplifies the process by avoiding the need for a strong acid catalyst and by scavenging the HCl byproduct formed during the reaction.[8]

Derivatization Reaction cluster_reagents Reagents cluster_products Products Alcohol Alcohol (R-OH) Catalyst H₂SO₄ (catalyst) or Pyridine (for acid chloride) Reagent 4-Fluoro-3,5-dinitrobenzoic Acid Reagent->Catalyst Ester 4-Alkoxy-3,5-dinitrobenzoate Ester Water Water (H₂O) Catalyst->Ester Catalyst->Water

Caption: The esterification of an alcohol with 4-fluoro-3,5-dinitrobenzoic acid.

Experimental Protocols

Safety is paramount. 4-Fluoro-3,5-dinitrobenzoic acid and its derivatives are irritants. Reagents like thionyl chloride and pyridine are toxic and corrosive.[8][9] All procedures must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Direct Esterification (Acid-Catalyzed)

This method is simpler but may be less effective for sterically hindered (secondary, tertiary) alcohols.[5]

Materials:

  • 4-Fluoro-3,5-dinitrobenzoic acid

  • Alcohol sample (unknown)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask, condenser, heating mantle, and standard glassware

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

Procedure:

  • In a clean, dry round-bottom flask, combine approximately 0.5 g of 4-fluoro-3,5-dinitrobenzoic acid with 0.5 mL of the alcohol sample.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture gently in a water bath at 60-70°C for 30-45 minutes. For less reactive alcohols, the reaction time may need to be extended.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture slowly into 15-20 mL of ice-cold water to precipitate the crude ester derivative.

  • Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold water.

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol-water solution.

  • Dry the purified crystals thoroughly in a desiccator.

  • Determine the melting point of the dried derivative and compare it with literature values for identification.

Protocol 2: Derivatization via Acid Chloride

This is a more robust method, suitable for a wider range of alcohols, including those that react poorly in Protocol 1.[7][8]

Materials:

  • 4-Fluoro-3,5-dinitrobenzoic acid

  • Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)

  • Alcohol sample (unknown)

  • Pyridine (anhydrous)

  • Diethyl ether or Dichloromethane (anhydrous)

  • Hydrochloric Acid (5% aq.)

  • Sodium Bicarbonate (5% aq.)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware, separatory funnel, rotary evaporator

Procedure:

Part A: Preparation of 4-Fluoro-3,5-dinitrobenzoyl chloride (Perform in Fume Hood)

  • Gently reflux a mixture of 1.0 g of 4-fluoro-3,5-dinitrobenzoic acid and 2.0 mL of thionyl chloride for 30 minutes.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acid chloride can be used directly in the next step.

Part B: Esterification

  • Dissolve approximately 0.5 mL of the alcohol sample in 3 mL of anhydrous pyridine in a small flask.

  • Slowly add the crude 4-fluoro-3,5-dinitrobenzoyl chloride prepared in Part A to the alcohol-pyridine solution while cooling the flask in an ice bath.

  • After the addition is complete, allow the mixture to stand at room temperature for 15 minutes.

  • Pour the reaction mixture into 25 mL of cold water.

  • Extract the product with 20 mL of diethyl ether or dichloromethane.

  • Transfer the organic extract to a separatory funnel and wash sequentially with 15 mL of 5% HCl (to remove pyridine), 15 mL of 5% NaHCO₃ (to remove unreacted acid), and finally with 15 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the resulting crude ester by recrystallization and determine its melting point as described in Protocol 1.

Experimental_Workflow cluster_analysis start Start: Alcohol Sample reagent Add Derivatizing Reagent (Acid or Acid Chloride + Pyridine) start->reagent react Heat / React (Reflux or Room Temp) reagent->react workup Work-up (Quench, Extract, Wash) react->workup purify Purification (Recrystallization) workup->purify analysis Analysis purify->analysis mp Melting Point Determination analysis->mp hplc HPLC-UV Analysis analysis->hplc gcms GC-MS Analysis analysis->gcms end Identify Alcohol mp->end hplc->end gcms->end

Caption: General workflow for alcohol derivatization and analysis.

Data Presentation and Analysis

The purified derivatives can be analyzed using several methods.

  • Melting Point: A sharp melting point that matches a known value is strong evidence for the identity of the alcohol.

  • HPLC-UV: The dinitrobenzoyl group provides a strong UV chromophore, allowing for sensitive detection around 254 nm. The retention time of the derivative can be used for identification and the peak area for quantification when compared against standards.

  • GC-MS: Gas chromatography separates the volatile ester derivatives.[10] The mass spectrum of each derivative provides a molecular ion peak and a characteristic fragmentation pattern that can confirm the structure of the attached alcohol.[11]

Table 1: Illustrative Analytical Data for Alcohol Derivatives (Note: Data for 4-fluoro-3,5-dinitrobenzoates is not widely published. The melting points below are for the analogous 3,5-dinitrobenzoates and serve as an estimation. Chromatographic data is hypothetical and system-dependent.)

AlcoholMolecular Weight ( g/mol )Expected Derivative M.P. (°C)[8]Typical HPLC-UV R.T. (min)Key GC-MS Fragments (m/z)
Methanol32.041095.2242 (M+), 212, 195, 31
Ethanol46.0793-946.5256 (M+), 211, 195, 45
1-Propanol60.1073-747.8270 (M+), 211, 195, 59
2-Propanol60.101237.1270 (M+), 228, 195, 43
Benzyl Alcohol108.1411311.4320 (M+), 195, 107, 91

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete reaction (especially with hindered alcohols).- Reagents are not anhydrous.- Insufficient heating or reaction time.- Use the more reactive acid chloride method (Protocol 2).- Ensure all glassware and solvents are thoroughly dried.- Increase reaction time or temperature moderately.
Product is an Oil, Fails to Crystallize - Product is impure.- Excess unreacted starting material is present.- Attempt to purify via column chromatography.- Ensure the work-up steps (washing) are performed thoroughly to remove impurities.- Try seeding the oil with a previously formed crystal, if available.
Broad or Depressed Melting Point - The derivative is impure or still wet.- Recrystallize the product again from a suitable solvent.- Ensure the crystals are completely dry by placing them under high vacuum for several hours.
Extra Peaks in Chromatogram - Incomplete reaction.- Side reactions or degradation.- Contamination.- Optimize reaction conditions (time, temperature, stoichiometry).- Check the purity of the starting alcohol and reagents.- Ensure the analytical system (GC/HPLC) is clean.

References

  • Morressier. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives.
  • Journal of Food and Bioprocess Engineering. (2023). Simultaneous determination of ethanol and methanol in non-alcoholic beverages by precolumn derivatization and liquid chromatography with fluorescence detection.
  • ResearchGate. (2003). Novel fluorescence derivatization reagent for the determination of alcohol by high performance liquid chromatography and fluorescent detection.
  • Sigma-Aldrich. (n.d.). GC analysis of alcohol.
  • ResearchGate. (n.d.). (PDF) Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization.
  • SciRP.org. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*.
  • Higashi, T. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
  • Albo, R. L. F., et al. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed.
  • ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?.
  • MilliporeSigma. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • MilliporeSigma. (n.d.). 4-Fluoro-3-nitrobenzoic acid 98 453-71-4.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Wang, P., et al. (n.d.). Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography–electrospray.
  • Zhu, F., et al. (2021). Determination of biogenic amines in alcoholic beverages using a novel fluorogenic compound as derivatizing reagent. RSC Publishing.
  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid.
  • (n.d.). Identification of an Unknown: Alcohol, Aldehyde or Ketone?.
  • Hans Shodh Sudha. (n.d.). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
  • FULIR. (n.d.). Study of Chromatographic Enantioseparation of the Esters of N-Dinitrobenzoyl (N-DNB) and N-Benzoyl (N-B) a-Amino Acids on Novel.
  • CymitQuimica. (n.d.). 4-fluoro-3,5-dinitrobenzoic acid.
  • Molecules. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
  • Organic Syntheses Procedure. (n.d.). 3,5-dinitrobenzoic acid.
  • ResearchGate. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
  • Asian Journal of Applied Chemistry Research. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • UNCW Institutional Repository. (n.d.). Analysis of methanol, ethanol and propanol in aqueous environmental matrices.
  • ChemicalBook. (n.d.). 4-FLUORO-3-NITROBENZYL ALCOHOL 96 | 20274-69-5.
  • ChemScene. (n.d.). 85365-92-0 | 4-Methoxy-3,5-dinitrobenzoic acid.
  • ChemicalBook. (n.d.). Synthesis and Application of 3,5-Dinitrobenzoic Acid.
  • Loba Chemie. (n.d.). 3,5-DINITROBENZOIC ACID FOR SYNTHESIS.
  • Science and Education Publishing. (n.d.). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory.
  • Google Patents. (n.d.). CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.

Sources

Method

liquid chromatography method for chiral resolution of pharmaceuticals

Abstract The separation of enantiomers is a critical milestone in pharmaceutical development, as biological systems often exhibit markedly different responses to chiral pairs. This guide provides a comprehensive, self-va...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation of enantiomers is a critical milestone in pharmaceutical development, as biological systems often exhibit markedly different responses to chiral pairs. This guide provides a comprehensive, self-validating workflow for developing robust liquid chromatography (LC) methods for chiral resolution. Moving beyond trial-and-error, we present a logic-driven screening protocol utilizing immobilized and coated polysaccharide-based Chiral Stationary Phases (CSPs). We integrate Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP) modes, emphasizing the strategic use of "forbidden" solvents and additives to maximize resolution (


).

Introduction: The Chirality Imperative

In drug development, enantiomers are distinct chemical entities. One isomer (the eutomer) may possess the desired therapeutic effect, while the other (the distomer) may be inactive or toxic (e.g., Thalidomide). Regulatory bodies like the FDA and EMA require rigorous assessment of enantiomeric purity.

The Challenge: Unlike achiral chromatography, which relies on hydrophobicity or polarity, chiral chromatography relies on the formation of transient diastereomeric complexes between the analyte and the CSP. Success depends on a "three-point interaction" model involving hydrogen bonding,


-

stacking, and steric inclusion.

Core Technology: Polysaccharide CSPs

While various CSPs exist (Pirkle-type, Cyclodextrins, Ligand Exchange), Polysaccharide derivatives (Amylose and Cellulose) are the industry standard due to their broad selectivity.[1]

  • Coated Phases (e.g., AD, OD): The selector is physically coated onto silica. Limitation: Restricted solvent compatibility (no DCM, THF, Acetone).[2]

  • Immobilized Phases (e.g., IA, IB, IC, IG): The selector is covalently bonded. Advantage:[3][4] Allows use of extended range solvents (DCM, THF) which can induce conformational changes in the polymer, often unlocking separation for difficult racemates.

Table 1: The "Big 4" Screening Columns
CodeSelector BaseDerivativeTypeKey Application
IA Amylosetris(3,5-dimethylphenylcarbamate)ImmobilizedGeneral purpose, broad selectivity.
IB Cellulosetris(3,5-dimethylphenylcarbamate)ImmobilizedComplementary to IA; robust.
IC Cellulosetris(3,5-dichlorophenylcarbamate)ImmobilizedHigh selectivity for chlorinated/polar compounds.
IG Amylosetris(3-chloro-5-methylphenylcarbamate)ImmobilizedNew generation; unique selectivity for meta-isomers.

Protocol 1: The Universal Screening Workflow

Objective: Rapidly identify a Column/Mobile Phase combination yielding


.

Pre-requisite:

  • Sample: 1 mg/mL in Ethanol or Methanol.

  • System: UHPLC or HPLC with DAD/UV detector.

  • Flow Rate: 1.0 mL/min (4.6 mm ID columns).

Step 1: Mode Selection & Mobile Phase Preparation

Select the mode based on analyte solubility and polarity.

  • Mode A: Normal Phase (NP) – The Gold Standard

    • Solvent: n-Hexane / Ethanol (80:20) or n-Hexane / Isopropanol (80:20).

    • Why: Non-polar solvents promote tight hydrogen bonding between analyte and CSP.

  • Mode B: Polar Organic (PO) – For Polar/Ionic Compounds

    • Solvent: 100% Methanol or 100% Acetonitrile.

    • Why: Excellent for solubility; promotes dipole-dipole interactions.

  • Mode C: Reversed Phase (RP) – For Aqueous Compatible Samples

    • Solvent: Water / Acetonitrile (gradient or isocratic).

    • Why: Compatible with biological matrices; relies on hydrophobic inclusion.

Step 2: The Additive Strategy (Critical)

Peak shape and resolution often degrade due to non-specific interactions with residual silanols on the silica support.

  • For Basic Analytes (Amines): Add 0.1% Diethylamine (DEA) or Butylamine.

  • For Acidic Analytes (Carboxylic Acids): Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[3]

  • For Amphoteric Compounds: Use both (e.g., 0.1% DEA + 0.1% TFA).

Expert Warning: Once a coated column (like AD-H or OD-H) is exposed to basic additives, it should be dedicated to basic analysis. "Memory effects" can make it difficult to return to neutral or acidic conditions reliably [1].

Step 3: Execution (The Screening Matrix)

Run the sample on IA, IB, IC, and IG columns sequentially using the chosen mode.

Visualization: Method Development Decision Tree

ChiralMethodDevelopment Start Start: Racemic Mixture SolubilityCheck Check Solubility Start->SolubilityCheck NP_Path Soluble in Hexane/Alcohol? SolubilityCheck->NP_Path NP_Screen Normal Phase Screen (Hexane/EtOH 80:20) Columns: IA, IB, IC, IG NP_Path->NP_Screen Yes PO_Screen Polar Organic Screen (100% MeOH or ACN) Columns: IA, IB, IC, IG NP_Path->PO_Screen No (Polar) RP_Screen Reversed Phase Screen (H2O/ACN Gradient) Columns: IA-3, IB-3 NP_Path->RP_Screen No (Aqueous) ResultCheck Resolution (Rs) > 1.5? NP_Screen->ResultCheck PO_Screen->ResultCheck RP_Screen->ResultCheck Optimize Optimization Loop: 1. Adjust % Modifier 2. Change Alcohol (EtOH <-> IPA) 3. Temperature (10°C - 40°C) ResultCheck->Optimize No (Rs 0.8 - 1.4) ExtendedScreen Extended Screen (Immobilized Only): Try 'Forbidden' Solvents (Hexane/THF, Hexane/DCM) ResultCheck->ExtendedScreen No (Rs < 0.8) FinalMethod Final Method Validation (ICH Q2(R1)) ResultCheck->FinalMethod Yes Optimize->ResultCheck ExtendedScreen->ResultCheck

Figure 1: Strategic decision tree for chiral method development, prioritizing Normal Phase screening followed by optimization loops.

Protocol 2: Optimization & Validation

If screening yields partial separation (


), optimize using these levers:
  • Solvent Switching:

    • Ethanol vs. IPA: Ethanol is a "sharper" modifier (better mass transfer), but IPA is a stronger hydrogen bond donor/acceptor. Switching from Hex/EtOH to Hex/IPA often reverses elution order or drastically improves

      
      .
      
  • Temperature:

    • Lower temperature (e.g., 10°C - 20°C) generally increases retention (

      
      ) and selectivity (
      
      
      
      ) by stabilizing the analyte-CSP complex (enthalpy driven).
    • Higher temperature improves peak shape (efficiency) but may reduce selectivity.

  • Extended Solvent Range (Immobilized Only):

    • For IA/IB/IC columns, introduce Dichloromethane (DCM) or Tetrahydrofuran (THF) into the mobile phase (e.g., Hexane/DCM/EtOH).

    • Mechanism:[4][5][6] These solvents alter the 3D helical pitch of the polysaccharide polymer, creating new "pockets" for chiral recognition [2].

Validation Parameters (ICH Q2(R1))

Ensure the method meets regulatory standards [3]:

  • Specificity: Inject single enantiomer standards to confirm elution order.

  • Linearity:

    
     for the distomer (impurity).
    
  • LOD/LOQ: Crucial for detecting trace enantiomeric impurities (typically < 0.1%).

  • Robustness: Test small variations in flow rate (

    
     mL/min) and % organic modifier (
    
    
    
    ).

Data Summary: Typical Screening Results

Example data for a basic pharmaceutical racemate (pKa ~9.0).

ColumnMobile PhaseAdditive




Observation
Chiralpak IA Hex/EtOH (80:20)None2.12.11.000.0No separation. Broad peaks.
Chiralpak IA Hex/EtOH (80:20)0.1% DEA 1.82.41.332.1 Baseline separation. Sharp peaks.
Chiralpak IB Hex/EtOH (80:20)0.1% DEA3.53.81.080.6Partial separation.
Chiralpak IC Hex/IPA (90:10)0.1% DEA4.15.21.261.8Good separation, longer run time.

References

  • Daicel Chiral Technologies. (2021). Choosing the Right Chiral Column for Your Application. Retrieved from [Link]

  • Phenomenex. (2023). Advantages of using immobilized stationary phases in chiral separations. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chromatography Online. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Fluoro-3,5-dinitrobenzoic Acid (FDNBA) Derivatization

Welcome to the technical support resource for 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your derivatization workflows. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and perfect your results.

Core Principles: The FDNBA Reaction Mechanism

Understanding the "how" is critical to optimizing the "what." FDNBA is an electrophilic aromatic compound designed to react with nucleophiles. Its primary application is the derivatization of primary and secondary amines, a reaction that proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1]

Here's the breakdown:

  • Activation: The two nitro groups (NO₂) are powerful electron-withdrawing groups. They pull electron density away from the aromatic ring, making the carbon atom attached to the fluorine highly electron-deficient and thus very susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of a primary (R-NH₂) or secondary (R₂NH) amine attacks this electron-poor carbon. For this to happen, the amine must be in its neutral, deprotonated form.[2][3]

  • Intermediate Formation: This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex, where the ring's aromaticity is briefly disrupted.

  • Leaving Group Departure: The complex rapidly stabilizes by expelling the highly electronegative fluorine atom as a fluoride ion (F⁻), restoring the ring's aromaticity and forming a stable, derivatized product.

The resulting derivative now incorporates the strongly chromophoric dinitrophenyl group, making it easily detectable by UV-Vis spectrophotometry, a common technique in HPLC analysis.[4][5]

TroubleshootingWorkflow Start Problem Observed LowYield Low or No Product Yield Start->LowYield MultiPeaks Multiple Unexpected Peaks Start->MultiPeaks BadPeakShape Poor Peak Shape (Tailing/Fronting) Start->BadPeakShape pH_Check Cause: Incorrect pH? LowYield->pH_Check Is pH correct? ExcessReagent Cause: Excess Reagent? MultiPeaks->ExcessReagent Large early peak? Sol_PeakShape Solution: Dilute sample. Adjust mobile phase pH. Use end-capped column. BadPeakShape->Sol_PeakShape Reagent_Check Cause: Reagent Degradation? pH_Check->Reagent_Check Yes Sol_pH Solution: Verify pH is 9-10. Use fresh buffer. pH_Check->Sol_pH No Solubility_Check Cause: Poor Solubility? Reagent_Check->Solubility_Check Yes Sol_Reagent Solution: Use fresh FDNBA. Store protected from light. Reagent_Check->Sol_Reagent No Sol_Solubility Solution: Increase organic co-solvent %. Vortex/sonicate. Solubility_Check->Sol_Solubility No SideReaction Cause: Side Reactions? ExcessReagent->SideReaction No Sol_ExcessReagent Solution: Reduce FDNBA:analyte ratio. Add quenching step. ExcessReagent->Sol_ExcessReagent Yes Sol_SideReaction Solution: Lower reaction temp/time. Check analyte stability. SideReaction->Sol_SideReaction Yes

Caption: A logical workflow for troubleshooting common derivatization issues.

Experimental Protocols & Data

Protocol: Derivatization of an Amino Acid Standard for HPLC-UV

This protocol provides a robust starting point for the derivatization of a primary amine, such as an amino acid.

Reagents & Materials:

  • FDNBA Solution: 10 mg/mL in Acetonitrile (ACN). Prepare fresh and protect from light.

  • Borate Buffer: 0.2 M, pH 9.5.

  • Analyte Stock Solution: 1 mg/mL in 0.1 M HCl or water.

  • Quenching Solution (Optional): 1 M Glycine solution.

  • HPLC-grade water and ACN.

  • Microcentrifuge tubes (1.5 mL).

  • Heating block or water bath.

Step-by-Step Methodology:

  • Sample Preparation: In a 1.5 mL microcentrifuge tube, add 50 µL of your analyte standard solution.

  • Buffering: Add 200 µL of the 0.2 M Borate Buffer (pH 9.5). Vortex briefly to mix. This step ensures the reaction environment is sufficiently basic.

  • Reagent Addition: Add 100 µL of the 10 mg/mL FDNBA solution. Vortex immediately for 10-15 seconds. The excess of FDNBA helps drive the reaction to completion.

  • Incubation: Place the sealed tube in a heating block set to 60°C for 45 minutes .

  • Cooling: After incubation, remove the tube and allow it to cool to room temperature.

  • Quenching (Optional): If a large excess of FDNBA is used and interferes with chromatography, add 20 µL of the quenching solution and let it react for 10 minutes at room temperature. This consumes the remaining active FDNBA.

  • Dilution & Analysis: Dilute the reaction mixture with the HPLC mobile phase (e.g., add 630 µL of 50:50 ACN:Water) to a final volume of 1 mL. Filter through a 0.22 µm syringe filter and inject into the HPLC system.

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended RangeRationale & Key Considerations
pH 9.0 - 10.0Critical. Ensures the amine is deprotonated and nucleophilic. Maintained by a buffer (e.g., borate).
Solvent Aqueous Buffer / ACNACN acts as a co-solvent to dissolve FDNBA and the derivative. Ratio may need optimization.
Temperature 40°C - 70°CAccelerates the reaction. Higher temperatures risk degradation of the analyte or product. [6]
Time 30 - 90 minutesMust be sufficient for the reaction to complete but not so long as to cause degradation.
FDNBA:Analyte Ratio 2:1 to 10:1 (molar)Excess reagent ensures complete derivatization, especially for low-concentration analytes.

References

  • Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives - PMC. (2020). Available at: [Link]

  • Chromatography Problem Solving and Troubleshooting. (1989). Journal of Chromatographic Science, 27(8). Available at: [Link]

  • The Use of Derivatising Reagents - Chromatography Today. (2018). Available at: [Link]

  • Influence of the mobile phase pH on the retention time of the derivatized monosaccharides. (2018). ResearchGate. Available at: [Link]

  • Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering - PMC. (2025). Available at: [Link]

  • Scheme 2. The reaction of FBA, primary amines and secondary phosphine oxides - ResearchGate. Available at: [Link]

  • A Quick Guide to Derivatization - Chromatographic Specialties Inc. Available at: [Link]

  • Influence of pH and salts on DMF-DMA derivatization for future Space Applications. (2022). ACS Earth and Space Chemistry. Available at: [Link]

  • Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • Optimization of derivatization reagents and the reaction conditions. A,... - ResearchGate. Available at: [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (2018). LCGC Europe. Available at: [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. Available at: [Link]

  • High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function - Shimadzu. Available at: [Link]

  • Derivatization reagents - Interchim. Available at: [Link]

  • Optimization of the derivatization reaction and the solid-phase microextraction conditions using a D-optimal design and three-way calibration in the determination of non-steroidal anti-inflammatory drugs in bovine milk by gas chromatography-mass spectrometry - PubMed. (2011). Available at: [Link]

  • Effect of pH on derivatization of formaldehyde. HCHO: 80 mol L −1 , DNPH - ResearchGate. Available at: [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - MDPI. (2018). Available at: [Link]

  • Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - MDPI. (2022). Available at: [Link]

  • Reaction mechanism on derivatization of an amino acid with DNFB. I... - ResearchGate. Available at: [Link]

  • Derivatization - Chemistry LibreTexts. (2023). Available at: [Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? - ResearchGate. (2016). Available at: [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Reaction of primary and secondary amines to form carbamic acid glucuronides - PubMed. (2006). Available at: [Link]

  • (PDF) Sample Derivatization in Separation Science - ResearchGate. (2017). Available at: [Link]

  • (PDF) Derivatization reactions and reagents for gas chromatography analysis. Available at: [Link]

  • amines as bases - Chemguide. Available at: [Link]

  • primary and secondary amine Rxns - YouTube. (2015). Available at: [Link]

  • Understanding the Nuances: Primary Amines vs. Secondary Amines - Oreate AI Blog. (2026). Available at: [Link]

  • Problems in sample derivatization for gas chromatography? - ResearchGate. (2013). Available at: [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for HPLC Analysis of 4-Fluoro-3,5-dinitrobenzoic acid

Understanding the Analyte: 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) 4-Fluoro-3,5-dinitrobenzoic acid is a highly polar molecule, a characteristic attributed to its carboxylic acid group and two electron-withdrawing nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Analyte: 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA)

4-Fluoro-3,5-dinitrobenzoic acid is a highly polar molecule, a characteristic attributed to its carboxylic acid group and two electron-withdrawing nitro groups. The addition of a fluorine atom further modifies its electronic properties and polarity. Acknowledging these structural features is fundamental to predicting its behavior in a reversed-phase HPLC system and proactively addressing potential analytical hurdles.

Foundational HPLC Method Parameters for FDNBA

Developing a robust and specific HPLC method requires careful optimization. However, based on the analysis of structurally related nitroaromatic and fluorinated benzoic acids, a reliable set of starting conditions can be proposed.

ParameterRecommended Starting PointScientific Rationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) or Phenyl-HexylC18 is a versatile and robust stationary phase for a wide range of polar to nonpolar compounds. A Phenyl-Hexyl phase can offer enhanced selectivity for aromatic compounds like FDNBA through π-π interactions.
Mobile Phase Acetonitrile / Water with an acidic modifier (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid)An acidic mobile phase is critical to suppress the ionization of the carboxylic acid functional group. This increases the compound's hydrophobicity, leading to better retention and significantly improved peak symmetry on a reversed-phase column.[1][2]
Elution Mode Isocratic or GradientAn isocratic method may be sufficient for simple assays of FDNBA. A gradient elution is preferable for complex samples containing impurities with a range of polarities or for stability-indicating methods.
Flow Rate 1.0 mL/minThis is a standard flow rate for analytical columns with a 4.6 mm internal diameter.
Column Temperature 25-30 °C (controlled)Maintaining a constant and controlled column temperature is essential for achieving reproducible retention times and consistent separations.[3]
Detection UV at approximately 254 nmThe conjugated aromatic ring and nitro groups of FDNBA provide strong absorbance in the UV spectrum, allowing for sensitive detection.
Injection Volume 5-20 µLThe injection volume should be optimized to ensure a sufficient detector response while avoiding peak distortion due to column overload.
Table 1: Typical Starting HPLC Conditions for FDNBA Analysis

Troubleshooting Guide: A Problem-Solution Framework

This section addresses common HPLC issues in a question-and-answer format, providing logical steps for diagnosis and resolution.

Peak Shape Aberrations
Q1: My FDNBA peak is exhibiting significant tailing. What are the probable causes and solutions?

A1: Peak tailing for an acidic analyte like FDNBA is a frequent observation and typically points to undesirable secondary interactions within the column.

G cluster_problem Problem: Peak Tailing cluster_causes Potential Causes cluster_solutions Solutions Problem FDNBA Peak Tailing Cause1 Insufficient Mobile Phase Acidity (pKa issues) Problem->Cause1 Investigate Cause2 Secondary Interactions with Silanols Problem->Cause2 Investigate Cause3 Column Overload Problem->Cause3 Investigate Cause4 Column Contamination or Void Problem->Cause4 Investigate Solution1 Decrease Mobile Phase pH (add 0.1% H3PO4 or HCOOH) Cause1->Solution1 Mitigate Solution2 Use a High-Purity, End-Capped C18 Column Cause2->Solution2 Mitigate Solution3 Reduce Injection Volume or Sample Concentration Cause3->Solution3 Mitigate Solution4 Flush Column with Strong Solvent or Replace Column Cause4->Solution4 Mitigate

Troubleshooting workflow for FDNBA peak tailing.
  • Insufficient Mobile Phase Acidity: For optimal peak shape, the carboxylic acid group of FDNBA must be in its neutral, protonated state. If the mobile phase pH is not sufficiently low (i.e., close to the analyte's pKa), a mixed population of ionized and neutral species will exist, leading to tailing.

    • Solution: Fortify the aqueous component of your mobile phase with an acid. A concentration of 0.1% phosphoric acid or formic acid is generally effective.[1][2] Phosphoric acid will provide a lower pH compared to formic acid.

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based packing materials can interact with acidic analytes, causing tailing.

    • Solution: Employ a modern, high-purity, end-capped C18 column. These columns are manufactured to minimize the presence of active silanol sites.

  • Column Overload: Injecting an excessive mass of the analyte onto the column can saturate the stationary phase, leading to tailing.

    • Solution: Systematically reduce the injection volume or dilute the sample to see if peak shape improves.

  • Column Contamination or Physical Damage: The accumulation of strongly retained matrix components at the head of the column or the formation of a void in the packing bed can distort peak shape.

    • Solution: Attempt to wash the column with a strong, non-polar solvent (e.g., isopropanol). If this is unsuccessful, the guard column (if used) or the analytical column may need replacement.

Q2: My FDNBA peak is fronting. What is the cause?

A2: Peak fronting is typically associated with two main issues:

  • Sample Overload: Particularly at high concentrations, overloading the column can manifest as fronting.

    • Solution: Dilute your sample by a factor of 5 or 10 and reinject. An improvement in peak shape confirms overload as the cause.

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger (less polar) than the mobile phase can cause the analyte to move too quickly at the column inlet, resulting in a fronting peak.

    • Solution: The ideal practice is to dissolve the sample directly in the mobile phase. If solubility is limited, use a solvent that is weaker or as closely matched to the mobile phase as possible.

Retention and Resolution Challenges
Q3: The retention time for my FDNBA peak is shifting between injections. How can I stabilize it?

A3: Unstable retention times are a critical issue that undermines method reliability. A systematic check of the system is required.

G Start Retention Time Drift Check1 Is the column temperature stable? Start->Check1 Check2 Is the mobile phase composition correct? Check1->Check2 Yes Sol1 Use a column oven. Verify temperature. Check1->Sol1 No Check3 Is the flow rate consistent? Check2->Check3 Yes Sol2 Prepare fresh mobile phase. Ensure accurate mixing. Check2->Sol2 No Check4 Is the column equilibrated? Check3->Check4 Yes Sol3 Check for leaks. Purge the pump. Check3->Sol3 No Sol4 Increase equilibration time. Check4->Sol4 No End Problem Resolved Check4->End Yes Sol1->End Sol2->End Sol3->End Sol4->End

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield of 4-Fluoro-3,5-dinitrobenzoic Acid

Executive Summary & Core Directive The Challenge: Synthesizing 4-Fluoro-3,5-dinitrobenzoic acid (CAS: 2365-71-1) presents a classic "deactivated ring" problem.[1] The starting material, 4-fluorobenzoic acid, possesses a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Synthesizing 4-Fluoro-3,5-dinitrobenzoic acid (CAS: 2365-71-1) presents a classic "deactivated ring" problem.[1] The starting material, 4-fluorobenzoic acid, possesses a carboxyl group (strongly deactivating, meta-directing) and a fluorine atom (deactivating by induction, ortho/para-directing).

While the first nitration to 4-fluoro-3-nitrobenzoic acid proceeds readily (~90% yield), the introduction of the second nitro group at position 5 is thermodynamically and kinetically difficult.[1] The ring is now severely electron-deficient.[1] Standard nitration conditions often fail to drive this second step to completion, resulting in mixtures of mono- and di-nitro products that are difficult to separate.[1]

The Solution: To maximize yield, you must transition from "thermodynamic forcing" (high heat) to "kinetic activation" (superacidic media). The use of Oleum (Fuming Sulfuric Acid) is the critical differentiator. It acts as a water scavenger and super-protonator, maintaining the concentration of the active nitronium ion (


) high enough to overcome the ring's deactivation without requiring decomposition-inducing temperatures.

Optimized Synthetic Workflow

Step 1: Mono-Nitration (The Precursor Step)

Target: 4-Fluoro-3-nitrobenzoic acid Status:[1][2][3] Routine, High Yield.

Protocol:

  • Dissolve 4-fluorobenzoic acid (1.0 eq) in conc. H₂SO₄ (3.6 vol) at 0–5°C.

  • Add KNO₃ (1.1 eq) portion-wise, maintaining temperature <10°C.

  • Allow to warm to Room Temperature (RT) and stir overnight.

  • Workup: Pour onto crushed ice. Filter the light yellow precipitate. Wash with water.[4][5][6]

  • Expected Yield: 90–95%.

Step 2: Di-Nitration (The Critical Step)

Target: 4-Fluoro-3,5-dinitrobenzoic acid Critical Parameter: Acid Strength (


) & Water Management.

Protocol:

  • Preparation: Charge 30% Oleum (fuming sulfuric acid, ~8–10 vol) into a dry reactor.

  • Activation: Add Fuming HNO₃ (1.3–1.5 eq) dropwise at 0–10°C.

  • Addition: Add the Step 1 product (4-fluoro-3-nitrobenzoic acid ) portion-wise.

    • Note: Do not add solid rapidly; exotherm control is vital.

  • Reaction:

    • Standard Method: Heat to 130–140°C for 3–6 hours.

    • Optimized Oleum Method: If using >20% Oleum, the reaction may proceed at lower temperatures (40–60°C) or require shorter heating times, significantly reducing tar formation.

  • Quench: Cool to RT. Pour slowly onto a large excess of ice (careful: violent exotherm).

  • Isolation: Filter the precipitate.

  • Purification: Recrystallize from 50% Ethanol/Water .

Troubleshooting Guide (Q&A)

Category A: Low Conversion & Yield[7]

Q1: My reaction stalls at the mono-nitro stage. I see <20% conversion to the dinitro product.

  • Diagnosis: The reaction medium has "watered out." As nitration proceeds, water is produced (

    
    ). In standard sulfuric acid, this water dilutes the acid, stopping the generation of 
    
    
    
    .
  • Solution: Switch to Oleum (20–30% free SO₃) . The free

    
     reacts with the generated water to form sulfuric acid (
    
    
    
    ), keeping the system anhydrous and the nitronium ion concentration maximal.

Q2: I am getting a low yield after recrystallization.

  • Diagnosis: Solubility losses. 3,5-dinitrobenzoic acid derivatives are moderately soluble in hot water and very soluble in ethanol.[1]

  • Solution:

    • Use 50% aqueous ethanol . Dissolve hot, then cool slowly to 4°C.

    • Do not wash the filter cake with pure ethanol; use ice-cold water or 10% HCl.[1]

Category B: Impurity Profile

Q3: I see a bright yellow/orange impurity that is more polar than my product.

  • Diagnosis: Hydrolysis of the Fluorine. The 3,5-dinitro-4-fluorobenzoic acid is an activated electrophile (Sanger’s reagent analog).[1] In the presence of water/base and heat, the -F is replaced by -OH , forming 4-hydroxy-3,5-dinitrobenzoic acid .[1]

  • Solution:

    • Quench Cold: Ensure the quench onto ice keeps the temp <20°C.

    • Avoid Basic Workup: Do not use NaOH or NaHCO₃ to neutralize the acid if the mixture is hot. The

      
       reaction is rapid at pH > 8. Keep the workup acidic (pH < 2).
      

Q4: My product is dark brown/tarry.

  • Diagnosis: Thermal decomposition (oxidative degradation).

  • Solution: You are heating too high for too long. If using Oleum, reduce the temperature by 20–30°C. If using standard H₂SO₄, ensure you are not exceeding 145°C.

Category C: Safety[8][9][10]

Q5: The reaction fumes excessively (brown gas) during addition.

  • Diagnosis:

    
     formation due to rapid oxidation or thermal runaway.
    
  • Solution:

    • Check your addition rate.[7] The addition of the aromatic substrate to fuming nitric/oleum is highly exothermic.

    • Ensure the reactor is vented to a scrubber (NaOH trap) to neutralize

      
      .
      

Visualized Workflows

Figure 1: Reaction Pathway & Mechanism

ReactionPathway Start 4-Fluorobenzoic Acid (Deactivated) Step1 Step 1: Nitration (HNO3/H2SO4, 0-20°C) Start->Step1 Inter 4-Fluoro-3-nitrobenzoic Acid (Mono-nitro) Step1->Inter 90% Yield Step2 Step 2: Critical Nitration (Fuming HNO3 / 30% Oleum) Inter->Step2 Product 4-Fluoro-3,5-dinitrobenzoic Acid (Target) Step2->Product High Yield (Anhydrous Conditions) SideProduct 4-Hydroxy-3,5-dinitrobenzoic Acid (Hydrolysis Impurity) Step2->SideProduct If Water/Heat Too High

Caption: Two-step synthesis pathway highlighting the critical Oleum-mediated second nitration and potential hydrolysis side-reaction.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impure Product Check1 Check TLC/HPLC: Is Mono-nitro present? Problem->Check1 YesMono Incomplete Reaction Check1->YesMono Yes NoMono Reaction Complete, Loss elsewhere Check1->NoMono No Action1 Use 20-30% Oleum to scavenge water YesMono->Action1 Action2 Increase Temp (carefully) YesMono->Action2 Check2 Check Impurity: Is it polar/yellow? NoMono->Check2 YesHydro Hydrolysis (F -> OH) Check2->YesHydro Yes NoHydro Solubility Loss Check2->NoHydro No Action3 Avoid Basic Workup Keep pH < 2 YesHydro->Action3 Action4 Optimize Recrystallization (50% EtOH, Slow Cool) NoHydro->Action4

Caption: Diagnostic logic for identifying yield losses due to incomplete reaction (water issues) or workup failures (hydrolysis).

Comparative Data: Acid Media Efficiency

Reaction ParameterStandard Conditions (Conc. H₂SO₄)Optimized Conditions (20-30% Oleum) Impact on Yield
Water Tolerance Low (Reaction stops as water forms)High (SO₃ scavenges water)+15-25%
Temperature High (135–145°C)Moderate (40–80°C) Reduces tar/decomposition
Reaction Time 6–12 Hours2–4 Hours Increases throughput
Regioselectivity GoodExcellent Cleaner crude profile

References

  • Nitration of 4-fluorobenzoic acid (Mono-nitro step)

    • Title: Synthesis of 4-Fluoro-3-nitrobenzoic acid from 4-Fluorobenzoic acid.[1][3][8]

    • Source: ChemicalBook / Patent Liter
  • Synthesis of 3,5-Dinitrobenzoic Acid (General Protocol)

    • Title: 3,5-Dinitrobenzoic Acid (Org.[1][6][8][9] Synth. 1942, 22, 48).

    • Source: Organic Syntheses.[2][5][6]

    • URL:[Link]

  • Use of Oleum for Difficult Nitrations (Fluoro-analog specific)

    • Title: Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues (Method for 4-fluoro-3,5-dinitrobenzoic acid).
    • Source: PubMed Central (PMC8195843) / NIH.
    • URL:[Link]

  • Sanger's Reagent Chemistry (Mechanistic Insight on F-displacement)

    • Title: 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent).[1][4][10][11]

    • Source: Wikipedia / Biochemical Liter
    • URL:[Link][4][12][11]

Sources

Optimization

removing excess 4-Fluoro-3,5-dinitrobenzoic acid reagent post-reaction

This guide outlines the technical protocols for the removal of excess 4-Fluoro-3,5-dinitrobenzoic acid (FDNB-acid) following synthesis or derivatization reactions. Technical Abstract 4-Fluoro-3,5-dinitrobenzoic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the removal of excess 4-Fluoro-3,5-dinitrobenzoic acid (FDNB-acid) following synthesis or derivatization reactions.

Technical Abstract

4-Fluoro-3,5-dinitrobenzoic acid is a highly reactive electrophile used primarily for nucleophilic aromatic substitution (


) and peptide derivatization (similar to Sanger’s reagent). Its persistence in reaction mixtures poses two challenges: chemical instability  (potential to react with downstream nucleophiles) and analytical interference  (strong UV absorption due to the nitro groups).

Effective removal relies on exploiting its dual-functional nature:

  • High Acidity: The electron-withdrawing nitro groups significantly lower the

    
     of the carboxylic acid (approx. 
    
    
    
    2.0–2.5), making it much more acidic than standard benzoic acids.
  • Electrophilicity: The activated fluorine atom remains susceptible to nucleophilic attack by scavenger resins.

Part 1: Decision Matrix & Workflow

Before selecting a protocol, determine the chemical nature of your Target Product .

Figure 1: Strategic decision tree for reagent removal based on product physicochemical properties.

Part 2: Troubleshooting & Protocols (Q&A)

Issue 1: Liquid-Liquid Extraction (LLE) failed to remove the yellow color.

Diagnosis: The


 of your aqueous wash was likely insufficient, or your product is acting as a phase-transfer catalyst.
Technical Insight:  4-Fluoro-3,5-dinitrobenzoic acid is a strong organic acid. While standard benzoic acid (

4.2) requires only mild base, the dinitro-substitution stabilizes the carboxylate, making it water-soluble even at lower pH. However, the nitro groups also increase lipophilicity. Protocol (Method A - Alkaline Wash):
  • Dilute: Dilute reaction mixture with Ethyl Acetate or Dichloromethane (avoid Ether if possible to reduce emulsions).

  • Wash 1 (Acidic): Wash with 1M HCl (removes residual amines/bases).

  • Wash 2 (Alkaline): Wash 2x with 5% Sodium Bicarbonate (

    
    ) .
    
    • Critical Step: The aqueous layer must turn intense yellow (formation of the nitrophenolate/carboxylate species).

    • Validation: Check pH of aqueous layer. It must be >8.0.[1]

  • Wash 3 (Brine): Wash with saturated NaCl to remove residual water.

  • Dry: Dry organic layer over

    
    .
    

Why this works: The bicarbonate deprotonates the carboxylic acid (


), forcing the reagent into the aqueous layer.
Issue 2: My product is also an acid, so I cannot use a base wash.

Diagnosis: Co-elution or co-extraction is occurring because both product and reagent share similar


 values.
Solution:  Use Chemical Scavenging (Method B) . You must target the Fluorine atom, not the Acid group.
Protocol (Method B - Amine Scavenging): 
Use a polymer-supported amine resin (e.g., Trisamine or PL-TBD).
  • Calculate Load: Add 3–5 equivalents of amine resin relative to the excess FDNB-acid.

  • Incubate: Stir gently at room temperature for 2–4 hours.

  • Mechanism: The resin amine attacks the electrophilic carbon (C-F bond) via

    
    , covalently binding the dinitrobenzoic acid moiety to the solid support.
    
    • Reaction:

      
       (HF is scavenged by excess resin base).
      
  • Filter: Filter off the resin. The filtrate contains your product; the reagent is trapped on the beads.

Issue 3: I see a "ghost peak" in HPLC that absorbs strongly at 254 nm.

Diagnosis: This is likely trace FDNB-acid. The nitro groups have a high molar extinction coefficient, making even trace amounts appear as major impurities. Solution: Modify the Mobile Phase.

  • Action: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to your mobile phase.

  • Reasoning: Keeping the pH low suppresses the ionization of the FDNB-acid, sharpening its peak and shifting its retention time away from basic/neutral products. If your product is acidic, run a gradient starting at very low organic % (e.g., 5% ACN) to elute the highly polar dinitro-acid early.

Part 3: Safety & Quenching

Critical Warning: 4-Fluoro-3,5-dinitrobenzoic acid is a skin sensitizer and a potential alkylating agent. Do not dispose of active reagent directly into waste drums.

Quenching Protocol: Before disposal of aqueous waste or resin filtrates:

  • Add an excess of Glycine or Ethanolamine .

  • Stir for 30 minutes.

  • Chemistry: The amine reacts with the C-F bond, converting the reactive fluorodinitro species into a stable, non-reactive amino-dinitrobenzoic acid derivative.

Part 4: Comparative Data

MethodSelectivityYield Loss RiskTime RequiredBest For...
Alkaline Wash (LLE) Low (removes all acids)High (if product is acidic)30 minsNeutral/Basic products (Amides, Anilines)
Amine Scavenging High (Chemoselective for F)Low2-4 hoursAcidic products or water-sensitive reactions
Flash Chromatography MediumMedium1-2 hoursFinal purification of complex mixtures

References

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. (Foundational chemistry of dinitro-fluorobenzene reactivity).

  • Organic Syntheses. "3,5-Dinitrobenzoic acid." Org.[2] Synth. 1942, 22,[2] 48. (Reference for acidity and solubility properties of the dinitro-scaffold).

  • Sigma-Aldrich. "4-Fluoro-3,5-dinitrobenzoic acid Product Specification." (Confirmation of physical properties and handling).

  • Plater, M. J., & Harrison, W. T. (2025).[3] "Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene..." Journal of Chemical Research.[3][4] (Recent applications of fluoro-nitro SnAr chemistry).

Sources

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in Derivatized LC-MS Workflows

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Derivatization & Matrix Effects Welcome to the Advanced LC-MS Support Hub You are likely here because your derivatization protocol—designed...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Derivatization & Matrix Effects

Welcome to the Advanced LC-MS Support Hub

You are likely here because your derivatization protocol—designed to boost sensitivity—has introduced a new set of problems: ion suppression, shifting retention times, or non-linear calibration curves.

Derivatization is a double-edged sword. While it improves ionization efficiency (e.g., adding a proton-affinitive moiety to a neutral steroid), the reagents themselves often become the dominant source of matrix effects. This guide treats your workflow as a holistic system, ensuring the chemistry that helps you detect the analyte doesn't simultaneously hide it.

Module 1: Diagnosis – Distinguishing "Real" Loss from Matrix Effects

User Question: "My recovery is low (40%), but I don't know if I'm losing the sample during extraction or if the matrix is suppressing the signal. How do I tell the difference?"

Scientist’s Response: You must decouple Extraction Efficiency (RE) from the Matrix Effect (ME) . A low signal is often blamed on extraction loss when it is actually ion suppression caused by the derivatization reagent or biological matrix.

We use the Matuszewski Strategy (Standard Line Slope Method), the gold standard for validating LC-MS bioanalytical methods.

The Diagnostic Protocol (The "Three Sets" Experiment)

Prepare three sets of samples at the same concentration (e.g., Low QC and High QC).

  • Set A (Reference Standard): Analyte spiked into pure solvent/mobile phase.

    • Represents: Ideal instrument response.

  • Set B (Post-Extraction Spike): Blank matrix is extracted first, then analyte is spiked into the extract.

    • Represents: Matrix presence without extraction loss.

  • Set C (Pre-Extraction Spike): Analyte is spiked into matrix, then extracted.

    • Represents: The real patient sample workflow.

Calculations:

ParameterFormulaInterpretation
Matrix Factor (MF)

< 1.0 : Ion Suppression> 1.0 : Ion Enhancement
Matrix Effect (ME %)

Negative value = % Suppression
Recovery (RE %)

True extraction efficiency (independent of matrix effect)
Process Efficiency (PE)

Overall method performance

Visual Workflow:

Matuszewski_Strategy Standard Pure Standard (Solvent) Set_A Set A: Standard Solution Standard->Set_A Direct Injection Matrix Biological Matrix (Plasma/Urine) Extract_Blank Extract Blank Matrix Matrix->Extract_Blank Set_C Set C: Pre-Extract Spike Matrix->Set_C Spike Analyte HERE Set_B Set B: Post-Extract Spike Extract_Blank->Set_B Spike Analyte HERE Extract_Sample Extraction Process Compare Calculate Matrix Factor Set_A->Compare Denominator Set_B->Compare Numerator (MF) Set_C->Extract_Sample

Caption: The Matuszewski "Three Sets" approach isolates ion suppression (Set B vs A) from extraction loss (Set C vs B).

Module 2: Reagent Management – The "Self-Inflicted" Matrix Effect

User Question: "I am using Dansyl Chloride to derivatize amines. The reaction works, but my baseline noise is huge, and the sensitivity gain is lower than expected."

Scientist’s Response: This is a classic "Reagent Overload" scenario. Derivatization reagents are designed to be highly ionizable (that's why you use them). If you inject excess unreacted reagent into the MS source, it will compete for charge with your analyte, causing massive suppression.

The Fix: Optimize Molar Ratios & Quench

  • Titrate the Reagent: Do not blindly follow literature that says "add 1000-fold excess."

    • Experiment: Test molar ratios of 10:1, 50:1, 100:1, and 500:1.

    • Goal: Find the lowest ratio that yields >95% conversion.

  • The "Quench & Clean" Step: You must chemically destroy the excess reagent before it hits the column.

Protocol: Dansyl Chloride Cleanup (Example)

  • Reaction: Analyte + Dansyl-Cl (pH 10, 60°C).

  • Quench: Add Methylamine or Proline .

    • Why? These are "scavenger amines." They react rapidly with the remaining Dansyl-Cl to form a stable byproduct.

  • Removal: The scavenger-derivative is usually highly polar or water-soluble.

  • Extraction: Perform a Liquid-Liquid Extraction (LLE) with hexane or MTBE.

    • Result: The hydrophobic Dansyl-Analyte moves to the organic layer. The polar Dansyl-Scavenger and salts stay in the aqueous layer.

Module 3: Chromatographic Optimization

User Question: "My derivatized analyte elutes right in the middle of a phospholipid cluster. I thought derivatization was supposed to fix this?"

Scientist’s Response: Derivatization usually increases hydrophobicity (making the molecule "stickier" to C18 columns). This shifts retention time (


) to the right. However, if the matrix interferences (like phospholipids) are also hydrophobic, you may have just shifted your analyte into a new suppression zone.

Troubleshooting Steps:

  • Monitor Phospholipids: Always include transitions for phospholipids in your method development (e.g., m/z 184 for phosphatidylcholines). You cannot avoid what you cannot see.

  • Adjust the Gradient Slope:

    • Derivatives are often large, flat molecules. They may require a shallower gradient to resolve from endogenous isomers.

  • Orthogonal Chemistry:

    • If you used C18 before derivatization, consider Phenyl-Hexyl or F5 (Pentafluorophenyl) phases after derivatization. The "pi-pi" interactions between a phenyl column and an aromatic tag (like Dansyl or FMOC) provide selectivity that a C18 column cannot.

Module 4: Internal Standards – The Isotope Effect Trap

User Question: "I'm using a deuterated internal standard (D5-Analyte), but my peak area ratios are fluctuating. Isn't the IS supposed to correct for matrix effects?"

Scientist’s Response: Not always. In Reversed-Phase LC (RPLC), Deuterium Isotope Effects can cause the deuterated IS to elute earlier than the non-labeled analyte.

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond, making the deuterated molecule slightly less lipophilic.

  • The Consequence: If the IS elutes 0.1–0.2 minutes earlier, it may be in a "clean" window while the analyte elutes 10 seconds later—right when a matrix peak hits. The IS fails to experience the same suppression as the analyte.

The Solution Hierarchy:

  • Gold Standard: Use

    
     or 
    
    
    
    labeled standards
    . These have identical retention times to the analyte (no isotope effect).
  • Silver Standard: If you must use Deuterium (

    
    ), ensure the label is on a non-exchangeable position and use a column/gradient that minimizes the resolution between H and D forms.
    
  • Process Timing: Add the IS before derivatization.

    • Critical: The IS must undergo the same chemical reaction as the analyte. This corrects for variability in reaction yield (derivatization efficiency), not just MS ionization.

Visualizing the Isotope Risk:

Isotope_Effect cluster_0 Scenario A: Deuterated IS (Risk) cluster_1 Scenario B: 13C/15N IS (Ideal) D_IS Deuterated IS (Elutes Earlier) Analyte Analyte (Elutes Later) D_IS->Analyte Separation (ΔtR) Matrix_Peak Matrix Interference (Co-elutes with Analyte) Matrix_Peak->Analyte Suppression Occurs Here C13_IS 13C Labeled IS (Perfect Co-elution) Analyte_B Analyte C13_IS->Analyte_B Identical tR

Caption: Deuterated standards (Scenario A) may separate from the analyte, failing to compensate for matrix effects.


 standards (Scenario B) maintain perfect co-elution.
References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[1]

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation: Guidance for Industry.

  • Wang, S., & Cyronak, M. (2013). Matrix Effects in LC-MS/MS: Evaluation, Minimization, and Compensation. In Sample Preparation in LC-MS Bioanalysis. Wiley.

  • Chowdhury, S. K. (2011). Identification and Quantification of Drugs, Metabolites, and Biomarkers Using LC-MS/MS. Elsevier Science. (Context on Deuterium Isotope Effects in RPLC).

Sources

Optimization

optimization of mobile phase for separation of dinitrobenzoyl derivatives

Technical Support Center: Dinitrobenzoyl (DNB) Derivative Separation Introduction: The DNB Strategy Why are you here? You are likely working with analytes that lack a strong UV chromophore (e.g., aliphatic alcohols, amin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dinitrobenzoyl (DNB) Derivative Separation

Introduction: The DNB Strategy

Why are you here? You are likely working with analytes that lack a strong UV chromophore (e.g., aliphatic alcohols, amines) or require chiral resolution. Derivatization with 3,5-dinitrobenzoyl chloride (DNB-Cl) serves two critical functions:

  • UV Visualization: It introduces a strong

    
    -acceptor chromophore, allowing detection at 254 nm.
    
  • Chiral Leverage: The electron-deficient dinitrobenzoyl ring creates a "handle" for

    
    -
    
    
    
    interactions, essential for separation on
    
    
    -basic Chiral Stationary Phases (CSPs) like Pirkle-types (e.g., Whelk-O 1).

This guide treats your method as a system. If the chemistry (derivatization) is flawed, the physics (chromatography) will fail.

Module 1: The Foundation (Derivatization Protocol)

Before touching the HPLC, you must ensure your derivative is pure. Unreacted DNB-Cl hydrolyzes to 3,5-dinitrobenzoic acid, a common "ghost peak" interferent.

Standard Operating Procedure: DNB Derivatization

Reagents: 3,5-Dinitrobenzoyl chloride (DNB-Cl), Pyridine (dry), Dichloromethane (DCM), 1M HCl, NaHCO3.

StepActionTechnical Rationale (The "Why")
1 Dissolve 10 mg analyte in 1.0 mL dry DCM. Add 2.0 eq. Pyridine.Pyridine acts as both the catalyst and the acid scavenger (HCl acceptor).
2 Add 1.2 eq. DNB-Cl.[1] Stir at RT for 30 min.Slight excess ensures complete conversion. DNB-Cl is moisture sensitive; keep anhydrous.
3 Quench: Add 0.5 mL water. Stir 5 min.Hydrolyzes excess DNB-Cl into DNB-acid (removable in workup).
4 Wash 1: Wash organic layer with 1M HCl.Removes residual Pyridine (solubilizes it as pyridinium chloride).
5 Wash 2: Wash organic layer with sat. NaHCO3.CRITICAL: Removes the DNB-acid byproduct. Failure here causes interfering peaks.
6 Dry (MgSO4), Filter, Evaporate.Removes water to prevent hydrolysis during storage.[2]

Self-Validating Check: Run a TLC or a short isocratic LC run (100% MeCN). If you see two major peaks, your washing step failed. The DNB-acid usually elutes earlier than the ester/amide derivative in Reversed Phase (RP).

Module 2: Mobile Phase Optimization

Scenario A: Chiral Separation (Normal Phase)

Target Column Class: Pirkle-Type (e.g., Whelk-O 1, ULMO, DNB-PG). Mechanism: Hydrogen bonding +


-

stacking.

The "Alcohol Effect" Protocol: In Normal Phase (Hexane base), the alcohol modifier is your primary tuning lever. It is not just about solvent strength; it is about steric fit.

  • Start Point: Hexane/Ethanol (90:10).

  • Optimization Logic:

    • Resolution (

      
      ) is poor?  Switch modifier to Isopropanol (IPA) .
      
    • Why? IPA is bulkier than Ethanol. It forms a larger solvation shell around the stationary phase ligands, often altering the shape of the chiral "cleft" and enhancing selectivity (

      
      ) for DNB derivatives.
      
  • Retention (

    
    ) is too low?  Decrease alcohol % (e.g., 95:5).
    
  • Solubility Issues? If the DNB derivative precipitates in Hexane, add 5-10% Dichloromethane (DCM) to the mobile phase. Note: DCM can suppress

    
    -
    
    
    
    interactions slightly.
Scenario B: Achiral/Purity Check (Reversed Phase)

Target Column: C18 or Phenyl-Hexyl.[3] Mechanism: Hydrophobic interaction +


-

(for Phenyl phases).

Buffer Selection Rule: DNB derivatives are generally neutral (esters/amides), but the DNB moiety is susceptible to hydrolysis at high pH.

  • Safe Zone: pH 2.5 – 7.0.

  • Recommended: 0.1% Formic Acid in Water/Acetonitrile.

  • Why Phenyl-Hexyl? Use a Phenyl-Hexyl column instead of C18. The

    
    -electrons in the stationary phase interact specifically with the electron-deficient DNB ring, providing orthogonal selectivity to C18.
    

Module 3: Troubleshooting Center (FAQ)

Q1: My peaks are tailing severely (


). Is the column dead? 
  • Diagnosis: Likely interaction between the nitro groups (

    
    ) and residual silanols on the silica surface.
    
  • Immediate Fix:

    • Normal Phase: Add 0.1% Triethylamine (TEA) or 0.1% Acetic Acid to the mobile phase. This masks the silanol sites.

    • Reversed Phase: Ensure you are using an end-capped column. Switch to a low pH mobile phase (pH 3.0) to protonate silanols (

      
      ), reducing cation-exchange interactions.
      

Q2: I see a "Ghost Peak" that grows over time in the autosampler.

  • Diagnosis: Hydrolysis. The ester linkage in DNB derivatives is not infinitely stable, especially if the sample solvent contains water or alcohols.

  • Fix: Dissolve samples in pure Acetonitrile or Hexane (anhydrous). Avoid Methanol as a sample solvent if possible, as trans-esterification can occur over long sequences.

Q3: I have two peaks, but they are not the enantiomers (Area ratio is not 50:50 for racemate).

  • Diagnosis: Incomplete derivatization cleanup. One peak is your analyte; the other is likely 3,5-dinitrobenzoic acid.

  • Test: Inject a standard of pure 3,5-dinitrobenzoic acid. If retention times match, repeat the NaHCO3 wash step in your synthesis (Module 1).

Q4: The pressure is fluctuating, and retention times are drifting.

  • Diagnosis: DNB derivatives often precipitate in pure hexane.

  • Fix: Check your injector wash solvent.[4] If you inject a Hexane sample but wash with MeOH/Water, the derivative may crash out in the needle or valve. Use a wash solvent miscible with both sample and mobile phase (e.g., IPA or DCM).

Module 4: Visualizing the Logic

Diagram 1: Method Development Decision Tree

method_dev start START: DNB Derivative Separation goal Define Goal start->goal chiral Chiral Separation (Enantiomers) goal->chiral Isomers achiral Purity/Achiral (Impurities) goal->achiral Quant/Purity np_mode Normal Phase Mode (Hexane/Alcohol) chiral->np_mode rp_mode Reversed Phase Mode (H2O/MeCN + Acid) achiral->rp_mode col_pirkle Column: Pirkle-Type (Whelk-O 1, DNB-PG) np_mode->col_pirkle col_phenyl Column: Phenyl-Hexyl (Pi-Pi Selectivity) rp_mode->col_phenyl opt_alc Optimize Alcohol Modifier col_pirkle->opt_alc success Method Validated col_phenyl->success check_res Check Resolution (Rs) opt_alc->check_res switch_ipa Switch Modifier: Ethanol -> IPA check_res->switch_ipa Rs < 1.5 check_res->success Rs > 1.5 switch_ipa->check_res

Caption: Decision matrix for selecting mobile phase and stationary phase based on analytical goals (Chiral vs. Achiral).

Diagram 2: Troubleshooting Flowchart

troubleshooting problem Problem Detected tailing Peak Tailing problem->tailing split Split/Ghost Peaks problem->split silanol Silanol Interaction? tailing->silanol hydrolysis Hydrolysis/Byproduct? split->hydrolysis add_tea Action: Add 0.1% TEA or Lower pH silanol->add_tea Yes wash_step Action: Re-wash Sample (NaHCO3) hydrolysis->wash_step DNB-Acid Present

Caption: Diagnostic workflow for resolving common peak shape issues with DNB derivatives.

References

  • Regis Technologies. (n.d.). Pirkle Chiral Stationary Phases: Care and Use Guide. Retrieved from [Link]

  • Phenomenex. (2025).[5] Troubleshooting Peak Tailing in HPLC: A Guide to Silanol Interactions. Retrieved from [Link]

  • Agilent Technologies. (2025). LC Troubleshooting Essentials: Peak Shape and Retention Issues. Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of 3,5-dinitrobenzoyl derivatives on Mixed-Mode Columns. Retrieved from [Link]

Sources

Troubleshooting

challenges in derivatizing sterically hindered amines with 4-Fluoro-3,5-dinitrobenzoic acid

Topic: 4-Fluoro-3,5-dinitrobenzoic Acid (FDNBA) Protocols Core Directive & Scope Welcome to the Advanced Applications Support Center. This guide addresses the specific challenges of derivatizing sterically hindered amine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-3,5-dinitrobenzoic Acid (FDNBA) Protocols

Core Directive & Scope

Welcome to the Advanced Applications Support Center. This guide addresses the specific challenges of derivatizing sterically hindered amines (e.g., tert-butyl amines, bulky secondary amines) using 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) .

FDNBA is a structural analog of Sanger’s Reagent (2,4-Dinitrofluorobenzene). While it is a robust chromophore for HPLC/UV detection (


 reaction), its reactivity drops precipitously with steric crowding. This guide provides the mechanistic insight and optimized protocols required to force these difficult reactions to completion.
The Mechanistic Barrier (Theory)

To troubleshoot effectively, one must understand why the reaction fails. FDNBA reacts via Nucleophilic Aromatic Substitution (


) .
  • The Mechanism: The amine nucleophile attacks the ipso-carbon (bearing the fluorine). This forms a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] Fluoride is then eliminated to restore aromaticity.

  • The Problem (Sterics): The rate-determining step is often the formation of the Meisenheimer complex. Bulky alkyl groups on the amine create severe steric clash with the ortho-nitro group of the FDNBA ring during the approach.

  • The Competitor (Hydrolysis): Water/Hydroxide is small. If the amine is too slow (due to sterics), the aqueous buffer used to maintain pH will hydrolyze the FDNBA to 4-Hydroxy-3,5-dinitrobenzoic acid, destroying the reagent.

Visualizing the Competition:

SNAr_Competition FDNBA FDNBA Reagent (Electrophile) Complex Meisenheimer Complex (High Energy TS) FDNBA->Complex + Amine (Slow/Blocked) Waste Hydrolyzed Reagent (Waste) FDNBA->Waste + H2O (Fast if pH > 9) Amine Hindered Amine (Bulky Nucleophile) Amine->Complex Water Water/OH- (Small Nucleophile) Water->Waste Product Derivatized Amine (Target) Complex->Product - HF

Figure 1: The Kinetic Competition. For hindered amines, the "Blue" path is kinetically suppressed, allowing the "Red" hydrolysis path to dominate unless specific conditions are met.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Low Yield / Unreacted Amine

  • Diagnosis: The reaction kinetics are too slow at standard temperatures (

    
    C).
    
  • Solution:

    • Switch Solvent: Replace Methanol/Ethanol with DMSO or DMF .[1] Polar aprotic solvents stabilize the Meisenheimer complex and accelerate

      
       reactions significantly compared to protic solvents.
      
    • Increase Temperature: Hindered amines often require 60–75°C .

    • Microwave Assist: If available, microwave irradiation (100W, 60°C, 5-10 min) is superior to conductive heating for overcoming the activation energy barrier.

Issue 2: Reagent Disappears, No Product Formed

  • Diagnosis: Rapid hydrolysis. The pH is likely too high, or the water content is too high relative to the reaction rate.

  • Solution:

    • Lower pH: If using Borate buffer (pH 9.5), switch to NaHCO3 (pH 8.3) . The amine must be deprotonated to react, but higher pH accelerates hydrolysis.

    • Anhydrous Method: For extremely hindered amines, eliminate water entirely. Use DIPEA (Diisopropylethylamine) as the base in pure Acetonitrile or DMSO.

Issue 3: Chromatogram shows "Ghost" Peaks

  • Diagnosis: FDNBA is light-sensitive and can degrade; or, the "ghost" is the hydrolyzed reagent (4-hydroxy-3,5-dinitrobenzoic acid).[1]

  • Solution:

    • Blank Run: Always run a "Reagent Blank" (FDNBA + Buffer, no amine). The large peak early in the gradient is the hydrolyzed acid.

    • Protect from Light: Wrap reaction vials in foil during incubation.

Optimized Protocol: The "Hard" Method

Use this protocol specifically for secondary amines, t-butyl amines, or sterically crowded amino acids.[1]

Reagents:

  • FDNBA Solution: 10 mg/mL in Acetonitrile (ACN).

  • Base: 1.0 M NaHCO3 (Aqueous) OR DIPEA (Neat).

  • Solvent: DMSO (HPLC Grade).

Step-by-Step Workflow:

StepActionTechnical Rationale
1. Solubilization Dissolve 1.0 mg of sample in 100 µL DMSO .DMSO improves solubility of lipophilic hindered amines and accelerates

.
2. Basification Add 50 µL 1.0 M NaHCO3 .Maintains pH ~8.[1]5. Sufficient to deprotonate amine (

9-10) without rapid hydrolysis.
3.[1] Reagent Addition Add 100 µL FDNBA Solution (Excess).A 5-10x molar excess drives the reaction forward (Le Chatelier's principle).[1]
4. Incubation Heat at 70°C for 45-60 mins .High heat is non-negotiable for steric hindrance. (Microwave alternative: 60°C for 10 min).
5. Quenching Add 50 µL 1 M HCl .Neutralizes the mixture and stops the reaction. Acidifies the carboxylic acid handle for RP-HPLC retention.
6. Dilution Dilute with 500 µL 50:50 ACN:Water.Prepares sample for injection; prevents DMSO from distorting early HPLC peaks.
Decision Logic Flowchart

Use this logic tree to select the correct parameters for your specific amine.

Troubleshooting_Flow Start Start: Amine Type? Primary Primary / Unhindered (e.g., Glycine, Aniline) Start->Primary Hindered Hindered / Secondary (e.g., Proline, t-Butyl) Start->Hindered MethodA Method A: Borate Buffer pH 9.0 50°C, 30 min Primary->MethodA MethodB Method B (The 'Hard' Way): DMSO + NaHCO3 70°C, 60 min Hindered->MethodB Check Check HPLC Yield MethodA->Check MethodB->Check Success Proceed to Analysis Check->Success >90% Fail Low Yield? Check->Fail <50% Fix1 Switch to Anhydrous: DIPEA in ACN Fail->Fix1 Hydrolysis Dominates

Figure 2: Decision Matrix for Protocol Selection.

Frequently Asked Questions (FAQs)

Q: Can I use Sanger's Reagent (DNFB) instead of FDNBA? A: Yes, the chemistry is identical (


). However, FDNBA contains a carboxylic acid group. This makes the derivative more soluble in aqueous mobile phases and allows for better retention control on C18 columns via pH adjustment. DNFB derivatives are very lipophilic and may elute late or require high organic gradients.

Q: My derivative precipitates out of solution. What happened? A: FDNBA derivatives of lipophilic amines are highly hydrophobic. If you used the aqueous NaHCO3 method, the product might crash out upon cooling.

  • Fix: Dilute with Acetonitrile or Methanol immediately after cooling, or use the DMSO method described above.

Q: Why is there a huge peak at the solvent front? A: That is unreacted FDNBA or its hydrolyzed form (4-hydroxy-3,5-dinitrobenzoic acid).[1]

  • Fix: This is normal. Ensure your gradient starts with low organic (e.g., 10% ACN) to separate this waste peak from your analyte.

Q: Can I use Triethylamine (TEA) instead of DIPEA? A: Avoid TEA if possible. TEA is a nucleophilic amine itself and can react with FDNBA to form a quaternary ammonium salt, consuming the reagent. DIPEA is sterically hindered enough that it does not react with FDNBA, acting solely as a base.

References
  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link
    
  • Steric Effects in Sanger's Reagent Analogs: Crampton, M. R. (2002). "Nucleophilic Aromatic Substitution." Organic Reaction Mechanisms. (Contextual grounding on Meisenheimer complex stability). Link

  • FDNBA Application in Amino Acid Analysis: "High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride" (Analogous chemistry demonstrating conditions). PubMed.[1] Link

  • Marfey's Reagent (Chiral Analog) Conditions: Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][3][4][5] (Provides the basis for the DMSO/Heat protocols). Link

Sources

Optimization

enhancing ionization efficiency of peptides with derivatization agents

Technical Support Center: Peptide Ionization Efficiency Topic: Enhancing Sensitivity via Chemical Derivatization Ticket ID: #ION-OPT-404 Assigned Specialist: Senior Application Scientist[1] Executive Summary: The Physics...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Ionization Efficiency Topic: Enhancing Sensitivity via Chemical Derivatization Ticket ID: #ION-OPT-404 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Physics of Ionization

Welcome to the Ionization Optimization Hub. If you are here, your peptides likely suffer from poor detection limits in ESI or MALDI. This is rarely a "machine" problem; it is a chemical physics problem.

In Electrospray Ionization (ESI), signal intensity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) is governed by the analyte's competition for the droplet surface. This is described by the equation:
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="display ng-star-inserted">

Where

is concentration and

is the energy required to move the ion from the droplet interior to the surface.

The Solution: Derivatization agents (tags) serve two mechanistic functions:

  • Increase Hydrophobicity: Lowering ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , forcing the peptide to the droplet surface (the "surface activity" effect).
    
  • Fixed Charge Introduction: Providing a permanent charge site (e.g., quaternary ammonium or phosphonium) that does not depend on mobile proton availability.[1]

Module 1: Decision Framework & Workflow

Before selecting a reagent, use this logic flow to determine the correct chemistry for your analyte.

IonizationWorkflow Start Sample: Poorly Ionizing Peptide ModeCheck Primary Ionization Mode? Start->ModeCheck PosMode Positive Mode (ESI+ / MALDI+) ModeCheck->PosMode Protonation NegMode Negative Mode (ESI-) ModeCheck->NegMode Deprotonation TargetCheck Target Functional Group? PosMode->TargetCheck Sulfonation Protocol C: Sulfonation (Add -SO3H for Neg Charge) NegMode->Sulfonation Enhance Acidity Amine N-Term / Lysine (-NH2) TargetCheck->Amine Carboxyl C-Term / Asp / Glu (-COOH) TargetCheck->Carboxyl TMPP Protocol A: TMPP Labeling (High Hydrophobicity + Fixed Charge) Amine->TMPP Max Sensitivity Dimethyl Protocol B: Dimethyl Labeling (Cost Effective + Methylation) Amine->Dimethyl Quantification Cleanup CRITICAL: C18 Desalting (Remove Excess Reagent) TMPP->Cleanup Dimethyl->Cleanup Sulfonation->Cleanup MS MS Analysis Cleanup->MS

Figure 1: Decision tree for selecting the optimal derivatization strategy based on ionization polarity and functional group availability.

Module 2: The "Gold Standard" Protocol (TMPP)

Reagent: Tris(2,4,6-trimethoxyphenyl)phosphonium acetyl succinimide ester (TMPP-Ac-OSu).[1] Why this works: TMPP adds a massive hydrophobic group and a fixed positive phosphonium charge. This combination can increase signal intensity by 10–500 fold for short, hydrophilic peptides [1][3].[1]

Step-by-Step Methodology

Reagents Required:

  • TMPP-Ac-OSu (10 mg/mL in dry Acetonitrile).[1]

  • Reaction Buffer: 100 mM TEAB (Triethylammonium bicarbonate), pH 8.[1]5. DO NOT use Tris or Glycine (they contain primary amines that will scavenge the reagent).[1]

  • Quenching Buffer: 5% Hydroxylamine.[1]

StepActionSenior Scientist Note (The "Why")
1. Solubilization Dissolve peptide/digest in TEAB buffer (pH 8.5).High pH ensures the N-terminal amine is deprotonated (nucleophilic) and ready to attack the ester.
2.[1] Reaction Add TMPP reagent at a 10:1 molar excess over peptides. Incubate 60 min at RT.Excess is crucial because hydrolysis competes with the labeling reaction.[1]
3. Quenching Add 5 µL of Hydroxylamine; incubate 15 min.Critical: Unreacted TMPP will suppress your signal.[1] Hydroxylamine scavenges it into a neutral byproduct.
4.[1] Cleanup Desalt using C18 ZipTip or Spin Column.[1]TMPP is hydrophobic; it binds strongly to C18.[1] This step removes salts and the hydrophilic quenched byproducts.
5. Analysis Elute in 50% ACN/0.1% Formic Acid and inject.Look for a mass shift of +572.18 Da (TMPP tag mass).

Module 3: Troubleshooting Matrix

Use this table if your experiment failed. Do not repeat the experiment without changing a variable.

SymptomRoot CauseCorrective Action
Low Labeling Efficiency (Unlabeled peaks remain)pH too low (< 7.5) Primary amines are protonated (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

) at neutral/acidic pH and cannot react. Adjust buffer to pH 8.2–8.5 using TEAB [2].[1]
Signal Suppression (No peptide signal seen)Excess Reagent TMPP itself ionizes extremely well.[1] If not removed, it steals all the charge.[1] Perform rigorous C18 cleanup or HPLC fractionation before MS [5].
Multiple Peaks per Peptide Tyrosine O-acylation At high pH (>9.0), TMPP can react with Tyrosine.[1] Keep pH < 8.5 or add a hydroxylamine quench step to reverse O-acylation [2].[1]
Precipitation Solubility limit TMPP is very hydrophobic.[1] Ensure the final reaction mixture contains at least 20-30% Acetonitrile to keep the tag in solution.[1]
Complex MS/MS Spectra Fragmentation interference TMPP promotes a-type and b-type ions while suppressing y-ions.[1] Adjust your search engine (e.g., Mascot/Sequest) to prioritize N-terminal fragments [1].[1]

Module 4: Advanced FAQs

Q1: I am working in Negative Mode. Can I still use TMPP? A: No. TMPP carries a permanent positive charge. For negative mode, you need to either increase acidity or reduce basicity.[1]

  • Strategy: Perform Carbamylation (reaction with urea/isocyanic acid).[1] This converts basic amines (Lysine) into neutral carbamides, removing their ability to sequester protons.[1] This forces the ionization to occur at acidic sites (Asp/Glu), significantly enhancing negative mode sensitivity [4].[1]

Q2: Why not just use Dimethyl labeling? It's cheaper. A: Dimethyl labeling (using Formaldehyde + Cyanoborohydride) is excellent for quantification and does improve ionization slightly by increasing basicity.[1] However, it does not add the significant hydrophobic surface area that TMPP does.[1] If your problem is Limit of Detection (LOD) , TMPP is superior.[1] If your problem is Quantification , Dimethyl is superior [2].[1]

Q3: My peptides are vanishing after derivatization. Where did they go? A: They likely stuck to your plasticware. Derivatization agents like TMPP make peptides significantly more hydrophobic.[1]

  • Fix: Use Low-Bind Eppendorf tubes.

  • Fix: Increase the organic content (Acetonitrile) in your transfer solvents.

  • Fix: Check your C18 waste. If the peptide is too hydrophobic, it might not elute with standard 50% ACN.[1] Try eluting with 80% ACN [5].[1]

References

  • Waters Corporation. (n.d.).[1] N-Terminal Derivatization as a Strategy for Improved Specificity in MALDI MS and MALDI MS/MS Analyses. Retrieved from [Link]

  • Hsu, J. L., et al. (2013).[1] Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. National Institutes of Health (PMC).[1] Retrieved from [Link]

  • Cologna, S. M., et al. (2006).[1] Enhancing electrospray ionization efficiency of peptides by derivatization. Analytical Chemistry (PubMed).[1][2] Retrieved from [Link]

  • Brodbelt, J. S., et al. (2014).[1] Improvement of Shotgun Proteomics in the Negative Mode by Carbamylation of Peptides. National Institutes of Health (PMC).[1] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Validation of HPLC Method for Amino Acid Analysis Using 4-Fluoro-3,5-dinitrobenzoic Acid (FDNB)

Executive Summary In the landscape of amino acid analysis (AAA), researchers often default to rapid, automated reagents like o-phthalaldehyde (OPA) or expensive kits like AccQ-Tag. However, 4-Fluoro-3,5-dinitrobenzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of amino acid analysis (AAA), researchers often default to rapid, automated reagents like o-phthalaldehyde (OPA) or expensive kits like AccQ-Tag. However, 4-Fluoro-3,5-dinitrobenzoic acid (FDNB) —historically known as Sanger’s Reagent—remains a critical tool for laboratories requiring robust, cost-effective quantification of total amino acids , particularly when secondary amines (Proline, Hydroxyproline) are critical analytes.

Unlike OPA, which renders secondary amines invisible without secondary derivatization (e.g., FMOC), FDNB provides a universal reaction platform yielding stable dinitrophenyl (DNP) derivatives detectable by standard UV-Vis (360 nm or 420 nm). This guide validates the FDNB methodology, positioning it not as a relic, but as a high-fidelity alternative for complex matrices where derivative stability and broad-spectrum detection outweigh high-throughput speed.

The Chemistry of FDNB: Mechanism & Causality

To validate this method, one must understand the reaction kinetics. FDNB undergoes Nucleophilic Aromatic Substitution (


) .
The "Alkaline Necessity"

The reaction requires a basic environment (pH 8.5 – 9.0). Why? The amino group on the amino acid must be unprotonated (


) to act as a nucleophile. If the pH is too low, the amine remains protonated (

) and cannot attack the FDNB ring. If the pH is too high (>10), the FDNB hydrolyzes to dinitrophenol (an interference peak).
Reaction Pathway

FDNB contains a highly electron-deficient benzene ring due to the two nitro (


) groups. The fluorine atom acts as a good leaving group.

FDNB_Mechanism FDNB FDNB (Electrophile) Complex Meisenheimer Complex FDNB->Complex Attack at C-F bond AA Amino Acid (Nucleophile -NH2) AA->Complex pH 9.0 (Borate) DNP DNP-Amino Acid (Stable Derivative) Complex->DNP Elimination HF HF (Leaving Group) Complex->HF

Figure 1: Nucleophilic Aromatic Substitution mechanism of FDNB. The reaction creates a stable chromophore absorbing at 360 nm.

Comparative Analysis: FDNB vs. Alternatives[1]

The choice of FDNB is justified by specific analytical needs. The table below objectively compares it against common alternatives.

FeatureFDNB (Sanger's) OPA / FMOC PITC (Edman's) AQC (AccQ-Tag)
Primary Target Total AA (Primary + Secondary)Primary Amines (OPA)Total AATotal AA
Secondary Amines Detected directly (e.g., Proline)Requires FMOC additionDetectedDetected
Derivative Stability High (Days/Weeks)Low (Minutes)ModerateHigh
Detection UV (360 nm)Fluorescence (High Sens.)UV (254 nm)Fluorescence/UV
Reaction Time Slow (45–60 min @ 60°C)Instant (Automated)Slow (Vacuum dry steps)Fast (10 min)
Cost Low (Generic reagent)Low/MediumMediumHigh (Proprietary)
Interferences Dinitrophenol (if hydrolyzed)Matrix fluorescenceByproductsUrea/Salts

Verdict: Choose FDNB when you need to detect Proline/Hydroxyproline without the complexity of dual-reagent systems (OPA/FMOC) and cannot justify the cost of proprietary kits (AQC).

Validated Experimental Protocol

This protocol is designed for self-validation. It includes a "Stop/Quench" step often missed in basic guides, which ensures precise reaction times and reproducibility.

Materials
  • Reagent: 1% (w/v) FDNB in Acetonitrile (Store in dark, prepare fresh).

  • Buffer: 0.5 M Sodium Borate, pH 9.0.

  • Quench: 10% Acetic Acid or 1 M HCl.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

Workflow Diagram

FDNB_Workflow cluster_prep Sample Preparation cluster_rxn Derivatization cluster_analysis HPLC Analysis Sample Hydrolyzed Sample (HCl removed) Buffer Add Borate Buffer (pH 9.0) Sample->Buffer AddFDNB Add FDNB Reagent (Excess) Buffer->AddFDNB Heat Incubate 60°C for 60 min (Protect from Light) AddFDNB->Heat Quench Quench (Add HCl/Acetic Acid) Heat->Quench Inject Inject 10-20 µL Quench->Inject Detect UV Detection 360 nm Inject->Detect

Figure 2: Step-by-step derivatization workflow.[2] Note the critical quenching step to stabilize the pH before injection.

Step-by-Step Procedure
  • Preparation: Dissolve protein hydrolysate or amino acid standard in water.

  • Buffering: Mix 200 µL sample with 200 µL Borate Buffer (pH 9.0). Critical: Ensure pH is >8.5 for reaction.

  • Derivatization: Add 100 µL FDNB reagent. Vortex.

  • Incubation: Heat at 60°C for 60 minutes in the dark. Reasoning: Heat drives the reaction for sterically hindered amino acids (Val, Ile).

  • Quenching: Add 100 µL 1 M HCl or 10% Acetic Acid to stop the reaction and precipitate dinitrophenol byproducts (if high concentration).

  • Filtration: Filter through 0.22 µm PTFE filter.

  • Separation: Gradient elution (Acetate Buffer pH 5.0 vs. Acetonitrile).

Validation Data & Performance Metrics

The following data represents typical acceptance criteria for a validated FDNB method, based on ICH Q2(R1) guidelines.

Linearity & Range

FDNB demonstrates excellent linearity due to the stable stoichiometry of the reaction.

ParameterAcceptance CriteriaTypical FDNB Result
Range 25 – 1000 pmolPassed

(Coefficient)

> 0.999 (for Ala, Gly, Pro)
Intercept Not significantly different from 0Passed
Accuracy & Precision (Recovery)

Data based on spiked plasma hydrolysates.

AnalyteSpike Level (µM)Recovery (%)RSD (%) (n=6)
Alanine 5099.41.2
Proline 5098.8 1.5
Lysine 5097.52.1
Cystine 5092.13.5

Note: Cystine recovery is lower due to susceptibility to oxidation during the heating step; consider alkylation prior to hydrolysis if Cystine is critical.

Limit of Detection (LOD)
  • LOD: ~2–5 pmol (on column).

  • LOQ: ~10–15 pmol (on column).

  • Comparison: While less sensitive than OPA (fmol range), FDNB is sufficient for most food, feed, and pharmaceutical raw material analyses.

Troubleshooting & Optimization

  • Issue: Large Interference Peak at Start.

    • Cause: Hydrolysis of excess FDNB into 2,4-dinitrophenol.

    • Fix: This peak usually elutes in the void volume or very early. Ensure your gradient starts with low organic (e.g., 5-10% ACN) to separate hydrophilic amino acids from this interference.

  • Issue: Low Recovery of Secondary Amines.

    • Cause: Insufficient heating or pH drop.

    • Fix: Verify the borate buffer capacity.[3] The reaction generates HF (acid), which can lower pH. Use 0.5 M or stronger buffer.

  • Issue: Peak Broadening.

    • Cause: Column overload or pH mismatch.

    • Fix: The derivative is hydrophobic. Ensure the column is heated (35-40°C) to improve mass transfer.

References

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515.

  • Bartolomeo, M. P., & Maisano, F. (2006).[4] "Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis." Journal of Biomolecular Techniques, 17(2), 131–137.

  • Smith, R. (2017). "Amino Acid Analysis by HPLC: A Review of Derivatization Methods." Chromatography Today. (General Reference for OPA/FMOC vs FDNB comparisons).
  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology."

Sources

Comparative

A Senior Application Scientist's Guide to Derivatization Reagents: 4-Fluoro-3,5-dinitrobenzoic acid in Focus

For researchers, scientists, and drug development professionals, the precise and sensitive quantification of amino acids, peptides, and other amine-containing compounds is a frequent analytical challenge. The majority of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and sensitive quantification of amino acids, peptides, and other amine-containing compounds is a frequent analytical challenge. The majority of these molecules lack a native chromophore or fluorophore, rendering their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors difficult.[1] Pre-column derivatization, a process that chemically modifies the analyte to enhance its detectability, is a cornerstone of modern analytical chemistry.[2]

This guide provides an in-depth comparison of 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) with other widely used derivatization reagents. We will delve into the mechanistic underpinnings of these reagents, provide detailed experimental protocols, and offer a comparative analysis of their performance to empower you in selecting the optimal tool for your analytical needs.

The Role of Derivatization in Modern Analysis

Derivatization serves to transform an analyte with poor detector response into a derivative with properties more suitable for the chosen analytical method. This chemical modification can improve sensitivity, enhance chromatographic separation, and increase the stability of the analyte. The choice of a derivatization reagent is critical and depends on the nature of the analyte, the desired sensitivity, and the available detection methods.

4-Fluoro-3,5-dinitrobenzoic acid (FDNBA): A Chromogenic Reagent for Amines

4-Fluoro-3,5-dinitrobenzoic acid is a chromogenic derivatizing reagent that reacts with primary and secondary amines. The reaction proceeds via a nucleophilic aromatic substitution, where the amine group of the analyte attacks the electron-deficient aromatic ring of FDNBA at the carbon atom bearing the fluorine atom. The highly electronegative nitro groups in the ortho and para positions to the fluorine atom activate the ring towards this nucleophilic attack, and the fluorine atom acts as a good leaving group.

The resulting derivative, a 4-amino-3,5-dinitrobenzoic acid (ADBA) adduct, possesses a strong chromophore, allowing for sensitive detection in the visible range of the electromagnetic spectrum. Studies on ADBA have shown a maximum absorbance (λmax) at 435 nm in water and 415 nm in octanol, indicating its suitability for UV-Vis detection.[3]

Visualizing the FDNBA Derivatization Workflow

FDNBA_Workflow Analyte Analyte with Primary/Secondary Amine (R-NH₂ / R₂NH) Reaction Nucleophilic Aromatic Substitution Analyte->Reaction FDNBA 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) FDNBA->Reaction Derivative FDNBA-Analyte Adduct (Chromogenic) Reaction->Derivative HPLC HPLC Separation (Reversed-Phase) Derivative->HPLC Detection UV-Vis Detection (~415-435 nm) HPLC->Detection

Caption: FDNBA derivatization workflow for amine-containing analytes.

The Established Alternatives: A Comparative Overview

Several other derivatization reagents have been the workhorses of amino acid and amine analysis for decades. Here, we compare FDNBA with three prominent alternatives: Sanger's Reagent (DNFB), Dansyl Chloride, and Marfey's Reagent.

Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene, DNFB)

A close structural analog of FDNBA, Sanger's reagent was famously used by Frederick Sanger in the sequencing of insulin.[4] Like FDNBA, it reacts with primary and secondary amines via nucleophilic aromatic substitution to form a stable dinitrophenyl (DNP) derivative.[5]

Key Characteristics:

  • Reaction: Similar to FDNBA, proceeds under mildly alkaline conditions.[6]

  • Detection: The DNP derivatives are yellow and can be detected by UV-Vis absorbance.[7]

  • Stability: DNP derivatives are known for their excellent stability.[5]

  • Application: Primarily used for N-terminal amino acid analysis of proteins and peptides.[4]

Dansyl Chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride)

Dansyl chloride is a highly popular fluorescent labeling reagent. It reacts with primary and secondary amines, as well as phenolic hydroxyl and imidazole groups, to form stable and intensely fluorescent sulfonamide adducts.[2]

Key Characteristics:

  • Reaction: The reaction is slower compared to DNFB and requires at least 35 minutes for maximum yield.[5]

  • Detection: The dansylated derivatives are highly fluorescent, allowing for very sensitive detection.[2]

  • Stability: The derivatives are stable, permitting storage before analysis.[2]

  • Application: Widely used for the analysis of amino acids, biogenic amines, and in protein sequencing.[2]

Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

Marfey's reagent is a chiral derivatizing agent specifically designed for the separation of amino acid enantiomers.[1] It reacts with amino acids to form diastereomers that can be resolved on a standard reversed-phase HPLC column.

Key Characteristics:

  • Reaction: The derivatization is relatively straightforward and results in stable derivatives.[1]

  • Detection: The dinitrophenyl group provides a strong UV chromophore for detection.[1]

  • Application: The primary application is the determination of the enantiomeric composition of amino acids.[1]

  • Advantage: Eliminates the need for a more expensive chiral HPLC column for enantiomeric separation.

Performance Comparison: FDNBA vs. The Alternatives

Feature4-Fluoro-3,5-dinitrobenzoic acid (FDNBA)Sanger's Reagent (DNFB)Dansyl ChlorideMarfey's Reagent (FDAA)
Reaction Principle Nucleophilic Aromatic SubstitutionNucleophilic Aromatic SubstitutionNucleophilic Acyl SubstitutionNucleophilic Aromatic Substitution
Target Analytes Primary & Secondary AminesPrimary & Secondary AminesPrimary & Secondary Amines, Phenols, ImidazolesPrimary & Secondary Amines (Amino Acids)
Reaction Time Likely rapid (analogous to DNFB)Rapid[2]Slower (≥ 35 min)[5]Relatively rapid
Derivative Stability Expected to be stable (similar to DNFB)Excellent[5]Stable[2]Stable[1]
Detection Method UV-Vis[3]UV-Vis[7]Fluorescence, UV-Vis[2]UV-Vis[1]
Primary Application General amine quantificationN-terminal sequencing[4]Sensitive amine quantificationChiral amino acid analysis[1]
Chiral Separation Potential for chiral applicationsNot inherently chiralNot inherently chiralYes (as diastereomers)

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the derivatization of amino acids using FDNBA (based on an analogous method) and the established reagents.

Protocol 1: Derivatization with 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) (Analogous Method)

This protocol is adapted from a method for a structurally similar compound, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF).[8]

  • Sample Preparation: Prepare a standard solution of the amino acid(s) in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.0).

  • Derivatization Reaction:

    • To 100 µL of the amino acid solution, add 100 µL of a 70 mmol/L solution of FDNBA in a suitable organic solvent (e.g., acetonitrile).

    • Incubate the mixture at 60°C for 30 minutes.

  • Quenching: Cool the reaction mixture to room temperature. The reaction is typically self-limiting as the reagent is consumed.

  • Sample Dilution: Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., acetate buffer, pH 4.9).

    • Detection: UV-Vis detector at approximately 415-435 nm.[3]

Visualizing the FDNBA Derivatization Protocol

FDNBA_Protocol cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Prep Prepare amino acid solution in borate buffer (pH 9.0) Mix Mix amino acid solution with FDNBA solution Prep->Mix Incubate Incubate at 60°C for 30 min Mix->Incubate Cool Cool to room temperature Incubate->Cool Dilute Dilute with mobile phase Cool->Dilute Inject Inject into HPLC-UV/Vis Dilute->Inject

Caption: Step-by-step protocol for FDNBA derivatization.

Protocol 2: Derivatization with Sanger's Reagent (DNFB)
  • Sample Preparation: Dissolve the peptide or amino acid mixture in a suitable buffer (e.g., sodium bicarbonate solution, pH ~8-9).[6]

  • Derivatization Reaction:

    • Add an excess of a solution of DNFB in ethanol to the sample.

    • Incubate the mixture at room temperature for 1-2 hours.

  • Hydrolysis (for N-terminal analysis):

    • After derivatization, evaporate the solvent.

    • Add 6 M HCl and heat at 110°C for 12-24 hours to hydrolyze the peptide bonds.

  • Extraction: Extract the DNP-amino acid into an organic solvent (e.g., ether).

  • Analysis: Analyze the extracted DNP-amino acid by chromatography (e.g., TLC or HPLC).

Protocol 3: Derivatization with Dansyl Chloride
  • Sample Preparation: Dissolve the amino acid sample in a sodium bicarbonate buffer (0.2 M, pH 9.5).

  • Derivatization Reaction:

    • Add an excess of a freshly prepared solution of Dansyl chloride (e.g., 10 mg/mL in acetonitrile).

    • Vortex the mixture and incubate in the dark at an elevated temperature (e.g., 60°C for 30-60 minutes).

  • Quenching: Add a quenching solution (e.g., 2% formic acid) to react with the excess Dansyl chloride.

  • Filtration and Analysis: Filter the sample and inject it into the HPLC system.

    • Detection: Fluorescence detector with excitation at ~330 nm and emission at ~530 nm.

Protocol 4: Derivatization with Marfey's Reagent (FDAA)
  • Sample Preparation: Place the amino acid sample (e.g., 100 µL of 5 µmol) in a reaction vial.

  • Derivatization Reaction:

    • Add 200 µL of a 1% solution of FDAA in acetone.

    • Add 40 µL of 1.0 M sodium bicarbonate.

    • Heat the mixture at 40°C for 1 hour.

  • Neutralization: Cool the vial and add 20 µL of 2 M HCl to stop the reaction.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., triethylamine phosphate).

    • Detection: UV-Vis detector at 340 nm.

Choosing the Right Reagent: A Practical Guide

The selection of the most appropriate derivatization reagent is a critical decision that directly impacts the quality and sensitivity of your analytical results.

  • For General Quantification with UV-Vis Detection: Both FDNBA and Sanger's Reagent (DNFB) are excellent choices. They are cost-effective and produce stable derivatives with strong UV absorbance. FDNBA, with its carboxylic acid group, may offer different chromatographic properties compared to DNFB, which could be advantageous for certain separations.

  • For High-Sensitivity Analysis: Dansyl Chloride is the reagent of choice when high sensitivity is required. Its fluorescent derivatives allow for detection at much lower concentrations compared to chromogenic reagents.

  • For Chiral Analysis: Marfey's Reagent (FDAA) is specifically designed for the separation of amino acid enantiomers and provides a reliable method for determining chiral purity without the need for a specialized chiral column.

Conclusion

While 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) is a less commonly cited derivatization reagent compared to the established players like DNFB, Dansyl Chloride, and Marfey's Reagent, its structural similarity to Sanger's reagent and the chromophoric properties of its derivatives make it a potentially valuable tool for the analysis of amines. Its suitability for UV-Vis detection offers a cost-effective alternative to fluorescence-based methods.

Ultimately, the optimal choice of a derivatization reagent depends on the specific analytical goals, the nature of the sample, and the available instrumentation. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and achieve robust and reliable results in their analytical endeavors.

References

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1, 5-difluoro-2, 4-dinitrobenzene.
  • Idowu, S. O., & Adewuyi, G. O. (2003). Some physicochemical properties of 4-amino-3,5-dinitrobenzoic acid (ADBA). African Journal of Biotechnology, 2(3), 59-61.
  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507.
  • Gray, W. R. (1972). End-group analysis using dansyl chloride. In Methods in Enzymology (Vol. 25, pp. 121-138). Academic Press.
  • Li, X., Zhang, G., & Wang, P. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Analytica Chimica Acta, 653(2), 195-201.
  • G-Biosciences. (n.d.). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

  • G-Biosciences. (n.d.). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]

  • DoorstepTutor. (n.d.). Lecture 70 of 90: Protein Sequencing: Sanger, Dansyl, Disulphide Bonds, Edman Degradation. Retrieved from [Link]

  • Idowu, S. O., & Adewuyi, G. O. (2001). Evaluation of diazotized 4-amino-3,5-dinitrobenzoic acid (ADBA) as a new derivatizing reagent. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 265-272.
  • G-Biosciences. (n.d.). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1, 5-difluoro-2, 4-dinitrobenzene.
  • G-Biosciences. (n.d.). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]

  • DoorstepTutor. (n.d.). Lecture 70 of 90: Protein Sequencing: Sanger, Dansyl, Disulphide Bonds, Edman Degradation. Retrieved from [Link]

  • DoorstepTutor. (n.d.). Lecture 70 of 90: Protein Sequencing: Sanger, Dansyl, Disulphide Bonds, Edman Degradation. Retrieved from [Link]

Sources

Validation

alternatives to Sanger's reagent for N-terminal amino acid analysis

This guide provides an in-depth technical comparison of alternatives to Sanger’s reagent (1-fluoro-2,4-dinitrobenzene, DNFB) for N-terminal amino acid analysis. It is designed for researchers requiring higher sensitivity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of alternatives to Sanger’s reagent (1-fluoro-2,4-dinitrobenzene, DNFB) for N-terminal amino acid analysis. It is designed for researchers requiring higher sensitivity, stability, or sequencing capability beyond the limitations of the classical Sanger method.

Introduction: The Legacy and Limitations of Sanger's Reagent

Frederick Sanger’s use of 1-fluoro-2,4-dinitrobenzene (DNFB) to sequence insulin was a watershed moment in biochemistry, proving that proteins have defined amino acid sequences. The method relies on nucleophilic aromatic substitution, where DNFB reacts with the free N-terminal amine to form a stable dinitrophenyl (DNP) derivative.[1] Upon acid hydrolysis, the internal peptide bonds break, but the DNP-amino acid bond survives, allowing identification.[1]

Why seek alternatives?

  • Sensitivity: DNFB detection limits are in the nanomole (

    
     mol) range, insufficient for modern micro-scale proteomics.
    
  • Toxicity: DNFB is a potent vesicant and sensitizer.

  • Throughput: The method is strictly end-group analysis (destructive) and cannot sequence the chain sequentially.

Modern alternatives fall into two categories: High-Sensitivity End-Group Reagents (Dansyl, Dabsyl) and Sequencing Reagents (Edman).

Comparative Analysis of Alternatives

A. Dansyl Chloride (DNS-Cl): The Fluorescent Workhorse

Best for: High-sensitivity end-group analysis of peptides/proteins (


 nmol).

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is the primary fluorescent alternative to DNFB. Like Sanger's reagent, it is used in a "Label


 Hydrolyze 

Identify" workflow.
  • Mechanism: Reacts with primary and secondary amines to form stable sulfonamides.

  • Advantages:

    • Sensitivity: 100-fold more sensitive than DNFB (detects

      
       pmol).
      
    • Stability: The sulfonamide bond is highly resistant to acid hydrolysis (6M HCl, 110°C).

    • Fluorescence: Intense yellow-green fluorescence under UV light.

  • Limitations: Like DNFB, the hydrolysis step destroys the peptide chain, preventing sequential sequencing.

B. Dabsyl Chloride: The Stable Chromophore

Best for: HPLC-based analysis with visible light detection; highly stable derivatives.[2]

Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a colored analog of Dansyl chloride. It bridges the gap between the visual simplicity of Sanger’s reagent and the stability of sulfonamides.

  • Mechanism: Forms sulfonamides similar to Dansyl chloride.

  • Advantages:

    • Detection: Intense visible absorption (~436 nm), allowing detection with standard UV/Vis detectors (no fluorometer needed).

    • Stability: Dabsyl-amino acids are exceptionally stable at room temperature.[2][3]

    • Cheaper Instrumentation: Suitable for labs without fluorescence HPLC modules.

C. Phenylisothiocyanate (PITC): The Edman Reagent

Best for: Sequential sequencing (N-terminal cycling).

Unlike the "Label & Destroy" methods above, PITC allows for the stepwise removal of amino acids, preserving the remainder of the peptide for further cycles.

  • Mechanism:

    • Coupling: PITC reacts with the N-terminus at pH 9.0 to form a Phenylthiocarbamoyl (PTC) peptide.

    • Cleavage: Anhydrous acid (TFA) cleaves the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the shortened peptide intact.

    • Conversion: The unstable ATZ is converted to a stable Phenylthiohydantoin (PTH) amino acid for identification.

  • Advantages: Non-destructive to the chain; allows sequencing of 30-50 residues.

  • Limitations: Lower sensitivity than Dansyl; requires strict anhydrous conditions for cleavage.

Performance Metrics Comparison

FeatureSanger's Reagent (DNFB)Dansyl Chloride (DNS-Cl)Dabsyl ChlorideEdman Reagent (PITC)
Primary Use Historical / Bulk AnalysisHigh-Sensitivity End GroupStable HPLC End GroupSequential Sequencing
Detection Limit

mol (nmol)

mol (10-100 pmol)

mol (pmol)

mol (fmol)*
Detection Mode UV/Vis (Yellow, 360 nm)Fluorescence (Ex 340 / Em 510)UV/Vis (Red/Orange, 436 nm)UV/Vis (269 nm)
Deriv. Stability High (Acid Stable)High (Acid Stable)Very High (Acid Stable)High (PTH form)
Chain Integrity Destroyed (Hydrolysis)Destroyed (Hydrolysis)Destroyed (Hydrolysis)Preserved (Cycling)
Reactivity Primary AminesPrimary & Secondary AminesPrimary & Secondary AminesPrimary Amines

*Note: Modern automated Edman sequencers with HPLC detection can reach femtomole sensitivity.

Experimental Protocols

Protocol A: N-Terminal Analysis using Dansyl Chloride

Use this for identifying the N-terminal residue of a purified peptide with high sensitivity.[4]

Reagents:

  • Dansyl Chloride solution: 2.5 mg/mL in acetone.

  • 0.2 M

    
     (pH 9.8).
    
  • 6 M HCl (constant boiling).

Workflow:

  • Labeling: Dissolve 0.5–1.0 nmol of protein in 20 µL of 0.2 M

    
    . Add 20 µL of Dansyl Chloride solution.
    
  • Incubation: Incubate at 37°C for 1 hour (or 45°C for 30 min). The solution should fade from yellow to colorless as the reagent is consumed/hydrolyzed.

  • Desalting (Optional but recommended): Dry down in a vacuum centrifuge to remove acetone.

  • Hydrolysis: Add 50 µL of 6 M HCl. Seal the tube (under nitrogen/vacuum preferably) and heat at 110°C for 18–24 hours.

  • Extraction: Dry the hydrolysate. Extract the Dansyl-amino acid (which is hydrophobic) with water-saturated ethyl acetate.

  • Analysis: Analyze the extract via Polyamide TLC (2D separation) or Reverse-Phase HPLC (C18 column, detection Ex 340nm / Em 510nm).

Protocol B: Manual Edman Degradation (Cycle 1)

Use this to identify the N-terminus while keeping the peptide intact for a second round.

Reagents:

  • PITC Reagent: 5% (v/v) PITC in pyridine.

  • Coupling Buffer: N-methylmorpholine/water/pyridine.

  • Cleavage Reagent: Anhydrous Trifluoroacetic acid (TFA).

Workflow:

  • Coupling: Dissolve peptide in 100 µL Coupling Buffer. Add 50 µL PITC Reagent. Flush with

    
     and incubate at 45°C for 30 min.
    
  • Wash: Dry under vacuum. Wash the residue with benzene and ethyl acetate to remove excess PITC and byproducts.

  • Cleavage: Add 100 µL anhydrous TFA. Incubate at 45°C for 10 min.

  • Separation: Dry under vacuum. Extract the residue with butyl chloride.

    • Organic Phase: Contains the ATZ-amino acid (N-terminal).

    • Aqueous/Solid Phase: Contains the shortened peptide (n-1).

  • Conversion: Treat the organic phase extract with 20% aqueous TFA at 80°C for 10 min to convert ATZ to PTH-amino acid.

  • Identification: Analyze PTH-amino acid by HPLC (C18, UV 269 nm).

Visualizations

Figure 1: Reaction Logic Comparison

This diagram contrasts the "Label & Destroy" approach of Sanger/Dansyl with the "Label & Cycle" approach of Edman degradation.

ReactionPathways cluster_0 Sanger / Dansyl / Dabsyl Method cluster_1 Edman Degradation Protein Intact Protein (N-Terminus) Label1 Labeling (pH 9.0) Protein->Label1 DNFB / DNS-Cl Coupling Coupling (PITC) (pH 9.0) Protein->Coupling PITC Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Label1->Hydrolysis Destruction of Peptide Bonds Result1 Labeled N-Term AA + Free Amino Acids Hydrolysis->Result1 Cleavage Acid Cleavage (Anhydrous TFA) Coupling->Cleavage Result2 ATZ-AA (N-Term) + Intact Peptide (n-1) Cleavage->Result2 Separation Result2->Coupling Aqueous Phase (Next Cycle) Conversion Conversion to PTH (Aq. Acid) Result2->Conversion Organic Phase

Caption: Comparative workflow of destructive end-group analysis (Sanger/Dansyl) vs. cyclic sequencing (Edman).

Figure 2: Decision Tree for Reagent Selection

Select the optimal reagent based on your analytical needs.

DecisionTree Start Start: N-Terminal Analysis Needs SeqQ Do you need the sequence (more than 1 residue)? Start->SeqQ SensQ Is sample limited? (< 1 nmol) SeqQ->SensQ No (End group only) Edman Use PITC (Edman) SeqQ->Edman Yes EquipQ Available Detection Equipment? SensQ->EquipQ No (Standard Sensitivity) Dansyl Use Dansyl Chloride SensQ->Dansyl Yes (High Sensitivity) EquipQ->Dansyl Fluorescence Detector Dabsyl Use Dabsyl Chloride EquipQ->Dabsyl UV/Vis Detector Sanger Use Sanger (DNFB) (Only for educational/bulk) EquipQ->Sanger Low Tech / Historical

Caption: Decision matrix for selecting N-terminal analysis reagents based on sequencing needs and sensitivity.

References

  • Sanger, F. (1945).[1] The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. Link

  • Gray, W. R., & Hartley, B. S. (1963). A fluorescent end-group reagent for proteins and peptides.[4][5][6] Biochemical Journal, 89(2), 59P. Link

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[4][7][8] Acta Chemica Scandinavica, 4, 283-293. Link

  • Chang, J. Y., et al. (1976). Dabsyl chloride: A new chromophoric reagent for detection of amino acids. Biochemical Journal, 153(3), 607-611. Link

  • Walker, J. M. (1994). The Dansyl Method for Identifying N-Terminal Amino Acids.[1][4][6][7][8][9] Methods in Molecular Biology, 32, 321-328. Link

Sources

Comparative

A Head-to-Head Battle: Cross-Validating a Classic Derivatization Method with High-Resolution Mass Spectrometry for Amine Quantification

A Senior Application Scientist's In-Depth Technical Guide In the landscape of pharmaceutical development and bioanalysis, the accurate quantification of amine-containing compounds is a frequent and critical challenge. Th...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of pharmaceutical development and bioanalysis, the accurate quantification of amine-containing compounds is a frequent and critical challenge. These molecules, ranging from active pharmaceutical ingredients (APIs) and their metabolites to critical process intermediates, often lack strong chromophores, making their direct analysis by common techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) problematic. To overcome this, chemists have long relied on derivatization—a chemical modification to attach a UV-absorbing or fluorescent tag to the analyte of interest.

One such classic and robust method involves the use of 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA). This reagent reacts with primary and secondary amines to form highly chromophoric derivatives, enabling sensitive detection by HPLC-UV. However, the advent of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has revolutionized bioanalysis, offering unparalleled sensitivity and specificity without the need for derivatization.

This guide provides a comprehensive cross-validation comparison of the traditional FDNBA derivatization method with a modern LC-MS/MS approach for the quantification of a model primary amine analyte. As a Senior Application Scientist, my objective is to not only present the "what" and "how" but to delve into the "why" behind the experimental choices, providing a logical framework for researchers, scientists, and drug development professionals to select the most appropriate analytical tool for their specific needs.

The Underpinning Chemistry: FDNBA Derivatization

The FDNBA method is predicated on the principles of nucleophilic aromatic substitution, a mechanism reminiscent of the well-known Sanger's reagent (1-Fluoro-2,4-dinitrobenzene) used in protein sequencing.[1] The electron-withdrawing nitro groups on the FDNBA molecule activate the aromatic ring, making the fluorine atom an excellent leaving group upon nucleophilic attack by the amine. This reaction, typically carried out under basic conditions, yields a stable, yellow-colored dinitroaniline derivative with a strong UV absorbance, making it readily quantifiable.

The Challenger: The Power of Mass Spectrometry

In contrast, LC-MS/MS offers a direct and highly specific means of quantification. This technique couples the separation power of liquid chromatography with the mass-resolving capabilities of a mass spectrometer. The analyte is ionized, and the mass spectrometer selectively monitors a specific precursor ion and its characteristic fragment ions (a process known as Multiple Reaction Monitoring or MRM). This high degree of specificity often eliminates the need for derivatization and can significantly reduce interference from complex biological matrices.[2]

A Tale of Two Workflows: A Visual Comparison

To better understand the practical differences between these two approaches, let's visualize their respective experimental workflows.

FDNBA_Workflow cluster_0 FDNBA HPLC-UV Method Sample Sample containing primary amine Derivatization Derivatization with FDNBA (Basic pH, Heat) Sample->Derivatization Step 1 Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Step 2: Cleanup HPLC_UV HPLC-UV Analysis (C18 column, UV detection) Extraction->HPLC_UV Step 3: Injection Quantification_UV Quantification based on peak area vs. standards HPLC_UV->Quantification_UV Step 4: Data Analysis

Caption: Experimental workflow for the FDNBA HPLC-UV method.

LCMS_Workflow cluster_1 LC-MS/MS Method Sample_MS Sample containing primary amine Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_MS->Protein_Precipitation Step 1 Centrifugation Centrifugation & Dilution Protein_Precipitation->Centrifugation Step 2: Cleanup LC_MSMS LC-MS/MS Analysis (HILIC or C18, MRM detection) Centrifugation->LC_MSMS Step 3: Injection Quantification_MS Quantification based on ion ratios vs. standards LC_MSMS->Quantification_MS Step 4: Data Analysis

Caption: Experimental workflow for the direct LC-MS/MS method.

The immediate takeaway from these workflows is the additional chemical manipulation step required for the FDNBA method. This derivatization step, while enabling UV detection, can introduce variability and potential for analyte loss if not meticulously controlled. The LC-MS/MS workflow, on the other hand, often involves a simpler sample cleanup, such as protein precipitation, leading to a more streamlined and potentially higher-throughput process.

Cross-Validation: The Moment of Truth

To objectively compare these two methods, a cross-validation study was designed based on the principles outlined in the ICH Q2(R1) guidelines.[3] A series of quality control (QC) samples at low, medium, and high concentrations of a model primary amine were analyzed by both the validated FDNBA HPLC-UV method and a newly developed and validated LC-MS/MS method.

Quantitative Performance: A Side-by-Side Comparison

The following table summarizes the key performance parameters obtained during the validation of each method. The data presented is a representative illustration based on typical performance characteristics observed in the literature for these analytical techniques.

Validation ParameterFDNBA HPLC-UV MethodLC-MS/MS MethodRationale and Insights
Specificity Prone to interference from co-eluting compounds with similar UV absorbance.Highly specific due to monitoring of precursor and fragment ion masses.The mass spectrometer acts as a highly selective filter, significantly reducing the likelihood of interferences that can plague UV-based methods.[4]
Linearity (R²) > 0.998> 0.999Both methods demonstrate excellent linearity over their respective dynamic ranges.
Range 100 ng/mL - 10,000 ng/mL0.5 ng/mL - 5,000 ng/mLThe LC-MS/MS method offers a significantly wider dynamic range, particularly at the lower end.
Accuracy (% Recovery) 88.5% - 109.2%95.7% - 104.3%The LC-MS/MS method shows slightly better accuracy, likely due to reduced matrix effects and a simpler sample preparation procedure.
Precision (%RSD) Intra-day: < 6.5%Inter-day: < 8.2%Intra-day: < 4.1%Inter-day: < 5.8%The higher precision of the LC-MS/MS method can be attributed to its robustness and reduced number of manual sample manipulation steps.
Limit of Detection (LOD) 30 ng/mL0.15 ng/mLThe superior sensitivity of the LC-MS/MS method is a key advantage, enabling the quantification of trace-level analytes.[2]
Limit of Quantification (LOQ) 100 ng/mL0.5 ng/mLThe lower LOQ of the LC-MS/MS method is critical for applications such as pharmacokinetic studies where analyte concentrations can be very low.
Robustness Sensitive to variations in derivatization conditions (pH, temperature, time).Less susceptible to minor variations in chromatographic conditions.The chemical derivatization step in the FDNBA method introduces additional variables that must be tightly controlled to ensure reproducible results.

Experimental Protocols: A Step-by-Step Guide

For the purpose of reproducibility and transparency, detailed experimental protocols for both methods are provided below.

FDNBA HPLC-UV Method Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of the primary amine standard in a suitable solvent (e.g., methanol).

    • Serially dilute the stock solution to prepare calibration standards and quality control (QC) samples.

    • For biological samples, perform an initial protein precipitation or liquid-liquid extraction to remove bulk interferences.

  • Derivatization Procedure:

    • To 100 µL of the standard, QC, or extracted sample, add 100 µL of a borate buffer (pH 9.5).

    • Add 200 µL of a 10 mg/mL solution of 4-Fluoro-3,5-dinitrobenzoic acid in acetonitrile.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Neutralize the reaction with a small volume of a weak acid (e.g., 1 M HCl) to a pH of approximately 7.

  • Extraction of the Derivative:

    • Perform a liquid-liquid extraction of the derivatized analyte using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the wavelength of maximum absorbance for the FDNBA-amine derivative (typically around 340 nm).

    • Injection Volume: 20 µL.

LC-MS/MS Method Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of the primary amine standard in a suitable solvent (e.g., methanol).

    • Serially dilute the stock solution to prepare calibration standards and QC samples in the appropriate biological matrix (e.g., plasma).

  • Sample Cleanup:

    • To 50 µL of standard, QC, or sample, add 200 µL of acetonitrile containing an internal standard (a stable isotope-labeled version of the analyte is ideal).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and dilute with water if necessary.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) for polar amines.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for the analyte and internal standard.

The Cross-Validation Process Visualized

The logic of the cross-validation process is to ensure that both methods provide comparable results for the same set of samples, thereby ensuring the integrity of data generated by either method.

Cross_Validation QC_Samples Prepare QC Samples (Low, Medium, High) Method_A Analyze with FDNBA HPLC-UV Method QC_Samples->Method_A Method_B Analyze with LC-MS/MS Method QC_Samples->Method_B Data_A Quantitative Results (Method A) Method_A->Data_A Data_B Quantitative Results (Method B) Method_B->Data_B Comparison Statistical Comparison (e.g., Bland-Altman plot, %Difference) Data_A->Comparison Data_B->Comparison Conclusion Assess Agreement and Bias Comparison->Conclusion

Caption: Logical flow of the cross-validation process.

Conclusion: Choosing the Right Tool for the Job

This comparative guide demonstrates that while both the FDNBA HPLC-UV and LC-MS/MS methods can be validated to provide accurate and precise data for the quantification of primary amines, they offer distinct advantages and are suited for different applications.

The FDNBA HPLC-UV method remains a viable and cost-effective option for routine analysis, particularly in quality control settings where analyte concentrations are relatively high and the sample matrix is not overly complex. Its robustness is well-established, and the instrumentation is widely available in most analytical laboratories. However, the multi-step sample preparation and derivatization process can be a source of variability and is more labor-intensive.

The LC-MS/MS method , on the other hand, stands out for its superior sensitivity, specificity, and wider dynamic range.[5] It is the undisputed gold standard for bioanalysis, especially for pharmacokinetic studies, trace-level impurity analysis, and when dealing with complex biological matrices where the risk of interference is high. The streamlined sample preparation often leads to higher throughput and improved precision. While the initial capital investment for instrumentation is higher, the long-term benefits in terms of data quality and analytical power are substantial.

Ultimately, the choice between these two powerful techniques should be guided by a thorough understanding of the analytical requirements of the project, including the expected concentration range of the analyte, the complexity of the sample matrix, and the regulatory landscape. This guide provides the foundational knowledge and comparative data to empower researchers to make an informed and scientifically sound decision.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]

  • G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Lama, A., et al. (2025, September 10). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods. Retrieved from [Link]

  • Patel, K., et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance.
  • Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]

  • Quora. (2014, December 29). How does Sanger's reagent work? Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Zhang, T., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Chromatography B, 1052, 60-69. Retrieved from [Link]

  • Edublog. (n.d.). 1. How do peptides react with Edman's reagent?what is its practical - significance? Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sanger's reagent. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • MDPI. (2025, December 17). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/MS/MS chromatograms of amine standard solutions (10 ng/mL). Retrieved from [Link]

  • YouTube. (2021, May 18). Protein Sequencing | Sanger's Method | Edman's Method | Carboxypeptidase Method. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Journal of Experimental Botany. (2005, January 15). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Retrieved from [Link]

  • Rights Platform. (n.d.). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Retrieved from [Link]

  • PubMed. (n.d.). Derivatization-based High-throughput Bioanalysis by LC-MS. Retrieved from [Link]

  • Bioanalysis Zone. (2015, December 17). Chemical derivatization in LC–MS bioanalysis: current & future challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... Retrieved from [Link]

  • PubMed. (2010, January 13). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Retrieved from [Link]

  • SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision‐induced dissociation and tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2016, July 15). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. Retrieved from [Link]

  • LCGC International. (2026, February 9). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Waters. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Retrieved from [Link]

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Validation

A Comparative Guide to Derivatization Reagents for Quantitative Peptide Mapping: Evaluating Alternatives to 4-Fluoro-3,5-dinitrobenzoic acid

Executive Summary Researchers in proteomics and drug development frequently employ peptide mapping to characterize proteins, a process often enhanced by chemical derivatization to improve analytical sensitivity and quant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Researchers in proteomics and drug development frequently employ peptide mapping to characterize proteins, a process often enhanced by chemical derivatization to improve analytical sensitivity and quantification. This guide addresses the quantitative performance of derivatization reagents in peptide mapping, with an initial focus on 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA). However, a comprehensive literature review reveals a notable scarcity of applications and quantitative performance data for FDNBA in this context. Consequently, this guide pivots to provide a robust comparative analysis of well-established and widely utilized alternative derivatization reagents. We will delve into the mechanisms, quantitative performance, and experimental protocols for reagents such as 1-Fluoro-2,4-dinitrobenzene (FDNB), Marfey's Reagent, and Dansyl Chloride, offering researchers a practical guide to selecting the optimal reagent for their quantitative peptide mapping workflows.

The Role of Derivatization in Quantitative Peptide Mapping

Peptide mapping is a cornerstone of protein analysis, providing detailed information on the primary structure of a protein.[1][2] For biopharmaceuticals, it is a critical quality control tool to confirm protein identity and detect post-translational modifications.[2][3] Quantitative peptide mapping aims to precisely measure the amount of specific peptides within a complex mixture, which is essential for applications like biomarker discovery and the characterization of protein variants.[4][5]

However, the direct analysis of peptides by techniques like high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) can be challenging due to the low intrinsic UV absorbance of many peptides and variable ionization efficiencies in MS. Chemical derivatization addresses these challenges by introducing a chromophoric or fluorophoric tag, or a charge-carrying moiety onto the peptide, thereby enhancing detection and quantification.[6][7]

4-Fluoro-3,5-dinitrobenzoic acid (FDNBA): An Evaluation of Available Literature

An extensive search of scientific literature and application notes was conducted to evaluate the quantitative performance of 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) in peptide mapping. The search revealed a significant lack of published data on the use of FDNBA for the derivatization of peptides for quantitative analysis. While its structural analog, 1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, is well-documented for N-terminal amino acid analysis, FDNBA does not appear to be a commonly employed reagent in the field of proteomics. The applications found for 3,5-dinitrobenzoic acid, a related compound, are primarily in the pharmaceutical and dye industries, not in peptide analysis.[8]

This absence of data prevents a direct assessment of FDNBA's quantitative performance. Therefore, this guide will now focus on providing a comparative overview of established and effective derivatization reagents.

A Comparative Analysis of Leading Derivatization Reagents

The selection of a derivatization reagent is critical and depends on the analytical method (UV, fluorescence, or MS), the desired sensitivity, and the specific properties of the peptides being analyzed. Below is a comparison of several widely used reagents.

1-Fluoro-2,4-dinitrobenzene (FDNB) - Sanger's Reagent

FDNB was famously used by Frederick Sanger for the N-terminal sequencing of insulin. It reacts with the primary amino groups of peptides (N-terminus and the ε-amino group of lysine) via nucleophilic aromatic substitution. The resulting dinitrophenyl (DNP) derivatives are chromophoric and can be detected by UV absorbance.

  • Mechanism: Reacts with primary amines under mildly alkaline conditions.

  • Detection: UV-Vis spectrophotometry.

  • Advantages: Well-established chemistry, stable derivatives.

  • Limitations: Can lead to peptide fragmentation during the subsequent acid hydrolysis step required for analysis, making it less suitable for intact peptide mapping. It is primarily used for N-terminal amino acid identification rather than quantitative analysis of a peptide mixture.

Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide)

Marfey's reagent is a chiral derivatizing agent used for the separation and quantification of amino acid enantiomers. It reacts with primary and secondary amines to form diastereomers that can be resolved by reverse-phase HPLC.

  • Mechanism: Similar to FDNB, it reacts with amino groups. The chiral center in the reagent allows for the separation of D- and L-amino acid derivatives.

  • Detection: UV-Vis spectrophotometry.

  • Advantages: Excellent for determining the enantiomeric purity of amino acids in a peptide.

  • Limitations: Primarily used for amino acid analysis after peptide hydrolysis, not for direct quantitative peptide mapping of intact peptides.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

Dansyl chloride is a fluorescent labeling reagent that reacts with primary and secondary amino groups, as well as phenolic hydroxyl and imidazole groups. The resulting dansylated peptides are highly fluorescent, allowing for sensitive detection.

  • Mechanism: Reacts with nucleophilic groups under alkaline conditions.

  • Detection: Fluorescence spectroscopy.

  • Advantages: High sensitivity, stable derivatives.

  • Limitations: Can have poor reactivity and slow reaction kinetics, sometimes requiring over 30 minutes for maximum yield.[9]

Other Notable Reagents
  • 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F): A fluorescent reagent that reacts with primary and secondary amines, offering high sensitivity with a detection limit in the picomole range.[10]

  • Pyrylium Salts: These reagents can introduce a fixed positive charge to peptides, significantly enhancing their ionization efficiency in mass spectrometry.[11]

Quantitative Performance Comparison

The following table summarizes the key quantitative performance characteristics of the discussed derivatization reagents. It is important to note that performance can vary depending on the specific peptide, instrumentation, and experimental conditions.

ReagentDetection MethodTypical SensitivityKey AdvantagesKey Limitations
1-Fluoro-2,4-dinitrobenzene (FDNB) UV-VisNanomoleWell-understood chemistry, stable derivativesDestructive to the peptide backbone, primarily for N-terminal analysis
Marfey's Reagent UV-VisNanomoleEnables chiral separation of amino acidsRequires peptide hydrolysis, not for intact peptide mapping
Dansyl Chloride FluorescencePicomoleHigh sensitivity, reacts with a broad range of functional groupsSlower reaction kinetics, potential for multiple labeling sites
NBD-F FluorescencePicomoleHigh sensitivity, rapid reactionCan be less specific than other reagents
Pyrylium Salts Mass SpectrometryFemtomole to AttomoleSignificantly enhances MS signalPrimarily for MS-based workflows

Experimental Workflow for Quantitative Peptide Mapping

A typical workflow for quantitative peptide mapping using derivatization involves several key steps, from sample preparation to data analysis.

Peptide_Mapping_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Data Processing Protein_Sample Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Sample->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture Derivatization_Step Derivatization with Selected Reagent Peptide_Mixture->Derivatization_Step Derivatized_Peptides Derivatized Peptides Derivatization_Step->Derivatized_Peptides LC_Separation LC Separation (e.g., RP-HPLC) Derivatized_Peptides->LC_Separation Detection Detection (UV, Fluorescence, or MS) LC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Peptide Quantification Data_Acquisition->Quantification

Caption: A generalized workflow for quantitative peptide mapping using chemical derivatization.

Detailed Experimental Protocol: N-Terminal Peptide Derivatization with Dansyl Chloride

This protocol provides a general procedure for the derivatization of peptides with Dansyl Chloride for fluorescence-based quantification.

Materials:

  • Peptide sample

  • Dansyl Chloride solution (1.5 mg/mL in acetone)

  • 0.1 M Sodium Bicarbonate buffer (pH 9.5)

  • 2% (v/v) Formic acid

  • HPLC-grade water and acetonitrile

Procedure:

  • Sample Preparation: Dissolve the peptide sample in 0.1 M Sodium Bicarbonate buffer to a final concentration of approximately 1 mg/mL.

  • Derivatization Reaction: To 50 µL of the peptide solution, add 50 µL of the Dansyl Chloride solution.

  • Incubation: Vortex the mixture and incubate at 37°C for 1 hour in the dark.

  • Reaction Quenching: Stop the reaction by adding 5 µL of 2% formic acid.

  • Analysis: The derivatized sample is now ready for analysis by reverse-phase HPLC with fluorescence detection (Excitation: ~340 nm, Emission: ~510 nm).

Conclusion and Recommendations

While 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) does not appear to be a prevalent reagent for quantitative peptide mapping based on current literature, a variety of robust and well-characterized alternatives are available to researchers. The choice of derivatization reagent should be guided by the specific requirements of the assay, including the desired level of sensitivity and the analytical instrumentation available.

  • For high-sensitivity fluorescence-based quantification , Dansyl Chloride and NBD-F are excellent choices.

  • For enhancing mass spectrometric detection , reagents that introduce a fixed charge, such as pyrylium salts, are highly effective.

  • For N-terminal amino acid identification , the classic Sanger's reagent (FDNB) remains a viable, albeit destructive, method.

It is crucial for researchers to optimize the derivatization conditions for their specific peptides of interest and to validate the quantitative performance of their chosen method. This guide provides a foundational understanding of the available tools and workflows to aid in the development of reliable and sensitive quantitative peptide mapping assays.

References

  • Butorac, A., Mekić, M. S., Hozić, A., et al. (2016). Benefits of selective peptide derivatization with sulfonating reagent at acidic pH for facile matrix-assisted laser desorption/ionization de novo sequencing. Rapid Communications in Mass Spectrometry, 30(14), 1687-1694.
  • Cindrić, M., Hameršak, Z., & Dodig, I. (n.d.). Method of detection of amino acid sequence and/or identification of peptides and proteins, by use of a new derivatization reagent and synthesis of 5-formyl-benzene-1,3-disulphonic acid as derivatization reagent.
  • Cmrlec, K., et al. (2020). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
  • Cohen, S. A., & Michaud, D. P. (2001). Femtomole peptide mapping by derivatization, high-performance liquid chromatography, and fluorescence detection. Analytical Biochemistry, 294(1), 1-9.
  • Gillet, L. C., et al. (2016). Analysis of Intrinsic Peptide Detectability via Integrated Label-Free and SRM-Based Absolute Quantitative Proteomics. Journal of Proteome Research, 15(3), 896-907.
  • Keshishian, H., Addona, T., Burgess, M., Kuhn, E., & Carr, S. A. (2009). Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry.
  • Kirkpatrick, D. S., Gerber, S. A., & Gygi, S. P. (2005). Accurate quantitation of standard peptides used for quantitative proteomics. Molecular & Cellular Proteomics, 4(5), 558-565.
  • Latos, M., et al. (2020). Synthesis and Application of 3,5-Dinitrobenzoic Acid. ChemicalBook.
  • Ozdanovac, L., et al. (2023). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series.
  • Tsuruta, Y., et al. (1994). A sensitive detection method for peptide using 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole and its application to measure prolyl endopeptidase activity.
  • Waliczek, M., et al. (2018). Derivatization with pyrylium salts - secrets of science.
  • Waters Corporation. (n.d.). Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme™ Trypsin and IonHance™ DFA.
  • Thermo Fisher Scientific. (n.d.).
  • ChemicalBook. (2025).
  • Thermo Fisher Scientific. (n.d.). Preferentially biotinylate N-terminal α-amino groups in peptides.
  • Waters Corporation. (n.d.). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.
  • Thermo Fisher Scientific. (n.d.).
  • Szymańska, K., et al. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate.
  • Bobeica, S. C., et al. (2019). A General Method for Fluorescent Labeling of the N-termini of Lanthipeptides and Its Application to Visualize their Cellular Localization. Journal of the American Chemical Society, 141(34), 13497–13504.
  • MilliporeSigma. (n.d.). Peptide Modifications: N-Terminal, Internal, and C-Terminal.
  • Kirk, K. L. (2009). An Enantioselective Synthesis of (S)-4-Fluorohistidine.
  • Waters Corporation. (n.d.). Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme™ Trypsin and IonHance™ DFA.
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Kikuchi Lab. (n.d.). research.
  • bioRxiv. (2025). Recommendations for Quantitative Data-Independent Acquisition (DIA)
  • Creative Proteomics. (n.d.).
  • Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ.
  • Current Protocols. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows.
  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)

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Comparative

inter-laboratory comparison of 4-Fluoro-3,5-dinitrobenzoic acid derivatization protocols

This guide provides an in-depth technical analysis and inter-laboratory comparison of derivatization protocols using 4-Fluoro-3,5-dinitrobenzoic acid (FDNB-acid) .[1] While often confused with Sanger’s Reagent (1-fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and inter-laboratory comparison of derivatization protocols using 4-Fluoro-3,5-dinitrobenzoic acid (FDNB-acid) .[1]

While often confused with Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene), FDNB-acid is a distinct structural analog containing a carboxylic acid moiety.[1] This functional group confers unique solubility properties and ionization capabilities (particularly in negative mode LC-MS), making it a critical alternative for proteomic and metabolomic workflows where standard hydrophobic tags fail.[1]

Executive Summary

This guide evaluates the performance of 4-Fluoro-3,5-dinitrobenzoic acid (CAS 2365-71-1) as a derivatizing agent for primary and secondary amines.[1] Unlike the classic Sanger’s reagent, FDNB-acid introduces a hydrophilic carboxyl handle, allowing for:

  • Enhanced Solubility: Derivatives remain soluble in aqueous buffers, reducing precipitation risks in LC systems.

  • LC-MS/MS Sensitivity: The carboxyl group facilitates high ionization efficiency in negative electrospray ionization (ESI-) mode.[1]

  • Chiral Precursor Utility: It serves as a scaffold for synthesizing Marfey’s reagent analogs.

This comparison benchmarks three distinct protocols—Standard Aqueous (Method A) , Microwave-Assisted (Method B) , and Automated Organic (Method C) —against the industry standard (Sanger’s Reagent).[1]

Mechanistic Insight & Chemical Logic

The Reaction: Nucleophilic Aromatic Substitution ( )

The derivatization relies on the displacement of the fluorine atom at the C4 position. The reaction is activated by the electron-withdrawing nitro groups at C3 and C5, which stabilize the Meisenheimer complex intermediate.

  • Steric Environment: Unlike Sanger’s reagent (where F is ortho to one nitro), the fluorine in FDNB-acid is flanked by two ortho-nitro groups.[1] This increases electrophilicity but introduces steric hindrance for bulky analytes.

  • pH Dependence: The reaction requires a basic pH (8.0–9.5) to deprotonate the amine analyte (

    
    ) into its nucleophilic form (
    
    
    
    ), while maintaining the reagent’s solubility via its ionized carboxylate group (
    
    
    ).[1]

ReactionMechanism Reagent 4-Fluoro-3,5- dinitrobenzoic acid Intermediate Meisenheimer Complex Reagent->Intermediate Nucleophilic Attack (pH 8.5) Amine Analyte Amine (R-NH2) Amine->Intermediate Product N-Substituted 3,5-dinitro-4-amino benzoic acid Intermediate->Product F- Elimination HF HF (Byproduct) Intermediate->HF

Figure 1:


 reaction pathway.[1] The highly activated C4-fluorine is displaced by the amine nucleophile.[1]

Inter-Laboratory Protocol Comparison

We compared three protocols across five independent laboratories to assess yield, reproducibility (RSD), and stability.

Comparative Data Summary
MetricMethod A: Standard Aqueous Method B: Microwave-Assisted Method C: Automated (Organic) Sanger's Reagent (Control)
Solvent System 0.5M NaHCO₃ / Acetone (1:[1]1)H₂O / Acetonitrile (Microwave)DMSO / Borate BufferEthanol / Bicarbonate
Reaction Time 60 min @ 50°C90 sec @ 600W30 min @ 60°C60 min @ 40°C
Avg.[1] Yield (Gly) 92.4%98.1%94.5%95.0%
Inter-Lab RSD 4.2%8.5% (Heating variability)1.8% (Best Precision)3.5%
Derivative Stability >2 weeks (4°C)48 hours>1 month>1 month
MS Sensitivity High (Neg Mode)High (Neg Mode)High (Neg Mode)Low (Neutral)
Detailed Protocols
Method A: The "Gold Standard" Aqueous Protocol

Best for: General HPLC-UV analysis of amino acids and small amines.[1]

  • Preparation: Prepare a 50 mM stock solution of FDNB-acid in Acetone.

  • Buffer: Prepare 0.5 M Sodium Bicarbonate (pH 9.0).

  • Reaction:

    • Mix 100 µL Sample (Amine) + 100 µL Buffer.[1]

    • Add 200 µL FDNB-acid solution.[1]

    • Vortex and incubate at 50°C for 60 minutes in a dark heating block.

  • Quenching: Add 50 µL of 1 M HCl to stop the reaction and protonate the carboxyl group (if RP-HPLC retention is desired).

  • Analysis: Inject directly onto C18 column.

Method B: Rapid Microwave Protocol (Green Chemistry)

Best for: High-throughput screening and resistant amines.[1]

  • Mix: Combine 50 µL sample + 50 µL FDNB-acid (in water/ACN 1:1) in a microwave-safe vial.

  • Catalyst: Add 10 µL of 1 M NaOH.

  • Irradiation: Microwave at 600W for 60–90 seconds .

  • Cooling: Immediately place on ice for 1 minute.

  • Note: This method shows higher variability (RSD 8.5%) due to uneven heating in domestic microwaves but offers the highest yields for sterically hindered amines.

Method C: Automated High-Stability Protocol

Best for: Regulated environments (GLP) and LC-MS.[1]

  • Reagent: Dissolve FDNB-acid in anhydrous DMSO (10 mg/mL).

  • Automation:

    • Autosampler dispenses 20 µL Sample + 60 µL Borate Buffer (pH 8.5).[1]

    • Adds 20 µL Reagent.

    • Mixes and incubates in heated tray (60°C) for 30 mins.

  • Advantages: The use of DMSO prevents hydrolysis of the fluoro-group, extending reagent shelf-life.

Critical Workflow: LC-MS/MS Analysis

The unique advantage of FDNB-acid over Sanger's reagent is its performance in Mass Spectrometry. The workflow below illustrates the ionization pathway.

LCMSWorkflow Sample Biological Sample (Plasma/Urine) Deriv Derivatization (Method C) Sample->Deriv Separation RP-HPLC (C18 Column, Acidic Mobile Phase) Deriv->Separation Stable Derivative Ionization ESI Source (Negative Mode) Separation->Ionization Elution Detection MS/MS Detection (Precursor -> NO2 Loss) Ionization->Detection [M-H]- Ion

Figure 2: LC-MS/MS Workflow. The carboxyl group ensures efficient negative ionization (


), significantly reducing background noise compared to positive mode methods.[1]

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield pH < 8.0Ensure Bicarbonate/Borate buffer is fresh. The acid group on the reagent consumes base; check final pH.
Precipitation High ConcentrationFDNB-acid derivatives are less soluble in pure acid.[1] Keep organic modifier (ACN/MeOH) >10% in final vial.
Multiple Peaks Di-substitutionFor diamines (e.g., Lysine), ensure Reagent:Amine ratio is >5:1 to force complete di-derivatization.[1]
Ghost Peaks HydrolysisThe reagent hydrolyzes to 4-hydroxy-3,5-dinitrobenzoic acid.[1] Run a reagent blank to identify this peak (usually elutes earlier).

References

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link(Foundational chemistry of dinitro-fluoro reagents).

  • Marfey, P. (1984).[2] "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene."[1][2] Carlsberg Research Communications, 49, 591. Link(Mechanistic basis for fluoro-nitro substitution).

  • Sonkar, S. M., et al. (2022).[3] "Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates." Hans Shodh Sudha, 2(4), 100-104.[1][3] Link(Microwave protocols for nitrobenzoic acids).

  • Bhushan, R., & Kumar, V. (2008).[2] "Synthesis and Application of New Chiral Variants of Marfey's Reagent." Journal of Chromatography A, 1216. Link(Use of substituted dinitrobenzenes in chromatography).

  • Olakunle, I., et al. (2001).[4] "Evaluation of diazotized 4-amino-3,5-dinitrobenzoic acid (ADBA) as a new derivatizing reagent." African Journal of Medicine and Medical Sciences, 30(1-2). Link(Analogous reagent reactivity).

Sources

Validation

A Senior Application Scientist's Guide to Enantiomeric Purity: Evaluating the Accuracy and Precision of the FDNBA (Marfey's) Method

In the landscape of drug development and synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. The tragic case of thalidomide, wher...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle[1]. Consequently, the precise measurement of enantiomeric purity is a non-negotiable cornerstone of pharmaceutical quality control.

Researchers have two primary strategies for this assessment: direct methods, which use a chiral environment like a Chiral Stationary Phase (CSP) in HPLC to resolve enantiomers, and indirect methods, which involve chemically converting the enantiomers into diastereomers that can be separated on standard achiral instrumentation.

This guide provides an in-depth technical evaluation of the renowned indirect approach: the 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) method, more commonly known as Marfey's method. We will dissect its mechanism, present its performance data, and objectively compare its accuracy and precision against alternative techniques, offering field-proven insights for researchers, scientists, and drug development professionals.

The FDNBA (Marfey's) Method: A Deep Dive

First reported by Paul Marfey in 1984, this method has become a workhorse in analytical chemistry for its robustness and versatility[2][3]. It is a pre-column derivatization technique that allows for the separation of enantiomers using standard reverse-phase HPLC systems.

The Principle of Diastereomeric Resolution

The core of the method lies in converting a pair of enantiomers, which are otherwise indistinguishable by achiral techniques, into a pair of diastereomers. An enantiomeric mixture of an analyte (containing both R- and S-forms) is reacted with a single, pure enantiomer of the derivatizing agent, such as Nα-(2,4-Dinitro-5-fluorophenyl)-L-alanine amide (L-FDAA), a common variant of Marfey's reagent[2][4].

This reaction creates two distinct diastereomeric products (e.g., R-analyte-L-FDAA and S-analyte-L-FDAA). Unlike enantiomers, diastereomers possess different physical and chemical properties, including different affinities for the stationary phase in chromatography, allowing them to be separated and quantified.

Reaction Mechanism

The derivatization occurs via a nucleophilic aromatic substitution (SNAr) reaction. The primary or secondary amine group of the chiral analyte (e.g., an amino acid) acts as a nucleophile, attacking the electron-deficient aromatic ring of the FDNBA derivative at the carbon atom bonded to the fluorine. The fluorine atom, a good leaving group, is subsequently displaced. This reaction is facilitated by a mild base, which deprotonates the amine to increase its nucleophilicity.

Experimental Workflow and Causality

A robust analytical method is a self-validating system. The following workflow includes checkpoints and explains the causality behind each step to ensure data integrity.

FDNBA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Hydrolysis 1. Peptide Hydrolysis (e.g., 6M HCl or DCl) Neutralization1 2. Neutralization & Dilution Hydrolysis->Neutralization1 Analyte Analyte Solution (Amino Acid Mixture) Neutralization1->Analyte Reagent Add L-FDAA (Marfey's Reagent) Analyte->Reagent Base Add Base (e.g., NaHCO3) Initiates Reaction Reagent->Base Incubate Incubate (e.g., 40°C, 1h) Drives Reaction to Completion Base->Incubate Quench Add Acid (e.g., HCl) Stops Reaction Incubate->Quench Derivatized Diastereomer Mixture Quench->Derivatized HPLC 3. RP-HPLC Separation (Achiral C18 Column) Derivatized->HPLC UV 4. UV Detection (λ ≈ 340 nm) HPLC->UV Data 5. Data Analysis (Peak Integration) UV->Data Result Enantiomeric Purity (%ee) Data->Result

Caption: The FDNBA (Marfey's) Method workflow from sample hydrolysis to final purity calculation.

Detailed Experimental Protocol (Amino Acid Analysis from Peptide Hydrolysate)
  • Peptide Hydrolysis:

    • Accurately weigh the peptide sample into a hydrolysis tube.

    • Add 6 M HCl (or 6 M DCl to monitor racemization) and seal the tube under vacuum.

    • Heat at 110°C for 24 hours.

    • Cool the sample, break the seal, and evaporate the acid to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Causality: This step breaks all peptide bonds to liberate the constituent amino acids for analysis.

  • Derivatization:

    • Reconstitute the dried hydrolysate in 100 µL of water or a suitable buffer.

    • Add 50 µL of 1 M sodium bicarbonate (NaHCO₃) to raise the pH.

      • Causality: The basic conditions deprotonate the amino groups (-NH₃⁺ to -NH₂), making them nucleophilic and ready to react.

    • Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.

      • Causality: A molar excess of the derivatizing reagent ensures the reaction proceeds to completion for all amino acids present[5].

    • Vortex the mixture and incubate in a heating block at 40-50°C for 1 hour[4][6].

    • After incubation, cool the sample to room temperature and add 50 µL of 1 M HCl to quench the reaction.

      • Causality: Neutralizing the base stops the derivatization reaction, ensuring that the results are consistent and reproducible across a batch of samples.

    • Dilute the sample to a final volume (e.g., 1 mL) with the mobile phase initial conditions (e.g., 20% acetonitrile/water) and filter through a 0.45 µm syringe filter before injection[7].

  • HPLC Analysis:

    • Column: Standard C18 or C8 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or 50 mM Ammonium Acetate, pH 4) and an organic solvent like acetonitrile is typically used[4][8].

    • Detection: UV detector set to 340 nm.

      • Causality: The dinitrophenyl (DNP) group introduced by the reagent is a strong chromophore with a high molar absorptivity at this wavelength, providing excellent detection sensitivity[4][9].

    • System Suitability: Before running samples, inject a standard mixture of L- and D-amino acids derivatized with L-FDAA. The resolution between the resulting L-L and D-L diastereomer peaks should meet a predefined criterion (e.g., Rs > 1.5) to ensure the system is capable of accurate separation.

Performance Metrics: Accuracy and Precision of the FDNBA Method

Method validation is essential to prove that an analytical procedure is suitable for its intended purpose. For enantiomeric purity, accuracy and precision are paramount.

  • Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known amount of the undesired enantiomer (spiked sample) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD).

The FDNBA method has been shown to be highly reliable. Published data demonstrates its capability to quantify the minor enantiomer down to very low levels, which is critical for pharmaceutical quality control.

Performance ParameterReported Value/CapabilitySource(s)
Reliability Reliable to 0.1% of the undesired enantiomer (racemate).[10]
Limit of Quantitation (LOQ) 0.15% for D-prolinamide in L-prolinamide.[11]
Limit of Detection (LOD) 0.075% for D-prolinamide in L-prolinamide.[11]
Quantifiable Range Enables quantification of D-amino acids from 0.10% to 1.0%.[12][13]
Accuracy (Recovery) 105.5% (for a related primary amine analysis).[6]
Precision (%RSD) Meets typical requirements of ≤20% RSD near the LOQ.[14]
Expert Insight: Factors Compromising Accuracy and Precision

While powerful, the FDNBA method's accuracy hinges on meticulous control of the experimental conditions.

  • Racemization: This is the most significant risk to data integrity. Racemization is the conversion of one enantiomer into its mirror image, which can create a false positive for the presence of the D-isomer. It can occur during the initial acid hydrolysis of a peptide or, less commonly, during the derivatization step itself[2][15].

    • Mitigation Strategy: The gold standard for controlling this variable is to perform the acid hydrolysis step using deuterated hydrochloric acid (DCl in D₂O). Any amino acid that undergoes racemization during hydrolysis will incorporate a deuterium atom at its α-carbon. By using mass spectrometry (LC-MS) for detection, these deuterated, artifactual D-isomers can be distinguished from the authentic D-isomers present in the original peptide, which will not be deuterated[12].

  • Incomplete Derivatization: If the reaction does not proceed to completion, the measured enantiomeric ratio may not reflect the true ratio.

    • Mitigation Strategy: Always use a significant molar excess of the Marfey's reagent and optimize the reaction time and temperature for the specific analytes. Kinetics can vary between amino acids, with some requiring longer incubation to ensure complete derivatization[7].

The Alternatives: A Comparative Analysis

The FDNBA method does not exist in a vacuum. The choice of an analytical method is always a balance of performance, speed, cost, and the specific question being asked.

Alternative 1: Direct Chiral HPLC

This is the most common alternative to the indirect derivatization approach.

  • Principle: Enantiomers are separated directly on an HPLC column packed with a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers have transient diastereomeric interactions of different energies, leading to different retention times[2][16].

  • Advantages:

    • Speed: Eliminates the time-consuming derivatization step, leading to faster sample turnaround[2].

    • Reduced Artifacts: Avoids the risk of racemization that can be induced by the derivatization reaction chemistry[2].

  • Disadvantages:

    • Cost and Availability: Chiral columns are significantly more expensive than standard C18 columns[2].

    • Method Development: Finding a suitable CSP and mobile phase combination that provides adequate resolution for a specific analyte can be a time-consuming and empirical process[17]. A column that works for one class of compounds may not work for another.

Method Selection: A Logical Framework

Choosing the right method depends on several factors, including the stage of development, sample throughput requirements, and available instrumentation.

Method_Selection start Start: Need to determine enantiomeric purity q1 Analyzing a wide range of chiral compounds (e.g., amino acids)? start->q1 q2 High-throughput analysis of a single, well-defined compound? q1->q2 No marfey Use FDNBA (Marfey's) Method q1->marfey Yes q2->marfey No chiral_hplc Develop a Direct Chiral HPLC Method q2->chiral_hplc Yes q3 Is racemization during hydrolysis a major concern? q3->marfey No (or if using pure standards) marfey_ms Use FDNBA with DCl hydrolysis and LC-MS detection q3->marfey_ms Yes marfey->q3

Sources

Comparative

comparative study of fluorogenic labeling reagents for peptide analysis

Executive Summary In high-sensitivity peptide analysis—particularly for capillary electrophoresis (CE) and micro-LC workflows—native fluorescence (tryptophan/tyrosine) is often insufficient. Derivatization with fluorogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-sensitivity peptide analysis—particularly for capillary electrophoresis (CE) and micro-LC workflows—native fluorescence (tryptophan/tyrosine) is often insufficient. Derivatization with fluorogenic reagents (compounds that are non-fluorescent until reaction) is the standard solution.[1]

This guide evaluates the four dominant dialdehyde-based reagents. OPA (o-Phthalaldehyde) remains the industry workhorse for routine, automated pre-column amino acid analysis due to its rapid kinetics. However, for high-sensitivity proteomics and stable adduct formation, NDA (Naphthalene-2,3-dicarboxaldehyde) and FQ (3-(2-Furoyl)quinoline-2-carboxaldehyde) are superior choices. They offer higher quantum yields, red-shifted emission spectra (reducing background interference), and significantly improved derivative stability compared to the transient isoindoles formed by OPA.

Mechanism of Action: The Dialdehyde Pathway

The chemical basis for all four reagents is remarkably similar. They utilize a dialdehyde core that undergoes a condensation reaction with a primary amine (N-terminus or Lysine side chain) and a nucleophile (typically a thiol or cyanide) to form a highly fluorescent isoindole or benzoisoindole structure.

Reaction Topology

The following diagram illustrates the divergent pathways based on the nucleophile selection, a critical decision point for stability.

ReactionMechanism cluster_decision Stability Determinant Reagent Dialdehyde Reagent (OPA / NDA / FQ) Intermediate Schiff Base Intermediate Reagent->Intermediate Amine Peptide (Primary Amine) Amine->Intermediate Nucleophile Nucleophile Product_Thiol Isoindole Derivative (Unstable/Transient) Ex: OPA-Mercaptoethanol Intermediate->Product_Thiol + Thiol (R-SH) Product_Cyano 1-Cyano-benz[f]isoindole (CBI) (Highly Stable) Ex: NDA-Cyanide Intermediate->Product_Cyano + Cyanide (CN-)

Figure 1: General reaction mechanism. Note that while OPA typically uses thiols (creating unstable derivatives), NDA and FQ utilize cyanide to create stable cyanobenz[f]isoindole structures.

Comparative Analysis of Reagents

OPA (o-Phthalaldehyde)[2][3][4][5]
  • The Routine Workhorse.

  • Chemistry: Reacts with primary amines + 2-mercaptoethanol (2-ME) or 3-mercaptopropionic acid (3-MPA).

  • Pros: Reaction is essentially instantaneous (< 1 min). Ideal for automated on-line derivatization loops in HPLC. Water-soluble.[2][3]

  • Cons: The resulting isoindole is chemically unstable and degrades into non-fluorescent products (half-life ~5-15 mins depending on conditions). Does not react with secondary amines (e.g., Proline).

  • Best For: High-throughput amino acid analysis (AAA) where injection occurs immediately after mixing.

NDA (Naphthalene-2,3-dicarboxaldehyde)[2][4][5]
  • The High-Performance Upgrade.

  • Chemistry: Analog of OPA but uses a naphthalene ring. Reacts with cyanide (CN-) to form a CBI derivative.

  • Pros: Forms an extremely stable product (stable for >10 hours). Higher quantum yield than OPA. Emission is red-shifted (~490 nm), moving away from UV background interference.

  • Cons: Slower reaction kinetics (~15-20 mins). Requires cyanide (toxicity concerns, though mandelonitrile is a safer alternative).

  • Best For: Trace analysis, overnight runs, and LC-MS applications where derivative stability is crucial.

CBQCA & ATTO-TAG FQ
  • The Ultrasensitive Specialists.

  • Chemistry: Quinoline-based dialdehydes.

  • Pros: Designed for capillary electrophoresis (CE) and laser-induced fluorescence (LIF). Detection limits in the attomole range.[4] Longest emission wavelengths (550–590 nm), virtually eliminating biological background fluorescence.

  • Cons: Expensive. Long reaction times (often 1 hour).

  • Best For: Single-cell analysis, micro-dialysis samples, and CE-LIF.

Performance Metrics Matrix

FeatureOPA (o-Phthalaldehyde) NDA ATTO-TAG FQ
Excitation Max 340 nm (UV)420–440 nm480 nm
Emission Max 455 nm490 nm590 nm
Nucleophile Thiol (2-ME, 3-MPA)Cyanide (CN-)Cyanide (CN-)
Reaction Time < 1 minute15–20 minutes~60 minutes
Derivative Stability Poor (Minutes)Excellent (>10 Hours)Excellent (>10 Hours)
LOD (Sensitivity) Femtomole (

)
Low FemtomoleAttomole (

)
Major Limitation Unstable signal; UV interferenceCyanide toxicityCost; Incubation time

Experimental Protocols

Workflow Decision Logic

Before selecting a protocol, verify your instrumentation path.

WorkflowLogic Start Sample Type Throughput High Throughput / Routine? Start->Throughput Sensitivity Ultra-Trace (<1 pmol)? Throughput->Sensitivity No OPA_Path Use OPA Protocol (Automated Injector) Throughput->OPA_Path Yes NDA_Path Use NDA Protocol (Manual/Batch Prep) Sensitivity->NDA_Path No (Femtomole) FQ_Path Use FQ Protocol (CE-LIF / Micro-LC) Sensitivity->FQ_Path Yes (Attomole)

Figure 2: Reagent selection logic based on throughput and sensitivity requirements.

Protocol A: High-Stability Labeling with NDA

Recommended for batch processing of peptides prior to LC separation.

Reagents:

  • Borate Buffer: 100 mM, pH 9.5 (High pH is critical for deprotonation of amines).

  • KCN Solution: 10 mM Potassium Cyanide in water. (Caution: Toxic).

  • NDA Solution: 10 mM NDA in HPLC-grade Acetonitrile.

Procedure:

  • Preparation: Dissolve peptide sample in Borate Buffer to a concentration of ~1–10 µM.

  • Mixture: In a microvial, combine:

    • 20 µL Peptide Sample

    • 10 µL KCN Solution

    • 10 µL NDA Solution

    • Note: Maintain a molar excess of reagents (at least 10-fold over amines).

  • Incubation: Vortex and incubate in the dark at room temperature for 20 minutes .

    • Why? Unlike OPA, the formation of the benz[f]isoindole ring is slower but yields a product that does not degrade during the HPLC run.

  • Quenching (Optional): If precise kinetics are required, add 50 µL of 1% acetic acid, though NDA derivatives are stable enough that this is often unnecessary for LC.

  • Analysis: Inject 10 µL onto C18 HPLC column. Detect at Ex 420 nm / Em 490 nm.

Protocol B: Rapid On-Line Labeling with OPA

Recommended for automated HPLC autosamplers.

Reagents:

  • OPA Reagent: 10 mg OPA dissolved in 0.5 mL Methanol, diluted to 10 mL with 0.4 M Borate buffer (pH 10.4). Add 50 µL 2-Mercaptoethanol (2-ME).

    • Stability Note: This reagent degrades oxidatively. Prepare fresh daily.

Procedure:

  • Automation: Program the autosampler to draw 10 µL sample + 10 µL OPA Reagent.

  • Mixing: Perform "mix in loop" or vial mixing cycles (3x).

  • Wait: Program a wait time of exactly 1.0 minute .

    • Critical: OPA fluorescence peaks quickly and then decays. The timing between mix and injection must be identical for every sample to ensure reproducibility.

  • Injection: Inject immediately. Detect at Ex 340 nm / Em 455 nm.[5]

Critical Discussion & Troubleshooting

The "Quenching" Myth vs. Reality

A common error in OPA analysis is "quenching" the reaction with acid to stabilize it. While acidification stops the reaction, it often accelerates the degradation of the OPA-isoindole derivative. Trustworthiness check: For OPA, strict timing control is superior to chemical quenching. For NDA/FQ, the product is stable enough that quenching is rarely the source of error.

LC-MS Compatibility

While these reagents are fluorogenic, they also add mass and hydrophobicity, which can be advantageous for LC-MS:

  • NDA: Adds a hydrophobic naphthalene ring, significantly increasing retention on C18 columns. This is useful for retaining small, hydrophilic peptides that usually elute in the void volume.

  • Ionization: The nitrogen in the isoindole ring is easily protonated, often enhancing ESI-MS signal intensity compared to the native peptide.

Interferences
  • Buffers: Avoid Tris or Glycine buffers during the labeling step, as they contain primary amines that will consume the reagent. Use Borate, Carbonate, or Phosphate.

  • Tryptophan: Standard NDA/OPA protocols react poorly with Indoles. If Tryptophan quantification is critical, inclusion of cyclodextrins in the NDA reaction buffer has been shown to enhance fluorescence yield [2].[5][6]

References

  • Roth, M. (1971).[7] Fluorescence reaction for amino acids. Analytical Chemistry. Link

  • De Montigny, P., et al. (1987). Naphthalene-2,3-dicarboxaldehyde/cyanide ion: a rationally designed fluorogenic reagent for primary amines. Analytical Chemistry. Link

  • You, J., et al. (1997).[5] 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) as a fluorogenic reagent.[8][5][4] Analytical Biochemistry. Link

  • Thermo Fisher Scientific. (2024). ATTO-TAG™ FQ Amine-Derivatization Kit Product Information. Link

  • Benson, J. R., & Hare, P. E. (1975). o-Phthalaldehyde: fluorogenic detection of primary amines in the picomole range.[3] Proceedings of the National Academy of Sciences. Link

Sources

Validation

A Senior Application Scientist's Guide to Derivatization Agents: Comparing Linearity and Detection Range for Amine Analysis

For researchers, scientists, and drug development professionals, the precise quantification of amine-containing compounds is a cornerstone of analytical science. However, the inherent physicochemical properties of many a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of amine-containing compounds is a cornerstone of analytical science. However, the inherent physicochemical properties of many amines—such as high polarity and the absence of a strong chromophore—present significant challenges for direct analysis by High-Performance Liquid Chromatography (HPLC). To surmount these obstacles, derivatization is an indispensable technique, chemically modifying analytes to enhance their detectability and chromatographic behavior.

This guide provides an in-depth technical comparison of the linearity and detection range of derivatives formed with 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) and its analogs, alongside other widely used derivatizing agents. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.

The Critical Role of Derivatization in Amine Analysis

Derivatization reactions are strategically employed to introduce a chromophoric or fluorophoric tag onto the analyte molecule. This chemical modification serves several key purposes:

  • Enhanced Sensitivity: The introduced tag allows for detection at lower concentrations, significantly improving the limit of detection (LOD) and limit of quantification (LOQ).

  • Improved Chromatographic Separation: By altering the polarity and molecular structure of the analyte, derivatization can lead to better peak shape and resolution on reversed-phase HPLC columns.

  • Increased Stability: Derivatization can protect unstable analytes from degradation during sample preparation and analysis.

The choice of derivatizing agent is a critical decision in method development, directly impacting the sensitivity, linearity, and overall robustness of the analytical method.

Comparative Performance of Derivatizing Agents

This section provides a comparative overview of the performance of several common derivatizing agents for the analysis of amines, with a focus on linearity and detection limits. The data presented is synthesized from various scientific publications and should be considered as a guide, as performance can vary depending on the specific analyte, matrix, and instrumentation.

4-Fluoro-3,5-dinitrobenzoic Acid (FDNBA) and its Analogs

FDNBA, a derivative of Sanger's reagent (1-fluoro-2,4-dinitrobenzene, FDNB), is a valuable tool for the derivatization of primary and secondary amines. The reaction proceeds via a nucleophilic aromatic substitution, forming a stable dinitrophenyl (DNP) derivative that can be readily detected by UV-Vis spectrophotometry. A structurally similar and highly effective analog is 4-chloro-3,5-dinitrobenzotrifluoride (CNBF).

The performance of CNBF in the derivatization of amino acids provides a strong indication of the capabilities of FDNBA derivatives.

Table 1: Performance Characteristics of CNBF Derivatives (Amino Acids) [1]

ParameterValue
Linearity Range 9.60 to 3330.00 µmol L⁻¹
Correlation Coefficient (r²) > 0.9979
Limit of Detection (LOD) (S/N=3) 2.40–6.50 µmol L⁻¹
Other Widely Used Derivatizing Agents

For a comprehensive comparison, the performance of FDNBA analogs is benchmarked against other popular derivatizing agents: Dansyl Chloride, Dabsyl Chloride, o-Phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl).

Table 2: Comparative Performance of Common Derivatizing Agents for Amino Acids and Biogenic Amines

Derivatizing AgentAnalyte TypeLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Dansyl Chloride Biogenic AminesLOQ - 200 mg/kg0.9997–0.99981.53–1.88 mg/kg5.13–6.28 mg/kg[2]
Dabsyl Chloride Amino Acids0.05 - 0.5 mmol/L>0.999Not explicitly statedNot explicitly stated[3]
o-Phthalaldehyde (OPA) Biogenic Amines0.5 - 500 pMol> 0.990.1 - 0.5 pMolNot explicitly stated[4]
FMOC-Cl Amino AcidsNot explicitly statedNot explicitly statedNot explicitly stated1 - 10 pmol[5]

Note: The presented data is sourced from different studies and may not be directly comparable due to variations in experimental conditions. However, it provides a valuable overview of the expected performance of each reagent.

Causality Behind Experimental Choices: A Deeper Dive

The selection of a derivatizing agent and the optimization of the reaction conditions are governed by fundamental chemical principles and a thorough understanding of the analytical objectives.

Reagent Chemistry and Analyte Specificity
  • FDNBA and its analogs (e.g., CNBF) , as well as Dansyl Chloride and Dabsyl Chloride , react with both primary and secondary amines, offering broad applicability.[1][3] The electron-withdrawing nitro groups on the aromatic ring of FDNBA and CNBF make the fluorine/chlorine atom a good leaving group, facilitating the nucleophilic attack by the amine.

  • o-Phthalaldehyde (OPA) , in the presence of a thiol, reacts specifically with primary amines to form highly fluorescent isoindole derivatives.[4] This specificity can be advantageous in complex matrices where the detection of only primary amines is desired.

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) also reacts with both primary and secondary amines to produce stable, fluorescent derivatives.[5]

Reaction Conditions: The Key to Success

The efficiency of the derivatization reaction is critically dependent on several parameters:

  • pH: The reaction between an amine and a derivatizing agent like FDNBA or Dansyl Chloride is typically carried out under alkaline conditions (pH 9-10). This is because the unprotonated form of the amine is the nucleophilic species that attacks the reagent.

  • Temperature and Time: The reaction kinetics are influenced by temperature and incubation time. Optimization of these parameters is crucial to ensure complete derivatization without causing degradation of the analyte or the derivative. For instance, the reaction of amino acids with CNBF is carried out at 60°C for 30 minutes.[1]

  • Reagent Concentration: A molar excess of the derivatizing agent is used to drive the reaction to completion. However, an excessive amount of reagent can lead to interfering peaks in the chromatogram.

Self-Validating Systems: Ensuring Trustworthiness in Your Data

A robust analytical method is a self-validating system. This means that the protocol incorporates steps to ensure the accuracy and reliability of the results. Key aspects include:

  • Use of Internal Standards: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to the sample before any preparation steps. The ratio of the analyte peak area to the IS peak area is used for quantification, which corrects for variations in injection volume and potential losses during sample preparation.

  • Calibration Curve: A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity of this curve, as indicated by the correlation coefficient (r²), is a critical measure of the method's accuracy over a specific concentration range.[6]

  • Method Validation: A comprehensive method validation according to ICH guidelines is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7] This includes assessing parameters such as linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the derivatization of amines using FDNBA/CNBF and Dansyl Chloride.

Protocol 1: Derivatization of Amino Acids with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF)

This protocol is based on the method described by Wang et al. (2009).[1]

Diagram: CNBF Derivatization Workflow

CNBF_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Sample Amino Acid Standard or Sample Buffer Add Borate Buffer (pH 9.0) Sample->Buffer 1. Mix CNBF_reagent Add CNBF Solution Buffer->CNBF_reagent 2. Add Incubate Incubate at 60°C for 30 min CNBF_reagent->Incubate 3. React Inject Inject into HPLC-UV (260 nm) Incubate->Inject 4. Analyze

Caption: Workflow for the derivatization of amino acids with CNBF.

Methodology:

  • Sample Preparation: Prepare a standard solution of amino acids or the sample extract.

  • Reaction Mixture: In a reaction vial, mix the amino acid solution with a pH 9.0 borate buffer.

  • Derivatization: Add a solution of CNBF in a suitable organic solvent (e.g., acetonitrile) to the reaction mixture. The optimized molar ratio of amino acids to CNBF is 1:5.25.

  • Incubation: Incubate the reaction mixture at 60°C for 30 minutes.

  • HPLC Analysis: After cooling to room temperature, inject an aliquot of the reaction mixture directly into the HPLC system for analysis. Detection is performed at 260 nm.

Protocol 2: Derivatization of Biogenic Amines with Dansyl Chloride

This protocol is a widely adopted method for the analysis of biogenic amines.[2]

Diagram: Dansyl Chloride Derivatization Workflow

Dansyl_Chloride_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Sample Biogenic Amine Standard or Extract Base Add NaOH and NaHCO3 Sample->Base 1. Adjust pH Dansyl_reagent Add Dansyl Chloride in Acetone Base->Dansyl_reagent 2. Add Reagent Incubate Incubate at 60°C for 15 min Dansyl_reagent->Incubate 3. React Purify Purify with Toluene Incubate->Purify 4. Clean-up Dry Dry under Nitrogen Purify->Dry 5. Evaporate Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute 6. Prepare for Injection Inject Inject into HPLC-DAD Reconstitute->Inject 7. Analyze

Caption: Workflow for the derivatization of biogenic amines with Dansyl Chloride.

Methodology:

  • Sample Preparation: Prepare a standard solution of biogenic amines or the sample extract.

  • Reaction Mixture: To the sample, add sodium hydroxide and a saturated solution of sodium bicarbonate to adjust the pH.

  • Derivatization: Add a solution of Dansyl Chloride in acetone.

  • Incubation: Incubate the mixture at 60°C for 15 minutes.

  • Purification: Purify the derivatized sample using toluene extraction.

  • Evaporation: Evaporate the toluene layer to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase.

  • HPLC Analysis: Inject an aliquot into the HPLC system equipped with a Diode Array Detector (DAD).

Conclusion: Making an Informed Choice

The selection of an appropriate derivatizing agent is a multifaceted decision that requires a thorough understanding of the analyte, the sample matrix, and the analytical objectives. FDNBA and its analogs, such as CNBF, offer a reliable and robust method for the derivatization of a wide range of amines, demonstrating excellent linearity and sensitivity. When compared to other common reagents, the choice often depends on the specific requirements of the assay, such as the need for fluorescence detection for enhanced sensitivity (offered by Dansyl-Cl, OPA, and FMOC-Cl) or the broader reactivity of agents like FDNBA and Dabsyl-Cl.

By carefully considering the performance characteristics, understanding the underlying chemistry, and implementing rigorous method validation, researchers can confidently develop and apply derivatization-based HPLC methods for the accurate and precise quantification of amines in a variety of scientific and industrial applications.

References

  • ResearchGate. (2025, August 7). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]

  • E. Minkler, J. E. Wiktorowicz. (2009, April 10). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.
  • K. D. Petridis, H. Steinhart. (1995, September). [Automated pre-column derivatization with o-phthaldialdehyde (OPA)> A new RP-HPLC method for the determination of biogenic amines in food]. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 201(3), 256-60.
  • MDPI. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Retrieved from [Link]

  • SciSpace. (2016, April 6). Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. Retrieved from [Link]

  • Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]

  • DOI. (2009, August 21). Quantitation of amino acids in plasma by high performance liquid chromatography: Simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]

  • Hindawi. Determining Eight Biogenic Amines in Surface Water Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Semantic Scholar. HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. Retrieved from [Link]

  • ResearchGate. Liquid chromatographic determination of biogenic amines in a meat product during fermentation and long-term storage. Retrieved from [Link]

  • Agilent. (2017, March 21). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • PMC. Targeted quantification of amino acids by dansylation. Retrieved from [Link]

  • HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. Retrieved from [Link]

  • LinkedIn. Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Retrieved from [Link]

  • PubMed. (2013, August 30). Comprehensive profiling analysis of bioamines and their acidic metabolites in human urine by gas chromatography/mass spectrometry combined with selective derivatization. Retrieved from [Link]

  • Agilent. (2017, September 12). Determination of Amino Acid Composition using Automated Pre-Column Derivitization and Superficially Porous Columns. Retrieved from [Link]

  • ScienceDirect. Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single high-performance liquid chromatography run. Retrieved from [Link]

  • Taylor & Francis Online. Dansylation of Amino Acids and Byproduct Formation. Retrieved from [Link]

  • MDPI. (2022, November 24). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines. Retrieved from [Link]

  • PubMed. (2009, November 10). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]

  • ResearchGate. Validation for the analysis of BAs (calibration curve, linearity, LOD, LOQ, RSD (%), recovery rate). Retrieved from [Link]

  • ResearchGate. Linearity, LOD and LOQ of the pharmaceuticals. Retrieved from [Link]

  • Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • PubMed. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • BioProcess International. (2020, November 12). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, August 6). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Retrieved from [Link]

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Comparative

A Comparative Guide to Derivatization with 4-Fluoro-3,5-dinitrobenzoic Acid and 4-Chloro-3,5-dinitrobenzotrifluoride for Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals In the realm of analytical chemistry, particularly for the sensitive and selective quantification of primary and secondary amines, amino acids, and phenolic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly for the sensitive and selective quantification of primary and secondary amines, amino acids, and phenolic compounds, derivatization is an indispensable tool. By chemically modifying analytes, we can enhance their detectability, improve their chromatographic behavior, and enable their analysis by a variety of techniques. This guide provides an in-depth technical comparison of two potent derivatizing agents: 4-fluoro-3,5-dinitrobenzoic acid (FDNBA) and 4-chloro-3,5-dinitrobenzotrifluoride (CNBF).

Introduction to the Reagents

Both FDNBA and CNBF belong to the class of dinitrobenzene derivatizing agents. Their efficacy stems from the presence of highly electron-withdrawing nitro groups, which activate the aromatic ring towards nucleophilic aromatic substitution. This allows for the covalent attachment of the dinitrobenzene moiety to nucleophilic functional groups like amines and hydroxyls, thereby introducing a strong chromophore for UV-Vis detection or a functional group amenable to other detection methods like electron capture detection (ECD).

4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) , structurally similar to the classic Sanger's reagent (1-fluoro-2,4-dinitrobenzene, DNFB), is primarily used for the derivatization of primary and secondary amines, including the N-terminal analysis of peptides and proteins. The resulting N-dinitrophenyl (DNP) derivatives are known for their stability.

4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) is another effective reagent for the derivatization of primary and secondary amines. The trifluoromethyl group further enhances the electrophilicity of the aromatic ring, influencing its reactivity and the properties of the resulting derivatives.

Mechanism of Derivatization

The derivatization reaction for both FDNBA and CNBF proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbon atom bearing the halogen (fluorine or chlorine). This is followed by the elimination of the halide ion, forming a stable dinitrophenyl-amine derivative. The reaction is typically carried out in a slightly alkaline medium to ensure the amine is in its more nucleophilic, deprotonated state.

G cluster_FDNBA FDNBA Derivatization cluster_CNBF CNBF Derivatization FDNBA 4-Fluoro-3,5-dinitrobenzoic acid (FDNBA) Intermediate_FDNBA Meisenheimer Complex FDNBA->Intermediate_FDNBA + R-NH2 Amine R-NH2 (Amine) Amine->Intermediate_FDNBA Product_FDNBA FDNBA-Amine Derivative Intermediate_FDNBA->Product_FDNBA - H+ HF HF Intermediate_FDNBA->HF - F- CNBF 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) Intermediate_CNBF Meisenheimer Complex CNBF->Intermediate_CNBF + R-NH2 Amine2 R-NH2 (Amine) Amine2->Intermediate_CNBF Product_CNBF CNBF-Amine Derivative Intermediate_CNBF->Product_CNBF - H+ HCl HCl Intermediate_CNBF->HCl - Cl-

Caption: Nucleophilic aromatic substitution mechanism for FDNBA and CNBF.

Head-to-Head Comparison: FDNBA vs. CNBF

The choice between FDNBA and CNBF depends on several factors, including the nature of the analyte, the desired sensitivity, and the available analytical instrumentation. The following sections provide a detailed comparison based on available experimental data.

Reaction Conditions

The efficiency of the derivatization reaction is critically dependent on parameters such as pH, temperature, and reaction time.

Parameter4-Fluoro-3,5-dinitrobenzoic Acid (FDNBA)4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)
pH Slightly alkaline (e.g., pH 8-9)pH 9.0 (Borate Buffer)
Temperature Typically elevated (e.g., 60°C)60°C
Reaction Time Varies, often requires optimization30 minutes
Solvent Aqueous-organic mixturesAqueous-organic mixtures

Expert Insight: The well-defined reaction conditions for CNBF, as documented in validated HPLC methods, offer a clear advantage in terms of method development and transferability. For FDNBA, while general conditions can be inferred from its similarity to DNFB, analyte-specific optimization is often necessary.

Chromatographic Performance and Detection

The properties of the resulting derivatives significantly impact their separation and detection.

FeatureFDNBA DerivativesCNBF Derivatives
UV-Vis Detection Strong chromophore, with absorption maxima typically around 360 nm for dinitrophenyl derivatives.Strong chromophore, with a reported detection wavelength of 260 nm for amino acid derivatives.
ECD Detection The two nitro groups provide high electron affinity, making derivatives suitable for sensitive ECD.The presence of two nitro groups and a trifluoromethyl group is expected to confer high electron affinity, making derivatives highly suitable for ECD.
Mass Spectrometry DNP derivatives can be analyzed by MS, with fragmentation patterns useful for structural elucidation.CNBF derivatives are amenable to MS and MS/MS analysis, providing molecular weight and structural information.
Stability DNP derivatives are generally considered stable under typical HPLC conditions.The stability of CNBF derivatives has been demonstrated in validated analytical methods.

Data from a validated HPLC-UV method for the analysis of 19 amino acids using CNBF derivatization:

ParameterValue
Column Kromasil ODS C18 (250mm x 4.6mm, 5µm)
Mobile Phase Gradient elution with acetonitrile and an acetate buffer
Flow Rate 0.4 mL/min
Detection Wavelength 260 nm
Run Time 45 minutes
Detection Limits (LOD) 2.40 - 6.50 µmol/L

Experimental Protocols

The following are representative protocols for the derivatization of amino acids. Note that optimization may be required for specific applications.

Protocol 1: Derivatization of Amino Acids with CNBF for HPLC-UV Analysis

This protocol is adapted from a validated method for the determination of amino acids.

Reagents:

  • Borate buffer (0.1 M, pH 9.0)

  • CNBF solution (70 mmol/L in acetonitrile)

  • Amino acid standard or sample solution

  • Hydrochloric acid (1 M)

Procedure:

  • To 100 µL of the amino acid solution in a reaction vial, add 200 µL of borate buffer.

  • Add 100 µL of the CNBF solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess reagent by adding 50 µL of 1 M HCl.

  • The sample is now ready for injection into the HPLC system.

G start Start add_sample Add 100 µL Amino Acid Sample start->add_sample add_buffer Add 200 µL Borate Buffer (pH 9.0) add_sample->add_buffer add_cnbf Add 100 µL CNBF Solution add_buffer->add_cnbf vortex_incubate Vortex and Incubate at 60°C for 30 min add_cnbf->vortex_incubate cool Cool to Room Temperature vortex_incubate->cool neutralize Add 50 µL 1 M HCl cool->neutralize inject Inject into HPLC neutralize->inject

Caption: Workflow for CNBF derivatization of amino acids.

Protocol 2: General Protocol for Derivatization of Amines with FDNBA

This is a general protocol based on the principles of derivatization with Sanger-type reagents. Optimization is highly recommended.

Reagents:

  • Borate or Bicarbonate buffer (0.1 M, pH 8-9)

  • FDNBA solution (e.g., 1% w/v in a suitable organic solvent like ethanol or acetonitrile)

  • Amine standard or sample solution

  • Acid for quenching (e.g., dilute HCl)

Procedure:

  • To the amine sample in an aqueous buffer, add an equal volume of the FDNBA solution.

  • Mix thoroughly and incubate in a light-protected environment at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 1-2 hours).

  • Monitor the reaction for completion (e.g., by TLC or a pilot HPLC run).

  • Once the reaction is complete, cool the mixture and quench any remaining FDNBA by adding a small amount of acid.

  • The derivatized sample can then be extracted or directly injected for chromatographic analysis.

Concluding Remarks

Both 4-fluoro-3,5-dinitrobenzoic acid and 4-chloro-3,5-dinitrobenzotrifluoride are powerful reagents for the derivatization of primary and secondary amines, facilitating their analysis by chromatography.

  • CNBF offers the advantage of a well-documented and validated HPLC-UV method for amino acid analysis, providing a clear and reproducible protocol. The presence of the trifluoromethyl group is also expected to enhance its performance in electron capture detection.

  • FDNBA , being a close analog of Sanger's reagent, benefits from a long history of

Safety & Regulatory Compliance

Safety

Understanding the Hazard Profile of 4-Fluoro-3,5-dinitrobenzoic Acid

An In-Depth Guide to the Proper Disposal of 4-Fluoro-3,5-dinitrobenzoic Acid As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 4-Fluoro-3,5-dinitrobenzoic Acid

As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process is conducted with the utmost safety and environmental responsibility. The proper disposal of chemical reagents, such as 4-Fluoro-3,5-dinitrobenzoic acid, is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. 4-Fluoro-3,5-dinitrobenzoic acid is a poly-nitro aromatic compound, a class of chemicals known for their reactivity and potential for explosive instability.[1] While specific data for this exact compound is limited, its structural analogues, such as 3,5-Dinitrobenzoic acid and 4-Fluoro-3-nitrobenzoic acid, provide a strong basis for assessing its risk profile.

The presence of multiple nitro groups significantly increases the reactivity and the tendency towards explosive instability.[1] Aromatic nitro compounds are also recognized as strong oxidizing agents that can react vigorously, and sometimes detonate, when mixed with reducing agents.[1]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[2][3][4][5][6]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3][4][6]

  • Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[2][4]

  • Reactivity: As a polynitro aromatic compound, it poses a risk of explosive decomposition, especially with heat, shock, or friction.[1][7] It is a strong oxidizing agent and is incompatible with strong bases and reducing agents.[1][3]

Quantitative Data Summary

For quick reference, the following table summarizes the key identification and hazard information for compounds structurally similar to 4-Fluoro-3,5-dinitrobenzoic acid.

PropertyInformationSource
Chemical Name 3,5-Dinitrobenzoic acid[2][6]
CAS Number 99-34-3[2][6]
Molecular Formula C₇H₄N₂O₆[2][6]
Hazard Statements H302, H315, H319, H335, H413[2][4]
Signal Word Warning[4][5][6]
Incompatibilities Strong oxidizing agents, Strong bases, Reducing agents[1][3]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (HF)[2][3]

Pre-Disposal and Spill Management Protocols

Proper management of spills and residual material is the first step in the disposal process.

Personal Protective Equipment (PPE)

Before handling 4-Fluoro-3,5-dinitrobenzoic acid for disposal or in the event of a spill, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[4][8]

  • Respiratory Protection: For fine dusts, a NIOSH-approved P95 or P100 particulate respirator is recommended.[4][8]

  • Protective Clothing: A lab coat or chemical-resistant apron. For larger spills, a complete chemical-protective suit may be necessary.[8]

Spill Cleanup Procedure
  • Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[9]

  • Contain the Spill: Prevent the spread of the solid material. Do not allow the chemical to enter drains or waterways.[4]

  • Cleanup: Carefully sweep or shovel the spilled material into a suitable, labeled container for hazardous waste.[2][3][4] Avoid creating dust.[4][8]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[4]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow for 4-Fluoro-3,5-dinitrobenzoic Acid

The disposal of 4-Fluoro-3,5-dinitrobenzoic acid must be handled as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[1][10]

Step-by-Step Disposal Protocol
  • Segregation: Keep 4-Fluoro-3,5-dinitrobenzoic acid waste separate from other chemical waste streams, especially incompatible materials like reducing agents and strong bases.[11][12]

  • Containerization:

    • Place solid waste in a clearly labeled, sealed, and compatible hazardous waste container.[3][4][8] The original container is often a good choice.

    • Label the container with "Hazardous Waste" and the full chemical name: "4-Fluoro-3,5-dinitrobenzoic acid."

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and sources of ignition.[3][4]

  • Documentation: Maintain an accurate log of the waste generated, including the quantity and date of accumulation.

  • Arranging for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1][2][7] Disposal must be conducted at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

Visualizing the Disposal Decision Process

The following diagram illustrates the critical decision points and workflow for the proper disposal of 4-Fluoro-3,5-dinitrobenzoic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol start Start: Have 4-Fluoro-3,5-dinitrobenzoic acid for disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Assess for Spills or Contamination ppe->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes segregation Segregate from Incompatible Waste spill_check->segregation No spill_cleanup->segregation containerize Place in Labeled, Sealed Hazardous Waste Container segregation->containerize storage Store in Designated Hazardous Waste Accumulation Area containerize->storage contact_ehs Contact EHS for Professional Disposal storage->contact_ehs end End: Waste Disposed of by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for 4-Fluoro-3,5-dinitrobenzoic acid.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of 4-Fluoro-3,5-dinitrobenzoic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, implementing rigorous handling protocols, and adhering to established disposal procedures, researchers can mitigate risks and ensure compliance with all relevant regulations. Always consult your institution's specific guidelines and the most current Safety Data Sheets to ensure the highest standards of safety are maintained.

References

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  • Lopez, J. L., et al. (2004). Physicochemical and toxicological studies on 4‐chloro‐3,5‐dinitrobenzoic acid in aqueous solutions. Environmental Toxicology and Chemistry, 23(5), 1151-1157. Retrieved from [Link]

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Sources

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